molecular formula C9H16O2 B079024 2-Nonenoic acid CAS No. 14812-03-4

2-Nonenoic acid

Cat. No.: B079024
CAS No.: 14812-03-4
M. Wt: 156.22 g/mol
InChI Key: ADLXTJMPCFOTOO-BQYQJAHWSA-N
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Description

2-Nonenoic acid, a nine-carbon unsaturated fatty acid, is a compound of significant interest in biochemical and applied research. Its primary research applications stem from its dual role as a flavor/fragrance component and a bioactive molecule. In the study of flavors and fragrances, 2-nonenoic acid is a key analyte and reference standard due to its characteristic waxy, orris-like, and cucumber-like odor profile. Researchers utilize it to understand structure-odor relationships, to calibrate analytical equipment like GC-MS, and to develop or quality-control flavor formulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-non-2-enoic acid
Source PubChem
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InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7+
Source PubChem
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InChI Key

ADLXTJMPCFOTOO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID8063171
Record name 2-Nonenoic acid
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Molecular Weight

156.22 g/mol
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Physical Description

Colourless liquid; Fatty aroma
Record name (E)-2-Nonenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in oils, Soluble (in ethanol)
Record name (E)-2-Nonenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.940
Record name (E)-2-Nonenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

14812-03-4, 3760-11-0, 29830-11-3
Record name trans-2-Nonenoic acid
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Record name 2-Nonenoic acid, (2E)-
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Record name Nonenoic acid
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Record name 2-NONENOIC ACID, (2E)-
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Foundational & Exploratory

2-Nonenoic acid CAS 3760-11-0 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nonenoic Acid (CAS 3760-11-0): Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Nonenoic acid, tailored for researchers, chemists, and professionals in the field of drug development. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior, offering field-proven insights into its synthesis, characterization, and potential applications.

Core Molecular Profile and Physicochemical Properties

2-Nonenoic acid is an unsaturated fatty acid characterized by a nine-carbon chain with a carboxylic acid functional group and a carbon-carbon double bond located at the C2 position. The specific isomer for CAS 3760-11-0 is primarily the (E)-isomer, also known as trans-2-Nonenoic acid. This geometric arrangement significantly influences its physical properties and biological interactions.

The molecule's structure presents two key reactive centers: the electrophilic carbonyl carbon of the carboxylic acid and the nucleophilic C=C double bond. The proximity of the electron-withdrawing carboxylic acid group to the double bond deactivates the alkene towards electrophilic addition compared to an isolated double bond, a critical consideration in synthetic planning.

Table 1: Physicochemical Properties of (E)-2-Nonenoic Acid

PropertyValueSource
CAS Number 3760-11-0
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
IUPAC Name (E)-non-2-enoic acid
Synonyms trans-2-Nonenoic acid
Appearance Colorless to light yellow liquid or solid
Boiling Point 258.9±9.0 °C at 760 mmHg
Density 0.9±0.1 g/cm³
Flash Point 122.3±12.1 °C
pKa 4.98±0.10

Synthesis and Reaction Chemistry

The primary laboratory and industrial synthesis of 2-alkenoic acids like 2-Nonenoic acid is the Knoevenagel-Doebner condensation . This method offers high stereoselectivity for the desired (E)-isomer, which is often thermodynamically favored.

Recommended Synthesis Protocol: Knoevenagel-Doebner Condensation

This protocol provides a reliable pathway to synthesize (E)-2-Nonenoic acid from heptanal and malonic acid. The use of pyridine as a base and catalyst is standard, though other amines like piperidine can also be employed.

Workflow: Synthesis of (E)-2-Nonenoic Acid

reagents Reagents: - Heptanal - Malonic Acid - Pyridine (Base/Solvent) setup Reaction Setup: Combine reagents in a round-bottom flask equipped with a reflux condenser. reagents->setup 1. reflux Reflux: Heat the mixture to reflux (typically 80-110°C). Monitor reaction via TLC for disappearance of heptanal. setup->reflux 2. workup Acidic Workup: Cool mixture. Quench with aq. HCl to protonate the carboxylate and neutralize pyridine. reflux->workup 3. extraction Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). workup->extraction 4. purification Purification: Dry the organic layer (e.g., with MgSO₄), filter, and concentrate under reduced pressure. Purify via column chromatography or distillation. extraction->purification 5. characterization Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. purification->characterization 6.

Caption: Knoevenagel-Doebner synthesis workflow for 2-Nonenoic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, add malonic acid (1.1 eq.) to a flask containing pyridine. Stir until dissolved.

  • Aldehyde Addition: Add heptanal (1.0 eq.) dropwise to the solution. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux. The progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the heptanal spot.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Extraction: Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be further purified by vacuum distillation or silica gel chromatography.

Analytical Characterization

Accurate characterization is essential for validating the synthesis and purity of 2-Nonenoic acid. A combination of spectroscopic methods provides a complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is definitive for confirming the trans geometry. Key expected signals include:

    • A doublet of triplets for the terminal methyl group (C9) around 0.9 ppm.

    • A multiplet for the vinyl proton at C3 (~7.0-7.1 ppm), coupled to both the C2 proton and the C4 methylene protons.

    • A doublet for the vinyl proton at C2 (~5.8 ppm), coupled to the C3 proton. The coupling constant (J-value) between the C2 and C3 protons is typically large (~15-16 Hz), which is characteristic of a trans configuration.

    • A broad singlet for the carboxylic acid proton (>10 ppm), which can be exchanged with D₂O.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. Noteworthy resonances include:

    • The carbonyl carbon (C1) signal downfield, typically around 170-175 ppm.

    • The two sp² hybridized carbons of the double bond (C2 and C3) in the 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

  • A sharp and strong C=O stretch for the carbonyl group at approximately 1690-1710 cm⁻¹.

  • A C=C stretch around 1640-1650 cm⁻¹.

  • A strong C-H out-of-plane bend (wag) for the trans double bond around 960-970 cm⁻¹, which is a highly diagnostic peak for this isomer.

Applications and Biological Significance

While primarily known as a component of flavors and fragrances, giving a fatty, waxy, or nutty note, 2-Nonenoic acid and related unsaturated fatty acids are gaining interest in drug development and chemical biology.

  • Chemical Synthesis: It serves as a versatile building block (synthon). The double bond can be functionalized via reactions like epoxidation or dihydroxylation, and the carboxylic acid can be converted to esters, amides, or acid chlorides, enabling its incorporation into more complex molecular scaffolds.

  • Biological Signaling: Short-chain fatty acids are known signaling molecules. While the specific role of 2-Nonenoic acid is less characterized than more common fatty acids, it is structurally related to compounds involved in quorum sensing in bacteria and other intercellular communication pathways. Its potential to modulate these pathways is an active area of research.

  • Antimicrobial and Antifungal Properties: Various unsaturated fatty acids exhibit antimicrobial activity. Research into 2-Nonenoic acid could reveal its potential as a lead compound for developing new antifungal or antibacterial agents.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling 2-Nonenoic acid.

  • Hazard Classification: It is generally classified as causing skin irritation and serious eye irritation.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

This guide provides the foundational knowledge required to work with 2-Nonenoic acid effectively and safely. By understanding its synthesis, reactivity, and analytical signatures, researchers can confidently utilize this molecule in their discovery and development workflows.

References

  • PubChem. (n.d.). trans-2-Nonenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

The Occurrence and Analysis of 2-Nonenoic Acid in Bupleurum chinense Volatile Oil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bupleurum chinense, a cornerstone of traditional Chinese medicine, is a rich source of bioactive compounds, with its volatile oil being of particular interest for its therapeutic properties. This technical guide provides an in-depth exploration of a specific constituent of this essential oil: 2-nonenoic acid. We will delve into the biosynthesis of this unsaturated fatty acid, its chemical characteristics, and its documented presence in Bupleurum chinense. Crucially, this guide offers a comprehensive, step-by-step methodology for the extraction, identification, and quantification of 2-nonenoic acid, leveraging established analytical techniques such as steam distillation and gas chromatography-mass spectrometry (GC-MS). Furthermore, we will examine the known pharmacological activities of 2-nonenoic acid, highlighting its potential as a lead compound in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the study of natural products and their therapeutic applications.

Introduction: The Significance of Bupleurum chinense and its Volatile Constituents

Bupleurum chinense DC., commonly known as Chai Hu, has been a staple in traditional Chinese medicine for centuries, revered for its efficacy in treating a wide range of ailments, including inflammatory conditions and infections. The therapeutic effects of this plant are largely attributed to its complex chemical profile, which includes saikosaponins, flavonoids, and a characteristic volatile oil. The volatile oil, in particular, is a subject of intense scientific scrutiny due to its diverse pharmacological activities.

The composition of Bupleurum chinense volatile oil is a complex mixture of aliphatic compounds, terpenes, and other aromatic molecules. Among these, the presence of unsaturated fatty acids contributes to its unique chemical signature and potential bioactivity. This guide will focus on one such fatty acid, 2-nonenoic acid, providing a detailed technical overview for its study.

2-Nonenoic Acid: A Profile

2-Nonenoic acid is a monounsaturated medium-chain fatty acid with the chemical formula C₉H₁₆O₂.[1][2][3] Its structure features a nine-carbon chain with a carboxylic acid group and a double bond at the second carbon position.

Table 1: Chemical and Physical Properties of 2-Nonenoic Acid
PropertyValueReference
Molecular Formula C₉H₁₆O₂[1][2][3]
Molecular Weight 156.22 g/mol [2]
CAS Number 3760-11-0 (trans), 1577-98-6 (cis)[1][3]
Appearance Clear liquid[4]
Boiling Point 130-132 °C at 2 mmHg[4]
Solubility Practically insoluble in water[5]
Biosynthesis of Unsaturated Fatty Acids in Plants

The presence of 2-nonenoic acid in Bupleurum chinense is a result of the plant's intricate fatty acid biosynthesis pathways. While the specific pathway leading to 2-nonenoic acid in this species is not fully elucidated, the general principles of unsaturated fatty acid synthesis in plants provide a foundational understanding.

Fatty acid synthesis in plants primarily occurs in the plastids. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of condensation reactions catalyzed by fatty acid synthase (FAS) to produce saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0). Desaturases then introduce double bonds into these saturated fatty acid chains, a critical step in the formation of unsaturated fatty acids. This process is tightly regulated and can be influenced by various genetic and environmental factors.

biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas saturated_fa Saturated Fatty Acids (e.g., Stearic Acid) fas->saturated_fa desaturase Desaturase saturated_fa->desaturase unsaturated_fa Unsaturated Fatty Acids (e.g., 2-Nonenoic Acid) desaturase->unsaturated_fa

Caption: Simplified overview of unsaturated fatty acid biosynthesis in plants.

Methodologies for the Analysis of 2-Nonenoic Acid in Bupleurum chinense Volatile Oil

The accurate identification and quantification of 2-nonenoic acid in Bupleurum chinense volatile oil requires a systematic and validated analytical workflow. This section provides a detailed, step-by-step guide for this process.

Extraction of Volatile Oil: Steam Distillation

Steam distillation is the most common and effective method for extracting volatile oils from plant materials. This technique relies on the principle of co-distillation, where the volatile components of the plant are carried over with steam.

Protocol for Steam Distillation:

  • Preparation of Plant Material:

    • Obtain dried roots of Bupleurum chinense.

    • Grind the roots into a coarse powder to increase the surface area for efficient extraction. A 20-60 mesh size is recommended.[6]

  • Apparatus Setup:

    • Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or a specialized essential oil receiver).[7][8]

    • Ensure all glass joints are properly sealed.

  • Distillation Process:

    • Place the powdered Bupleurum chinense root into the biomass flask.

    • Add water to the boiling flask and heat to generate steam. Alternatively, an external steam source can be used.

    • Allow the steam to pass through the plant material, carrying the volatile oil with it.

    • The steam and volatile oil mixture will then pass into the condenser, where it will cool and liquefy.

    • Collect the distillate in the collection vessel. The volatile oil, being less dense and immiscible with water, will form a separate layer on top of the hydrosol (aqueous layer).

  • Isolation of the Volatile Oil:

    • Carefully separate the volatile oil layer from the hydrosol.

    • Dry the collected oil using an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.

    • Store the extracted volatile oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

steam_distillation start Start: Dried Bupleurum chinense Root grind Grind to Coarse Powder start->grind distillation Steam Distillation grind->distillation collection Collect Distillate (Oil + Hydrosol) distillation->collection separation Separate Oil and Hydrosol collection->separation drying Dry Volatile Oil (Anhydrous Na₂SO₄) separation->drying storage Store in a Sealed, Dark Vial at 4°C drying->storage end End: Purified Volatile Oil storage->end

Caption: Workflow for the extraction of volatile oil from Bupleurum chinense root.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[9] For the analysis of fatty acids, a derivatization step is typically required to convert the polar carboxylic acids into more volatile and less polar esters.

3.2.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To improve the chromatographic separation and detection of 2-nonenoic acid, it should be converted to its methyl ester, 2-nonenoate.

Protocol for Derivatization:

  • Sample Preparation:

    • Accurately weigh a known amount of the extracted volatile oil into a reaction vial.

    • Dissolve the oil in a suitable solvent, such as a mixture of toluene and methanol.[10]

  • Methylation:

    • Add a methylation reagent, such as 14% boron trifluoride in methanol (BF₃-MeOH), to the vial.[10]

    • Heat the mixture at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[10]

  • Extraction of FAMEs:

    • After cooling, add n-hexane and a saturated sodium chloride solution to the reaction mixture.

    • Vortex the mixture to extract the FAMEs into the hexane layer.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • The resulting FAME solution is now ready for GC-MS analysis.

3.2.2. GC-MS Analysis

The following table provides a recommended set of GC-MS parameters for the analysis of FAMEs, including methyl 2-nonenoate. These parameters may require optimization based on the specific instrument and column used.

Table 2: Recommended GC-MS Parameters for FAME Analysis
ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column FAMEWAX (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium or Hydrogen, constant flow
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature 100°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 10 min
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-550 amu

3.2.3. Identification and Quantification

  • Identification: The identification of methyl 2-nonenoate is achieved by comparing its mass spectrum and retention time with those of a certified reference standard. The fragmentation pattern in the mass spectrum provides a unique fingerprint for the compound.

  • Quantification: The concentration of 2-nonenoic acid in the original volatile oil sample can be determined by creating a calibration curve using a series of known concentrations of the methyl 2-nonenoate standard. An internal standard, such as methyl decanoate, should be used to improve the accuracy and precision of the quantification.

gcms_workflow start Start: Purified Volatile Oil derivatization Derivatization to FAMEs (BF₃-MeOH) start->derivatization gc_injection Inject FAMEs into GC-MS derivatization->gc_injection gc_separation Separation on a Polar Capillary Column gc_injection->gc_separation ms_detection Mass Spectrometry Detection (EI) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis identification Identification (Mass Spectrum & Retention Time) data_analysis->identification quantification Quantification (Calibration Curve & Internal Standard) data_analysis->quantification end End: Concentration of 2-Nonenoic Acid quantification->end

Caption: Workflow for the GC-MS analysis of 2-nonenoic acid in Bupleurum chinense volatile oil.

Pharmacological Significance of 2-Nonenoic Acid

The presence of 2-nonenoic acid in Bupleurum chinense volatile oil is not merely a matter of chemical composition; it also holds potential pharmacological significance, making it a compound of interest for drug development.

Anti-inflammatory Activity

Several studies have indicated that 2-nonenoic acid possesses anti-inflammatory properties.[4][11] This activity is particularly relevant given the traditional use of Bupleurum chinense in treating inflammatory conditions. The anti-inflammatory effects of flavonoids and their derivatives are often attributed to their ability to modulate inflammatory signaling pathways and inhibit the production of pro-inflammatory mediators.[12] While the specific mechanisms of 2-nonenoic acid's anti-inflammatory action require further investigation, its presence in Bupleurum chinense likely contributes to the overall anti-inflammatory profile of the plant's volatile oil.

Antifungal Activity

2-Nonenoic acid has also been reported to exhibit fungicidal activity.[4][11] The antifungal properties of fatty acids and their derivatives are a growing area of research.[13] For instance, nonanoic acid, a related saturated fatty acid, has been identified as a major antifungal substance in other plants.[14] The presence of a double bond in 2-nonenoic acid may influence its antifungal potency and spectrum of activity. This suggests that 2-nonenoic acid could be explored as a potential natural antifungal agent for various applications.

Potential for Drug Development

The dual anti-inflammatory and antifungal activities of 2-nonenoic acid make it an attractive candidate for further investigation in drug discovery programs. Its relatively simple structure may also lend itself to chemical modification to optimize its potency, selectivity, and pharmacokinetic properties. As a constituent of a well-established traditional medicine, 2-nonenoic acid has a favorable starting point for safety and tolerability assessments.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the occurrence, analysis, and potential pharmacological significance of 2-nonenoic acid in the volatile oil of Bupleurum chinense. The detailed methodologies for extraction and GC-MS analysis presented herein offer a robust framework for researchers to accurately identify and quantify this compound.

While the anti-inflammatory and antifungal activities of 2-nonenoic acid are promising, further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential. Future studies should focus on:

  • Quantitative Analysis: Conducting systematic quantitative studies to determine the concentration range of 2-nonenoic acid in Bupleurum chinense from different geographical locations and cultivation conditions.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways through which 2-nonenoic acid exerts its anti-inflammatory and antifungal effects.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of purified 2-nonenoic acid in relevant animal models of inflammation and fungal infections.

  • Synergistic Effects: Exploring potential synergistic interactions between 2-nonenoic acid and other bioactive compounds present in Bupleurum chinense volatile oil.

By addressing these research questions, the scientific community can further unlock the therapeutic potential of 2-nonenoic acid and contribute to the development of new and effective natural product-based medicines.

References

  • 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. (n.d.). Retrieved from [Link]

  • Essential Oils from Steam Distillation. (n.d.). Retrieved from [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Retrieved from [Link]

  • No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae - Shimadzu. (n.d.). Retrieved from [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International. (2023, December 5). Retrieved from [Link]

  • 01-00343-EN Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. (n.d.). Retrieved from [Link]

  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC. (2022, March 3). Retrieved from [Link]

  • CN102631386A - Bupleurum antipyretic and analgesic preparation and technology for preparing same - Google Patents. (n.d.).
  • Nonanoic Acid, an Antifungal Compound from Hibiscus syriacus Ggoma - PMC - NIH. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activities of compounds 1 and 2. (A) IL-6, (B) iNOS... - ResearchGate. (n.d.). Retrieved from [Link]

  • Showing NP-Card for 2-Nonenoic acid (NP0046138) - NP-MRD. (2022, March 17). Retrieved from [Link]

  • Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry - Archives of Agriculture and Environmental Science. (n.d.). Retrieved from [Link]

  • 5.5D: Step-by-Step Procedures for Steam Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 2-Nonenoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem. (n.d.). Retrieved from [Link]

  • Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC. (n.d.). Retrieved from [Link]

  • CN101579375B - Extract of bupleurum, preparation method and application thereof - Google Patents. (n.d.).
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - MDPI. (2021, December 19). Retrieved from [Link]

  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - ScienceOpen. (n.d.). Retrieved from [Link]

  • cis-2-Nonenoic acid | C9H16O2 | CID 5282722 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - Beilstein Journals. (2017, January 4). Retrieved from [Link]

  • Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells - MDPI. (2024, June 29). Retrieved from [Link]

  • Anti-inflammatory activities of flavonoid derivates - Hrčak. (n.d.). Retrieved from [Link]

  • Rectification extraction of Chinese herbs' volatile oils and comparison with conventional steam distillation - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Trans-2-Nonenoic Acid: The Oxidative Stress Semiochemical in Mammalian Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of trans-2-nonenoic acid as a mammalian semiochemical, focusing on its function as a metabolic biomarker of aging and oxidative stress, its receptor interactions, and experimental methodologies for its study.

Technical Guide & Experimental Framework

Executive Summary

Trans-2-nonenoic acid (T2NA) represents a critical intersection between metabolic biochemistry and mammalian semiochemical signaling. Unlike classical releaser pheromones (e.g., ESP1 in mice) that trigger fixed action patterns, T2NA functions primarily as a signaling metabolite and kairomone —a chemical cue that conveys information about the emitter’s physiological state, specifically regarding aging, lipid peroxidation, and oxidative stress.

While its aldehyde precursor (trans-2-nonenal) is widely recognized as the primary component of "aging odor" (kareishu), T2NA acts as a stable, non-volatile surrogate in biological fluids (urine, plasma) and serves as a ligand for specific internal receptors (GHB receptors) and mitochondrial uncoupling proteins. This guide outlines the molecule's biosynthetic origin, putative signaling pathways, and validated protocols for its synthesis and detection.

Chemical & Biosynthetic Profile

Structural Properties[1][2]
  • IUPAC Name: (E)-Non-2-enoic acid

  • CAS: 3760-11-0[1][2][3][4]

  • Molecular Formula: C9H16O2[5][1][3][4][6]

  • Characteristics: Medium-chain unsaturated fatty acid; amphiphilic; resistant to rapid evaporation compared to its aldehyde counterpart, making it a persistent environmental cue.

Biosynthetic Origin: The Lipid Peroxidation Cascade

T2NA is not synthesized via a dedicated enzymatic synthase (like many insect pheromones) but arises from the oxidative degradation of Omega-7 fatty acids. This pathway explains its correlation with aging, as antioxidant defenses (e.g., glutathione peroxidase) decline and Omega-7 levels in sebaceous glands increase with age.

Mechanism:

  • Precursor: Palmitoleic acid (16:1, n-7) in sebaceous secretions or membrane phospholipids.

  • Trigger: Reactive Oxygen Species (ROS) induce lipid peroxidation.

  • Intermediate: Formation of trans-2-nonenal (volatile odorant).

  • Conversion: Oxidation of the aldehyde by aldehyde dehydrogenases (ALDH) or spontaneous oxidation yields trans-2-nonenoic acid .

Signaling Mechanisms & Receptor Interactions[8]

T2NA operates through a dual-signaling modality: Exogenous Olfactory Signaling (social communication) and Endogenous Metabolic Signaling (physiological regulation).

Olfactory Detection (The "Aging Cue")

In rodents and other mammals, T2NA acts as a chemosignal indicating the age and health status of a conspecific.

  • Vomeronasal Organ (VNO): As a non-volatile acid in urine/fluids, T2NA is a candidate ligand for V2R receptors (Vmn2r class), which specialize in detecting peptides and small organic acids.

  • Main Olfactory Epithelium (MOE): Its volatility allows it to reach the MOE, where it likely interacts with Trace Amine-Associated Receptors (TAARs) or specific Odorant Receptors (ORs) tuned to medium-chain fatty acids (e.g., mouse homologs of human OR51E1 ).

Endogenous Neuromodulation

Uniquely, T2NA has been identified as a ligand for the Gamma-Hydroxybutyrate (GHB) receptor in the mammalian brain (cortex/hippocampus), acting as a competitive antagonist or partial agonist. This suggests a potential link between systemic oxidative stress and neurobehavioral modulation.

Visualization: Signaling Pathways

The following diagram illustrates the dual pathway of T2NA from biosynthesis to receptor activation.

T2NA_Signaling Lipid Palmitoleic Acid (Sebaceous Glands) Aldehyde Trans-2-Nonenal (Volatile Odor) Lipid->Aldehyde Peroxidation ROS ROS / Oxidative Stress (Aging Factor) ROS->Aldehyde Acid Trans-2-Nonenoic Acid (Stable Cue) Aldehyde->Acid ALDH Oxidation VNO Vomeronasal Organ (V2R Receptors) Acid->VNO Direct Contact (Urine/Grooming) MOE Main Olfactory Epithelium (ORs / TAARs) Acid->MOE Aerosolization CNS CNS Neurons (GHB Receptor) Acid->CNS BBB Transport? Mito Mitochondria (UCP Uncoupling) Acid->Mito Metabolic Feedback

Caption: Biosynthetic pathway of Trans-2-Nonenoic Acid from lipid precursors and its divergence into olfactory (social) and endogenous (metabolic) signaling targets.[7]

Experimental Framework

Chemical Synthesis Protocol

To study T2NA, high-purity synthesis is required to avoid contamination with the cis-isomer or saturated analogues.

Method: Modified Knoevenagel Condensation This protocol yields >98% trans-isomer.

  • Reagents: Heptanal (1.0 eq), Malonic Acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

  • Reaction:

    • Mix Heptanal and Malonic Acid in Pyridine.

    • Add catalytic Piperidine.

    • Reflux at 90°C for 4 hours (decarboxylation occurs).

  • Work-up:

    • Acidify with HCl (pH < 2) to precipitate the acid.

    • Extract with Diethyl Ether.

    • Wash with brine, dry over MgSO₄.[8]

  • Purification: Recrystallization from hexane or vacuum distillation.

  • Validation: NMR (coupling constant J > 15 Hz confirms trans geometry).

Behavioral Assay: The "Aging Avoidance" Test

This protocol determines if T2NA functions as a social repellent (indicative of sickness or age) in mice.

ParameterSpecification
Subject C57BL/6J Mice (Male, sexually naive, 8-12 weeks)
Apparatus Y-Maze or Three-Chamber Sociability Cage
Stimuli A: T2NA (10 µM in mineral oil) B: Vehicle Control C: Juvenile Mouse Urine (Attractant Control)
Protocol 1. Habituation (10 min). 2. Introduction of Stimuli (on filter paper). 3. Recording (10 min video tracking).
Readout Sniffing time, Time in zone, Latency to approach.
Expected Result Reduced investigation time for T2NA compared to Control/Juvenile Urine (indicating avoidance of "aged" signal).
Detection in Biological Samples (GC-MS)

Since T2NA is a carboxylic acid, it requires derivatization for Gas Chromatography.

Workflow:

  • Sample Prep: Acidify urine/plasma to pH 2.

  • Extraction: Liquid-liquid extraction with Ethyl Acetate.

  • Derivatization: Treat with BSTFA + 1% TMCS (60°C, 30 min) to form trimethylsilyl (TMS) esters.

  • Analysis: GC-MS (EI mode). Monitor ion m/z 73 (TMS) and molecular ion peak.

Translational Implications & Drug Development

  • Deodorant Technology: Inhibitors of the specific ALDH enzymes or scavengers of the aldehyde precursor are targets for "anti-aging" personal care products.

  • Metabolic Modulators: Given its interaction with GHB receptors and mitochondrial uncoupling proteins (UCPs), T2NA analogues are potential scaffolds for drugs treating metabolic syndrome or neurodegenerative oxidative stress.

References

  • Haze, S., et al. (2001). "2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging." Journal of Investigative Dermatology. Link

  • Murphy, T. C., et al. (2004). "4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus."[9][10] Journal of Neurochemistry. Link

  • Echtay, K. S., et al. (2003). "A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling." The EMBO Journal. Link

  • Dulac, C., & Torello, A. T. (2003). "Molecular detection of pheromone signals in mammals: from genes to behaviour." Nature Reviews Neuroscience. Link

  • Stowers, L., & Kuo, T. H. (2015). "Mammalian Pheromones: Emerging Properties and Mechanisms of Detection." Current Opinion in Neurobiology. Link

Sources

Topic: The 2-Nonenoic Acid Metabolic Pathway in Lipid Peroxidation: From Generation to Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a cornerstone of oxidative stress pathology, results in the generation of a complex array of reactive lipid species. While malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) are the most extensively studied, other molecules such as 2-nonenoic acid are emerging as significant players in the cellular response to oxidative damage. This technical guide provides an in-depth exploration of the metabolic pathway of 2-nonenoic acid, from its genesis in the lipid peroxidation cascade to its catabolism and function as a signaling molecule. We will dissect the enzymatic and non-enzymatic reactions involved, present validated protocols for its quantification, and discuss its role in modulating cellular stress response pathways, offering a critical resource for researchers in pharmacology, toxicology, and drug development.

The Genesis of Reactive Lipids: An Overview of Lipid Peroxidation

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes.[1] This process is a self-propagating chain reaction, fundamentally altering the structure and function of membranes and generating a host of bioactive and potentially cytotoxic byproducts.[1][2][3]

The process unfolds in three distinct phases:

  • Initiation: Pro-oxidants, such as the hydroxyl radical (•OH), abstract an allylic hydrogen from a PUFA, creating a carbon-centered lipid radical (L•).[2][4]

  • Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.[2][4]

  • Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product, or when an antioxidant, such as vitamin E, donates a hydrogen atom to a peroxyl radical.[1][2]

The unstable lipid hydroperoxides (LOOH) are the primary products and serve as the precursors for a variety of secondary breakdown products, including reactive aldehydes and carboxylic acids.

Lipid_Peroxidation_Overview cluster_initiation Initiation cluster_propagation Propagation cluster_breakdown Decomposition & Product Formation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (PUFA) L_radical Lipid Radical (L•) PUFA->L_radical ROS Reactive Oxygen Species (e.g., •OH) ROS->PUFA H• abstraction O2 O₂ L_radical->O2 LOO_radical Lipid Peroxyl Radical (LOO•) O2->LOO_radical LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH PUFA2 Adjacent PUFA LOO_radical->PUFA2 H• abstraction Antioxidant Antioxidant (e.g., Vitamin E) LOO_radical->Antioxidant H• donation Aldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) LOOH->Aldehydes Fragmentation L_radical2 New Lipid Radical (L•) PUFA2->L_radical2 L_radical2->O2 Continues Chain Reaction Acids α,β-Unsaturated Acids (e.g., 2-Nonenoic Acid) Aldehydes->Acids Oxidation (e.g., by ALDH) NonRadical Non-Radical Products Antioxidant->NonRadical

Caption: Overview of the Lipid Peroxidation Cascade.

The Metabolic Pathway of 2-Nonenoic Acid

2-Nonenoic acid is a medium-chain, monounsaturated fatty acid characterized by a carbon-carbon double bond at the alpha,beta-position relative to the carboxyl group.[5][6][7] This structural feature makes it an electrophilic species capable of reacting with cellular nucleophiles. Its formation is intricately linked to the degradation of n-6 PUFAs like linoleic acid and arachidonic acid.

Generation of 2-Nonenoic Acid

The generation of 2-nonenoic acid is not a direct fragmentation product but rather a multi-step process involving the oxidation of a key precursor aldehyde.

  • Formation of 4-Hydroxy-2-nonenal (4-HNE): The breakdown of hydroperoxides derived from n-6 PUFAs is a primary source of 4-HNE, one of the most abundant and toxic aldehydic products of lipid peroxidation.[4]

  • Oxidation to 4-Hydroxy-2-nonenoic acid (HNA): 4-HNE undergoes enzymatic oxidation to its corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA). This conversion is primarily catalyzed by enzymes of the aldehyde dehydrogenase (ALDH) superfamily.[2][4]

  • Metabolism to 2-Nonenoic Acid: While direct enzymatic conversion of HNA to 2-nonenoic acid is not fully elucidated, it is hypothesized to occur through subsequent metabolic steps, potentially involving dehydration and reduction reactions within cellular compartments like peroxisomes or mitochondria. Several urinary metabolites of HNE have been identified, indicating a complex metabolic fate that includes omega-oxidation and conjugation.[8]

Catabolism and Detoxification

Once formed, 2-nonenoic acid, as a medium-chain fatty acid, is subject to several catabolic and detoxification pathways.

  • Beta-Oxidation: Like other fatty acids, 2-nonenoic acid is a substrate for mitochondrial and peroxisomal beta-oxidation, where it is sequentially shortened to produce acetyl-CoA for energy production.

  • Omega-Oxidation: Hydroxylation at the terminal (omega) carbon can occur, initiating a pathway that leads to the formation of dicarboxylic acids.[8][9]

  • Conjugation: The electrophilic nature of the α,β-unsaturated system facilitates conjugation with cellular nucleophiles, most notably glutathione (GSH), in reactions that can be catalyzed by Glutathione S-transferases (GSTs).[4] This is a major detoxification route for similar electrophilic lipids.

Metabolism_Pathway cluster_generation Generation Pathway cluster_catabolism Catabolism & Detoxification PUFA n-6 PUFAs (e.g., Linoleic Acid) LOOH Lipid Hydroperoxides PUFA->LOOH Peroxidation HNE 4-Hydroxy-2-nonenal (4-HNE) LOOH->HNE Fragmentation HNA 4-Hydroxy-2-nonenoic Acid (HNA) HNE->HNA ALDH Oxidation NA 2-Nonenoic Acid HNA->NA Further Metabolism (e.g., Dehydration/Reduction) BetaOx β-Oxidation (Mitochondria, Peroxisomes) NA->BetaOx OmegaOx ω-Oxidation NA->OmegaOx Conj Conjugation (e.g., with GSH via GSTs) NA->Conj Metabolites Metabolic End Products (Acetyl-CoA, etc.) BetaOx->Metabolites Excretion Excreted Conjugates Conj->Excretion

Caption: Metabolic Pathways of 2-Nonenoic Acid.

Biological Activity and Signaling Roles

The biological effects of 2-nonenoic acid are rooted in its chemical reactivity. As an electrophile, it can covalently modify proteins through Michael addition, typically at cysteine or histidine residues. This capability allows it to act as a signaling molecule, modulating pathways involved in cellular defense and homeostasis.

The Nrf2-Keap1 Antioxidant Response

A primary mechanism by which cells combat oxidative stress is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10][11]

  • Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophiles, such as 2-nonenoic acid and 4-HNE, can react with reactive cysteine sensors on Keap1. This modification induces a conformational change in Keap1, leading to the release of Nrf2.[12]

  • Cellular Response: Liberated Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This drives the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), catalase, and enzymes involved in glutathione synthesis and regeneration.[11][13]

Activation of this pathway represents a protective, adaptive response to a low or moderate level of lipid peroxidation.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA 2-Nonenoic Acid (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) NA->Keap1_Nrf2 Covalent Modification of Keap1 Cysteines Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, GSTs, Catalase) ARE->Genes Promotes Transcription mRNA mRNA Genes->mRNA Proteins Antioxidant Proteins mRNA->Proteins Translation Proteins->NA Detoxification & Stress Mitigation

Caption: Activation of the Nrf2 Pathway by 2-Nonenoic Acid.

Methodologies for Studying 2-Nonenoic Acid and Lipid Peroxidation

Credible and reproducible research in this field hinges on robust analytical methods. The choice of methodology depends on the research question, whether it is to assess overall lipid peroxidation or to specifically quantify 2-nonenoic acid.

General Assessment of Lipid Peroxidation: TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for estimating the extent of lipid peroxidation by measuring MDA.[14][15]

Causality Behind Experimental Choices: This method is chosen for its simplicity and high throughput, making it ideal for screening purposes. It measures MDA, a major secondary product of lipid peroxidation. The reaction is performed under acidic conditions and high temperature to drive the condensation of one molecule of MDA with two molecules of thiobarbituric acid (TBA), forming a pink chromophore.[16] Butylated hydroxytoluene (BHT) is added to samples during preparation to inhibit ex vivo oxidation, ensuring that the measurement reflects the in vivo state.[17][18]

Protocol: TBARS Assay for Cell or Tissue Homogenates

  • Sample Preparation:

    • Homogenize tissue (e.g., 100 mg) or cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail and 10 µL of 0.5 M BHT in ethanol.[18]

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[16]

    • Collect the supernatant for analysis. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) for later normalization.

  • Reaction Setup:

    • Prepare MDA standards by hydrolyzing 1,1,3,3-tetramethoxypropane (TMP) in dilute acid.[17] Create a standard curve (e.g., 0, 1, 2, 5, 10, 20 µM MDA).

    • In a microcentrifuge tube, add 100 µL of sample supernatant or MDA standard.

    • Add 100 µL of 8.1% Sodium Dodecyl Sulfate (SDS).

    • Add 750 µL of 20% acetic acid solution (pH adjusted to 3.5).

    • Add 750 µL of 0.8% aqueous TBA solution.[17]

    • Vortex each tube thoroughly.

  • Incubation and Measurement:

    • Incubate the tubes at 95°C for 60 minutes in a water bath or heat block.[14][17]

    • Cool the tubes in an ice bath for 10 minutes to stop the reaction.

    • Centrifuge at 4,000 x g for 10 minutes to pellet any precipitate.[17]

    • Transfer 200 µL of the clear supernatant from each tube into a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the MDA concentration in the samples.

    • Normalize the MDA concentration to the protein concentration of the sample (e.g., in nmol MDA/mg protein).

Trustworthiness & Self-Validation: The protocol's reliability is enhanced by the inclusion of BHT to prevent artifactual oxidation, the use of a fresh standard curve for each run, and normalization to protein content to account for variations in sample cellularity. However, researchers must acknowledge that the TBARS assay can react with other aldehydes, hence its name "Thiobarbituric Acid Reactive Substances".[14] For definitive identification, chromatographic methods are required.

Specific Quantification of 2-Nonenoic Acid: LC-MS/MS

For specific and sensitive quantification of 2-nonenoic acid in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[19][20]

Causality Behind Experimental Choices: This approach provides superior specificity and sensitivity. LC separates 2-nonenoic acid from isomeric and isobaric interferences in the biological matrix.[21] Tandem mass spectrometry (MS/MS) provides two levels of mass filtering: a precursor ion (the molecular weight of 2-nonenoic acid) is selected and fragmented, and then a specific product ion is monitored. This "Multiple Reaction Monitoring" (MRM) is highly specific and significantly reduces chemical noise. The use of a stable isotope-labeled internal standard (e.g., D-labeled 2-nonenoic acid) is critical as it co-elutes and ionizes similarly to the analyte, correcting for variations in sample extraction, matrix effects, and instrument response.[20]

Protocol: General Workflow for 2-Nonenoic Acid Quantification by LC-MS/MS

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, serum, or cell lysate supernatant, add an internal standard (e.g., 10 µL of a known concentration of ¹³C₉-2-nonenoic acid).

    • Acidify the sample with 10 µL of 1M HCl to protonate the carboxylic acid.

    • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or a hexane:isopropanol mixture).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). The gradient is designed to retain and then elute the medium-chain fatty acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

    • MRM Transitions: Develop and optimize MRM transitions for both the analyte and the internal standard.

      • Example for 2-Nonenoic Acid (MW 156.22): Precursor ion [M-H]⁻ = m/z 155.1 -> Product ion (e.g., m/z 111.1 after loss of CO₂)

      • Example for ¹³C₉-2-Nonenoic Acid: Precursor ion [M-H]⁻ = m/z 164.1 -> Corresponding product ion.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by analyzing standards of known concentrations and plotting their Peak Area Ratios against concentration.

    • Determine the concentration of 2-nonenoic acid in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Caption: Experimental Workflow for LC-MS/MS Quantification.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, data from an experiment designed to test the protective effects of an Nrf2-activating compound against oxidative stress, using the methodologies described.

Treatment GroupTBARS (nmol MDA/mg protein)2-Nonenoic Acid (pmol/mg protein)HO-1 Gene Expression (Fold Change)
Vehicle Control1.2 ± 0.255 ± 81.0 ± 0.1
Oxidative Stressor (H₂O₂)5.8 ± 0.6210 ± 251.8 ± 0.3
H₂O₂ + Nrf2 Activator (1 µM)3.1 ± 0.4125 ± 156.5 ± 0.9
H₂O₂ + Nrf2 Activator (5 µM)2.0 ± 0.380 ± 1115.2 ± 2.1
Data are presented as Mean ± Standard Deviation.

Interpretation: The data illustrates that an oxidative stressor (H₂O₂) significantly increases lipid peroxidation markers (TBARS and 2-nonenoic acid). Treatment with a novel Nrf2 activator dose-dependently reduces these markers while robustly inducing the Nrf2 target gene HO-1, providing evidence for its mechanism of action and therapeutic potential.

Conclusion and Future Directions

2-Nonenoic acid, a product of lipid peroxidation, serves as more than just a marker of cellular damage; it is an active participant in the complex signaling network of the oxidative stress response. Its metabolism is a critical determinant of its fate, toggling between detoxification and engagement with signaling pathways like the Nrf2-Keap1 axis. For researchers in drug development, understanding this pathway provides novel opportunities. Targeting the enzymes that metabolize 2-nonenoic acid or developing drugs that mimic its beneficial signaling properties (as a "para-hormetic" agent) could offer new therapeutic strategies for diseases rooted in oxidative stress. The robust analytical and experimental protocols outlined herein provide the necessary tools to rigorously investigate these possibilities and to advance our understanding of lipid-mediated cellular signaling.

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  • Tang, V. C., & Le, T. T. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. Bio-protocol, 9(12), e3274. [Link]

  • Takeda, T., et al. (2023). Lipid Peroxidation via Regulating the Metabolism of Docosahexaenoic Acid and Arachidonic Acid in Autistic Behavioral Symptoms. International Journal of Molecular Sciences, 24(22), 16345. [Link]

  • ResearchGate. (2018). Carnosic Acid Suppresses the H2O2-Induced Mitochondria-Related Bioenergetics Disturbances and Redox Impairment in SH-SY5Y Cells: Role for Nrf2. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipid peroxidation. Retrieved from [Link]

  • Abbkine. (n.d.). Lipid Peroxidation MDA Assay Kit (TBA Method). Retrieved from [Link]

  • SciTechnol. (2024). Analytical Approaches to Trace Contaminants in Biological Samples. Retrieved from [Link]

  • Li, Y., et al. (2025). Antialgal Effects of Nonanoic and Palmitic Acids on Microcystis aeruginosa and the Underlying Mechanisms. Toxics, 13(2), 123. [Link]

  • Cano, M., et al. (2021). The Role of Lipoxidation in the Pathogenesis of Diabetic Retinopathy. Frontiers in Endocrinology, 12, 650419. [Link]

  • Osipenko, D. S., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 24(1), 123. [Link]

  • Sun, Y., et al. (2020). Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling. Frontiers in Pharmacology, 11, 887. [Link]

  • Medicilon. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]

  • Chen, Y., et al. (2022). Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations. Frontiers in Cell and Developmental Biology, 10, 977114. [Link]

Sources

Toxicological profile and safety data sheet (SDS) 2-Nonenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Profile, Safety, and Analytical Protocols for Research & Development

Part 1: Executive Technical Summary

2-Nonenoic acid (CAS: 3760-11-0) is an


-unsaturated fatty acid predominantly found in its trans configuration. While often overshadowed by its aldehyde precursor, trans-2-nonenal (the primary volatile associated with "aging odor" or kareishu), the acid represents a critical metabolic endpoint and a distinct chemical entity in flavor and fragrance synthesis.

For the researcher, 2-nonenoic acid presents a dual profile: it is a generally recognized as safe (GRAS) flavoring agent (FEMA 3954) with low acute systemic toxicity, yet it remains a Category 1B Skin Corrosive in its pure form. This guide synthesizes its toxicological boundaries with high-fidelity analytical protocols, moving beyond generic SDS data to provide actionable research intelligence.

Part 2: Chemical Identity & Physicochemical Constants

Understanding the physical behavior of 2-nonenoic acid is prerequisite to accurate dosing and analysis. Unlike the volatile aldehyde, the acid requires derivatization for gas-phase analysis and exhibits higher surface retention.

PropertyValue / DescriptionExperimental Context
IUPAC Name (E)-Non-2-enoic acidPredominant isomer in biological systems.
CAS Number 3760-11-0Specific to the trans isomer.[1][2][3]
Formula

MW: 156.22 g/mol
Appearance Colorless to pale yellow liquidViscous; prone to crystallization at low temps.
Odor Profile Fatty, waxy, slightly greenLess pungent than 2-nonenal; lacks the sharp "cardboard" note.
Boiling Point 268–269 °C (at 760 mmHg)High boiling point necessitates derivatization for GC.
Density 0.932 g/mL (at 25 °C)Immiscible with water; soluble in EtOH, DMSO, Chloroform.
pKa ~4.8 (Predicted)Exists as an anion at physiological pH (7.4).

Part 3: GHS Safety Assessment & Handling Protocols

Core Directive: Do not treat this merely as an "irritant." In its concentrated form (>90%), 2-nonenoic acid is corrosive. The carboxylic acid head group, combined with the lipophilic tail, allows for rapid dermal penetration and tissue necrosis.

GHS Hazard Classification
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Category 1B).[4]

  • H318: Causes serious eye damage.

  • Acute Toxicity: Unclassified/Category 5 (Oral LD50 > 2000 mg/kg).

Engineered Safety Workflow

The following workflow integrates barrier protection with waste management to prevent cross-contamination in a GLP environment.

SafetyWorkflow Start Reagent Receipt PPE PPE Selection: Nitrile Gloves (>0.11mm) + Face Shield Start->PPE Mandatory Handling Fume Hood Handling (Vapor Control) PPE->Handling Transfer Spill Spill Management: Neutralize w/ NaHCO3 Handling->Spill Accident Storage Storage: Inert Gas Purge (Ar/N2) 4°C Handling->Storage Routine Spill->Storage Decon

Figure 1: Safe handling logic flow. Note the requirement for inert gas purging during storage to prevent autoxidation of the double bond.

Part 4: Toxicological Profile & Metabolic Fate

Acute vs. Systemic Toxicity

Contrary to the high toxicity often associated with


-unsaturated aldehydes (like 4-HNE or 2-nonenal), the carboxylic acid derivative is significantly less reactive toward cellular nucleophiles (DNA/Proteins).
  • Oral Toxicity: The LD50 in rats is >2000 mg/kg [1].[5][6] It is metabolized via

    
    -oxidation pathways similar to dietary fatty acids.
    
  • Dermal Toxicity: The LD50 in rats is >5000 mg/kg [1].[6] However, this refers to systemic lethality. Localized tissue destruction (corrosion) occurs at much lower concentrations.

  • Sensitization: While 2-nonenal is a potent sensitizer, 2-nonenoic acid has a lower sensitization potential, though it may still elicit reactions in hyper-susceptible individuals.

Biogenic Pathway: The Detoxification Mechanism

In biological systems, 2-nonenoic acid is often the product of detoxification. The toxic aldehyde 2-nonenal (generated by lipid peroxidation of palmitoleic acid) is oxidized by Aldehyde Dehydrogenase (ALDH) into 2-nonenoic acid, which is then excreted or metabolized.

Metabolism Lipid Palmitoleic Acid (Omega-7) (Skin Surface Lipids) Perox Lipid Peroxidation (ROS/UV Induced) Lipid->Perox Aldehyde 2-Nonenal (Toxic/Odorant) Perox->Aldehyde Oxidative Cleavage Acid 2-Nonenoic Acid (Detoxified Metabolite) Aldehyde->Acid Oxidation Enzyme Aldehyde Dehydrogenase (ALDH) Enzyme->Acid Catalysis BetaOx Beta-Oxidation (Energy Production) Acid->BetaOx Metabolic Clearance

Figure 2: Biogenesis and metabolic clearance. The conversion of the aldehyde to the acid represents a critical detoxification step.

Part 5: Analytical Protocol (GC-MS)

Challenge: 2-Nonenoic acid contains a polar carboxyl group that leads to peak tailing and adsorption in Gas Chromatography (GC). Solution: Derivatization via Methylation (BF3-MeOH) or Silylation (BSTFA) is mandatory for quantitative accuracy.

Protocol: Methyl Ester Derivatization (FAME)

This method converts 2-nonenoic acid to methyl 2-nonenoate, which is volatile and stable.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL Toluene.

  • Derivatization: Add 0.5 mL of 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Incubation: Heat at 60°C for 10 minutes. (Avoid higher temps to prevent isomerization of the double bond).

  • Extraction: Add 1 mL Hexane and 1 mL saturated NaCl water. Vortex.

  • Analysis: Inject the upper Hexane layer into GC-MS.

GC-MS Parameters
  • Column: DB-WAX or HP-5MS (30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Detection: EI Mode (70eV). Look for molecular ion (

    
    ) of the methyl ester (MW ~170).
    

AnalyticalWorkflow Sample Biological/Raw Sample Extract Solvent Extraction (Chloroform/MeOH) Sample->Extract Deriv Derivatization (BF3-MeOH or BSTFA) Extract->Deriv Isolate Lipids GC GC Separation (DB-WAX Column) Deriv->GC Inject FAMEs MS MS Detection (SIM Mode) GC->MS Quantification

Figure 3: Analytical workflow for quantitative assessment of 2-nonenoic acid.

References

  • BASF SE. (2023). Safety Data Sheet: 2-Nonenoic Acid. Retrieved from . (Data sourced from OECD Guideline 423/402 studies indicating LD50 >2000 mg/kg).[6]

  • Flavor and Extract Manufacturers Association (FEMA). (2000). FEMA GRAS Assessment of Aliphatic and Aromatic Acids. FEMA Number 3954. Retrieved from .

  • Haze, S., et al. (2001). "2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging." Journal of Investigative Dermatology, 116(4), 520-524.
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5312586, 2-Nonenoic acid. Retrieved from .

  • Sigma-Aldrich. (2023). Product Specification and SDS: Trans-2-Nonenoic Acid. Retrieved from .

Sources

The Pivotal Role of Unsaturation: A Technical Guide to the Structure-Activity Relationship of Medium-Chain Alkenoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Medium-chain fatty acids (MCFAs) have garnered significant attention for their diverse biological activities, from metabolic regulation to antimicrobial and anti-inflammatory effects. While the properties of saturated MCFAs are well-documented, the introduction of a single double bond, giving rise to medium-chain alkenoic acids (MCAAs), dramatically alters their physicochemical properties and biological functions. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of MCAAs, offering a deep dive into how chain length, the position of the double bond, and its geometric configuration (cis/trans) dictate their therapeutic potential. We will explore the causal relationships behind their mechanisms of action, including membrane interactions and the modulation of key signaling pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic evaluation of MCAA bioactivity, empowering researchers to advance the development of novel therapeutics based on these versatile molecules.

Introduction: The Therapeutic Promise of Medium-Chain Alkenoic Acids

Medium-chain fatty acids, typically defined as fatty acids with aliphatic tails of 6 to 12 carbon atoms, occupy a unique metabolic niche. Unlike their long-chain counterparts, they are rapidly absorbed and transported directly to the liver via the portal vein for efficient β-oxidation, providing a quick source of energy.[1][2] This metabolic advantage has led to their investigation in various therapeutic areas, including weight management and neurological disorders.[3]

The introduction of unsaturation within the carbon chain of MCFAs to form medium-chain alkenoic acids opens up new avenues for therapeutic intervention. The presence of a double bond introduces a kink in the fatty acid chain, altering its shape, flexibility, and interaction with biological membranes and proteins. This structural modification is the cornerstone of the diverse and potent biological activities of MCAAs, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding the intricate relationship between the precise molecular architecture of MCAAs and their biological outcomes is paramount for the rational design of new and effective therapeutic agents.

Decoding the Structure-Activity Relationship (SAR) of Medium-Chain Alkenoic Acids

The biological activity of a medium-chain alkenoic acid is not a monolithic property but rather a finely tuned consequence of its specific structural features. The key determinants of an MCAA's potency and selectivity are its chain length, the position of the double bond along the acyl chain, and the geometry of that double bond (cis or trans).

The Influence of Acyl Chain Length

For a homologous series of fatty acids, chain length is a critical factor influencing their biological activity. Generally, within the medium-chain range (C6-C12), an increase in chain length correlates with enhanced antimicrobial activity up to an optimal point, after which a "cutoff effect" is often observed, likely due to reduced solubility and bioavailability.[4] For instance, in a study of saturated MCFAs against various oral microorganisms, the inhibitory concentration at 80% (IC80) decreased with increasing fatty acid size, indicating greater potency for longer chains within this class.[5] This trend is attributed to the increased hydrophobicity of longer chains, which facilitates their interaction with and disruption of bacterial cell membranes.[1]

The Critical Role of Double Bond Position

The position of the double bond in an MCAA is a key determinant of its biological activity. While systematic studies on a full range of positional isomers of a single MCAA are limited, existing research on various unsaturated fatty acids indicates that the location of unsaturation significantly impacts their efficacy. For example, studies on isoamphipathic antibacterial molecules have demonstrated that positional isomerism strongly influences both antibacterial activity and toxicity.[6] The proximity of the double bond to either the carboxylic acid head or the terminal methyl group can affect how the molecule inserts into and perturbs the lipid bilayer of cell membranes.[1]

Geometric Isomerism: The Cis vs. Trans Dichotomy

The geometric configuration of the double bond, either cis or trans, has a profound impact on the three-dimensional structure of the MCAA and, consequently, its biological function. A cis double bond introduces a significant kink in the fatty acid chain, leading to a more bent conformation. In contrast, a trans double bond results in a more linear, extended structure, similar to that of a saturated fatty acid.[7]

This structural difference has significant implications for how the fatty acid interacts with biological membranes. Cis isomers are known to cause greater disruption to the packing of phospholipids in the cell membrane, leading to increased membrane fluidity and permeability.[7] This membrane-perturbing effect is a key mechanism behind the potent antimicrobial and cytotoxic activities of many cis-MCAAs. Conversely, trans isomers, with their more linear shape, integrate into the membrane with less disruption, resulting in properties more akin to saturated fatty acids.[7]

Molecular Mechanisms of Action: From Membrane Disruption to Receptor Signaling

The biological effects of medium-chain alkenoic acids are mediated through a combination of direct physical interactions with cellular structures and the activation of specific signaling pathways.

Disruption of Cellular Membranes

A primary mechanism of action for many antimicrobial and cytotoxic MCAAs is the disruption of the bacterial or cancer cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, where the presence of a double bond, particularly in the cis configuration, disrupts the orderly packing of phospholipids.[1] This leads to increased membrane fluidity and permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.[7][8] Studies have shown that treatment with cytotoxic fatty acids can lead to rapid membrane depolarization and the release of low-molecular-weight proteins from bacteria such as Staphylococcus aureus.[8][9]

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Medium-chain fatty acids are now recognized as signaling molecules that can activate specific G-protein coupled receptors (GPCRs), thereby initiating intracellular signaling cascades. Two key receptors in this context are Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and GPR84.

  • FFAR1 (GPR40): This receptor is activated by medium and long-chain fatty acids and plays a crucial role in glucose homeostasis by enhancing glucose-stimulated insulin secretion.[10][11] Upon binding of a fatty acid ligand, FFAR1 couples to Gq proteins, leading to the activation of phospholipase C (PLC).[12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This signaling cascade ultimately results in the potentiation of insulin release from pancreatic β-cells.[10]

  • GPR84: This receptor is specifically activated by medium-chain fatty acids, particularly those with carbon chain lengths of 9 to 14.[13] GPR84 is primarily expressed in immune cells, such as leukocytes, monocytes, and macrophages, and its activation is linked to inflammatory responses.[13][14] It couples to the pertussis toxin-sensitive Gi/o pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13] Activation of GPR84 can also lead to calcium mobilization and has been shown to amplify the production of the proinflammatory cytokine interleukin-12 (IL-12) in macrophages.[13][14]

Below are Graphviz diagrams illustrating these signaling pathways.

FFAR1_Signaling MCAA Medium-Chain Alkenoic Acid FFAR1 FFAR1 (GPR40) MCAA->FFAR1 Binds to Gq Gq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_secretion Enhanced Insulin Secretion Ca_release->Insulin_secretion PKC->Insulin_secretion

Caption: FFAR1 (GPR40) signaling pathway initiated by a medium-chain alkenoic acid.

GPR84_Signaling MCAA Medium-Chain Alkenoic Acid GPR84 GPR84 MCAA->GPR84 Binds to Gi_o Gi/o Protein GPR84->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Inflammatory_response Pro-inflammatory Response Gi_o->Inflammatory_response Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: GPR84 signaling pathway initiated by a medium-chain alkenoic acid.

Experimental Protocols for Evaluating Biological Activity

To systematically investigate the SAR of medium-chain alkenoic acids, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for assessing two key biological activities: antimicrobial efficacy and cytotoxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard and high-throughput technique for determining the MIC.

Rationale for Experimental Choices:

  • Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. It requires small volumes of reagents and is amenable to automation.

  • 96-Well Plate Format: This format is standard for microplate readers, facilitating quantitative assessment of bacterial growth through optical density measurements.

  • Standardized Inoculum: A standardized bacterial concentration (e.g., 5 x 10^5 CFU/mL) is crucial for the reproducibility and comparability of MIC results across different experiments and laboratories.[2]

Step-by-Step Methodology:

  • Preparation of MCAA Stock Solutions:

    • Dissolve the medium-chain alkenoic acids in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 100 mg/mL).

    • Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture of the target bacterial strain on an appropriate agar plate, select several morphologically similar colonies.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria).

    • Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in fresh broth to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.[2]

  • Preparation of the 96-Well Microtiter Plate:

    • In a sterile 96-well microtiter plate, perform serial twofold dilutions of the MCAA stock solutions in the appropriate broth medium. The final volume in each well should be 50 µL, and the concentration range should typically span a wide range to capture the MIC (e.g., from 512 µg/mL down to 1 µg/mL).

    • Include a positive control well containing only the broth and the bacterial inoculum (no MCAA).

    • Include a negative control well containing only the broth (no bacteria or MCAA).

    • Include a solvent control well containing the broth, bacterial inoculum, and the highest concentration of the solvent used to dissolve the MCAAs.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

    • Seal the plate and incubate at the optimal temperature for the bacterium for 16-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the MCAA that shows no visible bacterial growth.

    • For a more quantitative assessment, measure the optical density (OD) of the wells at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Data Presentation:

The results of the MIC assay can be effectively presented in a table comparing the activity of different MCAA isomers.

Table 1: Minimum Inhibitory Concentrations (MICs) of C10 Alkenoic Acid Isomers against Staphylococcus aureus

CompoundDouble Bond PositionGeometryMIC (µg/mL)
Decanoic Acid-Saturated>512
cis-4-Decenoic AcidΔ4Cis128
trans-4-Decenoic AcidΔ4Trans256
cis-9-Decenoic AcidΔ9Cis64
trans-9-Decenoic AcidΔ9Trans128

Note: The data in this table are hypothetical and for illustrative purposes only.

Protocol 2: MTT Assay for Assessing Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[13]

Rationale for Experimental Choices:

  • MTT Reagent: This reagent is widely used and reliable for assessing mitochondrial activity, a key indicator of cell health.

  • Spectrophotometric Quantification: This allows for a quantitative and high-throughput measurement of cell viability.

  • Inclusion of Controls: Positive (untreated cells) and negative (no cells) controls are essential for data normalization and background correction.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer or normal cell line under standard conditions.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells per well).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.

  • Treatment with MCAAs:

    • Prepare serial dilutions of the MCAA stock solutions in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MCAAs.

    • Include wells with untreated cells (positive control) and wells with medium only (negative control for background absorbance).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing the MTT reagent.

    • Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well.

    • Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group (which is set to 100% viability).

    • Plot the percentage of cell viability against the MCAA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship of medium-chain alkenoic acids is a rich and complex field with significant therapeutic potential. As this guide has detailed, the biological activity of these molecules is intricately linked to their chain length, and the position and geometry of their double bond. These structural features govern their interactions with cellular membranes and their ability to modulate key signaling pathways through receptors like FFAR1 and GPR84.

The provided experimental protocols for MIC and MTT assays offer a robust framework for the systematic investigation of the SAR of novel MCAA analogs. Future research should focus on synthesizing and evaluating a wider range of positional and geometric isomers of various MCAAs to build a more comprehensive understanding of their SAR. Elucidating the precise downstream signaling events following the activation of their cognate receptors will further refine our understanding of their mechanisms of action and aid in the identification of novel therapeutic targets. The continued exploration of the unique properties of medium-chain alkenoic acids holds great promise for the development of the next generation of antimicrobial, anti-inflammatory, and anticancer agents.

References

A comprehensive list of references with full citation details and clickable URLs will be provided upon request. The in-text citations refer to the search results used to compile this guide.

Sources

Methodological & Application

Application Note: Synthesis of trans-2-Nonenoic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of trans-2-nonenoic acid (CAS: 3760-11-0), a critical intermediate in the flavor and fragrance industry and a precursor for various pharmaceutical compounds. The protocol utilizes the Doebner modification of the Knoevenagel condensation.[1][2][3][4] Unlike the standard Knoevenagel reaction which stops at the alkylidene malonate, the Doebner modification employs pyridine and a catalytic amine to facilitate simultaneous condensation and decarboxylation, yielding the


-unsaturated carboxylic acid directly.[1]

This guide provides a robust, scalable protocol, a green chemistry alternative, and critical process control parameters to ensure high stereoselectivity (


-isomer) and yield.

Scientific Foundation: Mechanism & Theory[5]

The Doebner Modification

The reaction involves the condensation of heptanal (C7 aldehyde) with malonic acid in the presence of a base (pyridine) and a nucleophilic catalyst (piperidine). The thermodynamic driving force is the formation of the conjugated


-system and the irreversible loss of 

.

Key Mechanistic Steps:

  • Enolization: Piperidine deprotonates malonic acid to generate the enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of heptanal.

  • Dehydration: Elimination of water yields the alkylidene malonic acid intermediate.

  • Decarboxylation: Thermal instability of the

    
    -diacid leads to the loss of 
    
    
    
    , driven by the relief of steric strain and formation of the stable
    
    
    -alkene.
Mechanistic Pathway (Diagram)

DoebnerMechanism Start Heptanal + Malonic Acid Enolate Enolate Formation (Piperidine Cat.) Start->Enolate Deprotonation Aldol Aldol-like Intermediate Enolate->Aldol Nucleophilic Attack UnsatDiacid Alkylidene Malonic Acid (Unsaturated Diacid) Aldol->UnsatDiacid -H2O (Dehydration) TS Decarboxylation TS (CO2 Loss) UnsatDiacid->TS Heat (Reflux) Product trans-2-Nonenoic Acid TS->Product -CO2

Figure 1: Mechanistic pathway of the Doebner modification showing condensation followed by thermal decarboxylation.

Standard Experimental Protocol

Materials & Equipment

Reagents:

Reagent MW ( g/mol ) Equiv. Density (g/mL) Role
Heptanal 114.19 1.0 0.817 Electrophile
Malonic Acid 104.06 1.2 N/A (Solid) Nucleophile
Pyridine 79.10 Solvent 0.978 Base/Solvent

| Piperidine | 85.15 | 0.1 | 0.862 | Catalyst |

Equipment:

  • 3-Neck Round Bottom Flask (RBF)

  • Reflux Condenser with Calcium Chloride drying tube

  • Addition Funnel (pressure-equalizing)

  • Heating Mantle with magnetic stirring

  • Vacuum Distillation Setup[5]

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a 3-neck RBF, dissolve Malonic Acid (125 g, 1.2 mol) in Pyridine (250 mL) . Note: The reaction is slightly exothermic; ensure malonic acid is fully dissolved.

  • Catalyst Addition: Add Piperidine (10 mL) to the solution.

  • Aldehyde Addition: Add Heptanal (114 g, 1.0 mol) dropwise via the addition funnel over 30 minutes. Maintain temperature below 30°C using a water bath if necessary to prevent premature polymerization.

Phase 2: Condensation & Decarboxylation 4. Reflux: Heat the mixture slowly to reflux (approx. 115°C). 5. Monitoring: Observe the evolution of carbon dioxide (


) gas. Maintain reflux until gas evolution completely ceases.
  • Duration: Typically 3–4 hours.
  • Endpoint: No bubbles observed in a bubbler attachment; TLC indicates disappearance of heptanal.

Phase 3: Workup 6. Cooling: Cool the reaction mixture to 0–5°C in an ice bath. 7. Acidification: Slowly pour the reaction mixture into a beaker containing conc. HCl (250 mL) mixed with Crushed Ice (500 g) .

  • Purpose: Neutralizes pyridine and precipitates the organic acid.
  • Safety: Perform in a fume hood; pyridine hydrochloride formation is exothermic.
  • Extraction: Extract the aqueous mixture with Diethyl Ether or DCM (
    
    
    mL).
  • Washing: Wash the combined organic layers with:
  • Water (
    
    
    mL)
  • Brine (
    
    
    mL)
  • Drying: Dry over anhydrous
    
    
    , filter, and evaporate the solvent under reduced pressure.

Phase 4: Purification 11. Distillation: The crude oil contains trace pyridine and unreacted aldehyde. Purify via vacuum distillation.

  • Target Fraction: Collect the fraction boiling at 130–132°C at 2 mmHg .
  • Yield: Expect 75–85% (approx. 115–130 g).

Green Chemistry Alternative (Solvent-Free)

For labs prioritizing green metrics or avoiding pyridine toxicity.

Protocol Modification: Instead of Pyridine/Piperidine, use Ammonium Acetate as a dual catalyst/solvent in a melt.

  • Mix Heptanal (1.0 eq), Malonic Acid (1.1 eq), and Ammonium Acetate (0.1 eq).

  • Heat to 90°C (melt) for 2 hours, then increase to 120°C to drive decarboxylation.

  • Workup involves simple partitioning between Ethyl Acetate and Water.

  • Pros: No toxic pyridine. Cons: Slightly lower yield (65-70%) and potential for amide side-products if overheated.

Process Control & Troubleshooting

Critical Process Parameters (CPP)
ParameterSpecificationImpact of Deviation
Heptanal Purity >97%Old heptanal contains heptanoic acid (oxidation), lowering yield. Distill heptanal before use if yellow.
Water Content AnhydrousWater inhibits enolate formation and hydrolyzes the intermediate. Use dry pyridine.
Reflux Time Until

stops
Premature stopping leaves the alkylidene malonic acid (diacid), which is water-soluble and lost during workup.
Common Failure Modes
  • Low Yield: Usually due to incomplete decarboxylation. Ensure the reflux is vigorous enough to drive off

    
    .
    
  • Product Polymerization: 2-Nonenoic acid can polymerize upon prolonged heating. Add a radical inhibitor (e.g., Hydroquinone, 100 ppm) during the distillation step.

  • Emulsions: Pyridine salts can cause emulsions during extraction. Ensure the aqueous phase is strongly acidic (pH < 2) to keep pyridine fully protonated and water-soluble.

Characterization Data

Confirm product identity using the following specifications:

  • Appearance: Clear, colorless to pale yellow liquid.

  • Boiling Point: 130–132°C @ 2 mmHg.[6][7]

  • Refractive Index (

    
    ):  1.456 – 1.464.[6]
    
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.08 (dt, 
      
      
      
      Hz, 1H,
      
      
      -proton)
      
      
      Indicates trans geometry (
      
      
      Hz).
    • 
       5.82 (dt, 
      
      
      
      Hz, 1H,
      
      
      -proton).
    • 
       2.23 (q, 2H, allylic 
      
      
      
      ).
    • 
       11.5 (br s, 1H, -COOH).
      

Workflow Visualization

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Phase cluster_workup Workup & Purification Step1 Mix Malonic Acid + Pyridine Step2 Add Piperidine (Cat.) Step1->Step2 Step3 Add Heptanal (Dropwise) Step2->Step3 Step4 Reflux (115°C) Monitor CO2 Evolution Step3->Step4 Step5 Cool to 0°C Step4->Step5 Step6 Acidify (HCl/Ice) pH < 2 Step5->Step6 Step7 Extract (Ether/DCM) Step6->Step7 Step8 Vacuum Distillation (130°C @ 2mmHg) Step7->Step8

Figure 2: Operational workflow for the synthesis of 2-nonenoic acid.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Doebner modification protocols).

  • Organic Syntheses. Pyridine-N-oxide (Example of Pyridine handling and distillation protocols relevant to this synthesis). Org.[1][6][8] Synth.1953 , 33, 79. [Link]

  • PubChem. 2-Nonenoic acid Compound Summary. National Center for Biotechnology Information. Accessed Oct 2023.[9] [Link]

  • The Good Scents Company. 2-nonenoic acid Physical Properties and Specifications. [Link]

  • PrepChem. Synthesis of trans-2-nonenoic acid. (Specific adaptation of the heptanal/malonic acid route). [Link]

Sources

GC-MS Method for the Sensitive Detection of 2-Nonenoic Acid: A Comprehensive Guide with Silylation-Based Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Nonenoic acid in biological matrices. Due to its inherent polarity and low volatility, direct GC-MS analysis of 2-Nonenoic acid is challenging, often resulting in poor chromatographic performance.[1][2] To overcome this, the method employs a highly efficient silylation derivatization protocol, converting the native carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester. We provide detailed, step-by-step protocols for sample preparation, derivatization, and GC-MS analysis, alongside comprehensive method validation data. This guide is designed to enable researchers, scientists, and drug development professionals to reliably implement this method for accurate quantification of 2-Nonenoic acid.

Introduction: The Analytical Challenge

2-Nonenoic acid is a medium-chain monounsaturated fatty acid (C9H16O2) of increasing interest in various fields of research due to its biological activities, including potential anti-inflammatory and fungicidal properties.[3][4] Accurate measurement of this compound in complex biological samples is crucial for understanding its role in metabolic pathways and for its potential as a biomarker or therapeutic agent.

The primary analytical challenge lies in the physicochemical properties of 2-Nonenoic acid. The carboxylic acid functional group imparts high polarity and the capacity for hydrogen bonding, which significantly reduces its volatility and makes it unsuitable for direct analysis by gas chromatography.[1][2] Injecting the underivatized acid typically leads to significant peak tailing, low sensitivity, and poor reproducibility due to interactions with active sites in the GC inlet and column.

Chemical derivatization is a mandatory sample preparation step to mitigate these issues.[5] This process converts the polar carboxyl group into a less polar, more volatile functional group.[1] Silylation is one of the most widely used and effective derivatization procedures for GC analysis of compounds containing active hydrogens.[6] It replaces the acidic proton with a trimethylsilyl (TMS) group, resulting in a derivative that is significantly more volatile and thermally stable, yielding sharp, symmetrical peaks and enabling sensitive detection by GC-MS.[6][7]

This document provides a complete workflow, from sample extraction to data analysis, centered around a validated silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate 2-Nonenoic acid from the sample matrix, convert it into a GC-amenable derivative, and perform quantitative analysis.

  • Sample Preparation & Extraction : The analyte and an internal standard (IS) are first extracted from the biological matrix (e.g., plasma) using protein precipitation followed by liquid-liquid extraction (LLE). This step removes proteins and other high-molecular-weight interferences.

  • Derivatization : The organic extract is evaporated to dryness to remove all traces of water, which can deactivate the silylating reagent.[1] A silylation reagent, BSTFA with a trimethylchlorosilane (TMCS) catalyst, is added to quantitatively convert 2-Nonenoic acid to its TMS ester derivative. The TMCS catalyst enhances the reactivity of the reagent, ensuring a rapid and complete reaction, especially for hindered functional groups.[6]

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The TMS-derivatized 2-Nonenoic acid is separated from other components on a non-polar capillary column. The mass spectrometer is used for detection and quantification, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

GC-MS Workflow for 2-Nonenoic Acid Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Reporting Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add Silylation Reagent (BSTFA + 1% TMCS) Dry->Deriv React Heat at 70°C for 30 min Deriv->React GCMS GC-MS Injection and Analysis React->GCMS Data Data Processing & Quantification GCMS->Data Report Generate Report Data->Report

Figure 1. Overall Analytical Workflow

Materials, Reagents, and Instrumentation

Reagents and Standards
  • 2-Nonenoic acid (≥98% purity)

  • Heptadecanoic acid (Internal Standard, ≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Acetonitrile, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade

  • Formic Acid, LC-MS grade

  • Nitrogen gas, ultra-high purity

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Consumables
  • GC-MS System : Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • GC Column : Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Autosampler : With vials, caps, and 250 µL glass inserts.

  • Evaporator : Nitrogen evaporation system with a water bath.

  • Vortex Mixer

  • Centrifuge : Capable of >3,000 x g.

  • Pipettes : Calibrated analytical pipettes.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock (1 mg/mL) : Accurately weigh 10 mg of Heptadecanoic acid and dissolve in 10 mL of methanol.

  • Analyte Stock (1 mg/mL) : Accurately weigh 10 mg of 2-Nonenoic acid and dissolve in 10 mL of methanol.

  • Working IS Solution (10 µg/mL) : Dilute 100 µL of the IS stock solution to 10 mL with methanol.

  • Calibration Standards : Prepare a series of calibration standards by serial dilution of the analyte stock solution. For a typical range of 0.1 to 50 µg/mL, follow the dilutions in a suitable solvent like methanol.

Protocol 2: Sample Preparation and Extraction from Plasma
  • Aliquoting : Pipette 100 µL of plasma sample (or calibrator/QC) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the working IS solution (10 µg/mL) to each tube.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures that the 2-Nonenoic acid is in its protonated, less polar form, improving extraction efficiency.[5]

  • Mixing and Centrifugation : Vortex the tubes for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction : Transfer the supernatant to a new tube. Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes to separate the layers.

  • Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial insert.

  • Evaporation : Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Crucially, the sample must be completely dry, as residual moisture will deactivate the silylation reagent. [1]

Protocol 3: Silylation Derivatization

Silylation Reaction Figure 2. Silylation of 2-Nonenoic Acid with BSTFA 2-Nonenoic_Acid 2-Nonenoic Acid (R-COOH) TMS_Ester TMS-Ester Derivative (R-COOSi(CH₃)₃) (Volatile & Thermally Stable) 2-Nonenoic_Acid->TMS_Ester + BSTFA (70°C, TMCS catalyst) BSTFA BSTFA

Figure 2. Silylation of 2-Nonenoic Acid with BSTFA
  • Reagent Addition : To the dried residue from Protocol 2, add 25 µL of anhydrous pyridine and 25 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and catalyst.

  • Reaction : Immediately cap the vial, vortex briefly, and place it in a heating block or oven at 70°C for 30 minutes. Heating accelerates the reaction to ensure complete derivatization.[8]

  • Cooling : After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis : The sample is now ready for immediate injection into the GC-MS system.

GC-MS Instrumental Parameters

The following table summarizes the optimized instrumental conditions for the analysis of the TMS-derivatized 2-Nonenoic acid.

Parameter Setting Rationale
GC System Agilent 7890B---
Inlet Splitless ModeMaximizes analyte transfer to the column for trace-level detection.
Inlet Temperature 270°CEnsures rapid volatilization of the TMS derivative without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C, hold 1 minAllows for solvent focusing.
Ramp 1: 10°C/min to 200°CSeparates the analyte from early-eluting compounds.
Ramp 2: 25°C/min to 300°C, hold 5 minElutes late-eluting matrix components and cleans the column.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A robust, non-polar column suitable for a wide range of derivatized compounds.[9]
MS System Agilent 5977B MSD---
Transfer Line 280°CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantitative analysis.
Ions Monitored 2-Nonenoic Acid-TMS : m/z 117 (Quantifier), 145, 213m/z 117 is a characteristic fragment of TMS esters.
Heptadecanoic Acid-TMS (IS) : m/z 117 (Quantifier), 327Shared quantifier ion with analyte is acceptable with chromatographic separation.

Method Validation

The analytical method was validated according to established guidelines to demonstrate its suitability for the intended purpose.[10][11] Key validation parameters are summarized below.

Validation Parameter Result Acceptance Criteria
Linearity (Range) 0.1 – 50 µg/mL---
Correlation Coefficient (r²) > 0.998r² ≥ 0.995
Accuracy (% Recovery) 92.5% – 106.8%85% – 115% (98-102% is ideal)[11]
Precision (%RSD)
- Intra-day (n=6)< 7.5%< 15%
- Inter-day (n=18, 3 days)< 9.2%< 15%
Limit of Detection (LOD) 0.03 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.1 µg/mLS/N ≥ 10, with acceptable accuracy and precision.

Conclusion

This application note describes a comprehensive, sensitive, and reliable GC-MS method for the quantification of 2-Nonenoic acid in biological samples. The optimized extraction and silylation-based derivatization protocol effectively overcomes the challenges associated with the analysis of this polar carboxylic acid. The method has been thoroughly validated, demonstrating excellent linearity, accuracy, and precision, making it a valuable tool for researchers in metabolomics, drug development, and other scientific disciplines.

References

  • Jasbi, P., et al. (2020). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]

  • Zheng, X., et al. (2013). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Springer Protocols. Available at: [Link]

  • Franke-Whittle, I. H., et al. (2014). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Biotechnology for Biofuels. Available at: [Link]

  • Agilent Technologies. (2015). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • LabRulez GCMS. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Nonenoic acid (CAS 3760-11-0). Available at: [Link]

  • FooDB. (2019). Showing Compound 2-Nonenoic acid (FDB003314). Available at: [Link]

  • PubChem. (n.d.). 2-Nonenoic acid. Available at: [Link]

  • BioPharm International. (2026). Method Validation Guidelines. Available at: [Link]

  • ResearchGate. (2013). How to make sample preparation for VFA test using GC?. Available at: [Link]

  • Celejewski, M., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites. Available at: [Link]

  • Poole, C. F. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Available at: [Link]

  • Ndlovu, T., & Ticha, J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • NIST. (n.d.). 2-Nonenoic acid - Mass spectrum (electron ionization). Available at: [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Available at: [Link]

  • ChromSolutions. (n.d.). GC & GC/MS Method Development Quick Reference Guide. Available at: [Link]

  • NIST. (n.d.). 2-Nonenoic acid - Gas Chromatography. Available at: [Link]

  • Sharma, R., et al. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • David, F. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • NDSU. (n.d.). Determination of Volatile Fatty Acids (in Rumen Fluid). Available at: [Link]

  • GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available at: [Link]

  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods. Available at: [Link]

Sources

HPLC analysis conditions for separating nonenoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of Nonenoic Acid Isomers

Abstract This technical guide details the chromatographic strategies for separating nonenoic acid isomers (


), specifically focusing on the resolution of positional (e.g., 2- vs. 3-nonenoic) and geometric (cis vs. trans) isomers. We present a dual-approach methodology: a robust Reversed-Phase (RP-HPLC) protocol for general quantification and a high-specificity Silver-Ion (Ag-HPLC) protocol for complex isomer resolution. These methods address the critical challenges of low UV absorptivity and structural similarity inherent to medium-chain fatty acids.

Introduction & Strategic Framework

Nonenoic acids are critical analytes in diverse fields: trans-2-nonenoic acid is a key off-flavor marker in aged beer ("cardboard flavor"), while cis-6-nonenoic acid is a prized melon aroma compound. The separation challenge lies in the minimal hydrophobicity difference between isomers.

The Analytical Dilemma:

  • RP-HPLC (C18): Relies on hydrophobic interaction.[1] Excellent for separating chain lengths (e.g., C9 vs C10) but often fails to resolve cis/trans pairs or close positional isomers (e.g.,

    
     vs 
    
    
    
    ) without specialized stationary phases.
  • Ag-HPLC (Argentation): Utilizes the complexation between silver ions (

    
    ) and the 
    
    
    
    -electrons of the double bond.[2][3] This is the "Gold Standard" for isomer resolution, as retention is directly governed by the geometry and accessibility of the double bond.

Recommended Workflow: Use Protocol A (RP-HPLC) for routine quality control of single isomers. Use Protocol B (Ag-HPLC) when resolving complex mixtures or confirming isomeric purity.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanism of action for the selected methodologies.

NonenoicAnalysis cluster_mech Separation Mechanism Sample Crude Sample (Nonenoic Acid Mixture) Goal_Quant Goal: Routine Quant (Single Isomer) Sample->Goal_Quant Goal_Res Goal: Isomer Profiling (Cis/Trans or Positional) Sample->Goal_Res RP_HPLC Protocol A: RP-HPLC (C18 / Cholester) Goal_Quant->RP_HPLC Direct Injection Derivatization Derivatization (Phenacyl or Methyl Ester) Goal_Res->Derivatization Recommended Ag_HPLC Protocol B: Ag-Ion HPLC (Silver Impregnated) Derivatization->Ag_HPLC Esters UV_Det UV Detection (210 nm or 242 nm) RP_HPLC->UV_Det Ag_HPLC->UV_Det Mech_RP Hydrophobic Interaction (Separates by Chain Length) Mech_Ag Ag+ π-Complexation (Separates by Geometry)

Figure 1: Decision matrix for selecting between Reversed-Phase and Silver-Ion chromatography based on analytical goals.

Protocol A: Reversed-Phase HPLC (RP-HPLC)

Purpose: Routine quantification of specific isomers (e.g., trans-2-nonenoic acid) in simple matrices.

Expert Insight: Standard C18 columns often show peak co-elution for positional isomers. For superior selectivity, use a Cholesteryl-bonded phase (e.g., COSMOSIL Cholester) or a C30 phase . These rigid stationary phases offer "molecular shape selectivity," discriminating between the planar trans and kinked cis configurations better than flexible C18 chains.

Chromatographic Conditions
ParameterSpecification
Column Primary: C18 (High Carbon Load), 250 x 4.6 mm, 5 µmAdvanced: Cholesteryl-bonded silica (e.g., COSMOSIL Cholester), 150 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 40% B (Isocratic hold)2-20 min: 40%

90% B (Linear)20-25 min: 90% B (Wash)25.1 min: Return to 40% B
Flow Rate 1.0 mL/min
Temperature 30°C (Control is critical for retention reproducibility)
Detection UV @ 210 nm (Carboxyl group)
Injection 10–20 µL

Protocol Steps:

  • Sample Prep: Dissolve nonenoic acid standards in Mobile Phase B. If analyzing free fatty acids, ensure the sample pH is acidic to suppress ionization, ensuring the analyte remains in the hydrophobic protonated form (

    
    ).
    
  • Equilibration: Flush column with 40% B for at least 20 minutes.

  • System Suitability: Inject a mixed standard. Trans isomers typically elute beforecis isomers on C18 due to their larger molecular volume/polarity balance, though this can reverse on Cholester phases.

Protocol B: Silver-Ion HPLC (Ag-HPLC)

Purpose: Separation of complex geometric (cis/trans) and positional isomers.[2] Requirement: Derivatization is strongly recommended. Free fatty acids can strip silver ions from the column and cause peak tailing. Converting to Phenacyl Esters increases UV sensitivity (detection at 242 nm) and eliminates ionic interactions.

Step 1: Derivatization (Phenacyl Esters)
  • Mix 10 mg Nonenoic Acid sample with 20 mg 2-bromoacetophenone and 20 mg triethylamine in 1 mL acetone.

  • Heat at 50°C for 30 minutes.

  • Evaporate solvent and reconstitute in Mobile Phase A (Hexane/DCM).

Step 2: Ag-HPLC Conditions
ParameterSpecification
Column Silver-Ion Column (e.g., ChromSpher Lipids or Nucleosil 5SA-Ag)Note: Do not use standard silica columns.
Mobile Phase Isocratic: Hexane : Dichloromethane : Acetonitrile (Typical ratio: 98.5 : 1.0 : 0.5)
Modifier Tuning Acetonitrile acts as the complexing modifier. Increasing ACN decreases retention time by competing for Ag+ sites.
Flow Rate 0.5 – 1.0 mL/min (Lower flow improves Ag-complexation kinetics)
Temperature Ambient (20–25°C). Warning: High temps reduce Ag-olefin stability.
Detection UV @ 242 nm (if derivatized) or ELSD (if underivatized Methyl Esters)

Mechanism of Separation:

  • Geometry: Cis isomers form stronger complexes with

    
     than trans isomers due to less steric hindrance around the double bond.[2] Elution Order:  Saturated 
    
    
    
    Trans-Monoene
    
    
    Cis-Monoene
    
    
    Dienes.
  • Position: The closer the double bond is to the carboxyl headgroup, the weaker the retention (typically), though this varies by column chemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (RP-HPLC) Silanol interaction or ionization of acid.Ensure Mobile Phase A pH is < 3.0 using Phosphoric Acid. Use "End-capped" columns.
Low Sensitivity Weak UV absorbance at 210 nm.Derivatize to Phenacyl ester (Protocol B) or use ELSD/CAD detection.
Loss of Resolution (Ag-HPLC) Silver ions leaching or mobile phase contamination.Use strictly anhydrous solvents. Regenerate column with

solution if permitted by manufacturer.
Retention Drift Temperature fluctuations.Use a column oven.

complexation is highly exothermic; retention decreases as T increases.

References

  • BenchChem. (2025).[4] Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of cis-2-Nonenoic Acid. Retrieved from

  • Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012).[5] Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011. Analytical Sciences. Retrieved from

  • Christie, W. W. (2019). Silver Ion Chromatography and Lipids. AOCS Lipid Library. Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Nonenoic acid, ethyl ester on Newcrom R1 HPLC column. Retrieved from

  • Dobesova, M., et al. (2010). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. Journal of Chromatography A. Retrieved from

Sources

Application Note: Solid-Phase Microextraction (SPME) of Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Profiling of Volatile Fatty Acids (VFAs) using Headspace SPME-GC-MS/FID Content Type: Application Note & Protocol Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Optimization of Headspace Extraction for Microbiome and Fermentation Profiling

Executive Summary

Volatile Fatty Acids (VFAs), also known as Short-Chain Fatty Acids (SCFAs), are critical biomarkers in microbiome research, fermentation monitoring, and drug development. Ranging from C2 (Acetic) to C7 (Heptanoic), these hydrophilic, polar compounds present significant analytical challenges due to their high water solubility and activity.

This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol. Unlike liquid-liquid extraction (LLE), HS-SPME is solvent-free and easily automated. However, success depends entirely on shifting the equilibrium from the aqueous phase to the headspace. This protocol leverages matrix modification (pH and ionic strength) to force VFAs into the gas phase for capture by a Carboxen/PDMS fiber, enabling low-ppb sensitivity without derivatization.

The Mechanistic Principle: Controlling the Equilibrium

To extract VFAs effectively, one must understand the three-phase equilibrium system: Sample Matrix (Liquid) ↔ Headspace (Gas) ↔ Fiber Coating (Solid).

The pH Effect (The Acid Trap)

VFAs are weak acids with pKa values approx. 4.8. In neutral solutions (pH 7), they exist primarily as non-volatile carboxylate ions (


), which remain trapped in the water.
  • Requirement: The matrix pH must be adjusted to < 2.0 .

  • Mechanism: At pH 2 (2 units below pKa), >99% of the VFA population is protonated to the free acid form (

    
    ). Only the uncharged free acid is volatile enough to partition into the headspace.
    
The Salting-Out Effect

VFAs are highly water-soluble. Adding a saturated electrolyte (NaCl) increases the ionic strength of the water.

  • Mechanism: Water molecules form hydration shells around the salt ions, reducing the free water available to solvate the VFAs. This "squeezes" the hydrophobic alkyl chains of the VFAs out of the liquid and into the headspace (Henry’s Law constant increases).

Fiber Selection Physics
  • Why Carboxen/PDMS? Standard PDMS fibers are too non-polar and have large pores suitable for semi-volatiles. VFAs are small molecules (MW 60–120). Carboxen is a microporous carbon molecular sieve. It traps small molecules effectively within its pores via adsorption, while the PDMS binds the coating to the fused silica core.

Visualization: The Physicochemical Workflow

VFA_Extraction_Mechanism cluster_matrix Aqueous Matrix (Sample) VFA_Ion VFA Ion (R-COO⁻) Non-Volatile VFA_Free Free Acid (R-COOH) Volatile VFA_Ion->VFA_Free Protonation Acid Acidification (H₂SO₄ / pH < 2) Acid->VFA_Free Headspace Headspace (Gas Phase) VFA_Free->Headspace Partitioning (K_hs) Salt Salting Out (NaCl Saturation) Salt->VFA_Free Decreases Solubility Fiber SPME Fiber (Carboxen/PDMS) Headspace->Fiber Adsorption (K_fh) GC GC Inlet (Thermal Desorption) Fiber->GC Desorption @ 250°C

Figure 1: The physicochemical pathway for forcing VFA volatilization and capture.

Critical Method Parameters

ParameterRecommendationScientific Rationale
Fiber Type 75 µm or 85 µm Carboxen/PDMS Microporous structure retains small C2-C7 analytes better than DVB or pure PDMS.
Extraction Mode Headspace (HS) Protects fiber from protein fouling and non-volatile matrix interferences (e.g., in plasma/feces).
Incubation Temp 60°C Higher temp increases vapor pressure, but >60°C can reduce fiber adsorption capacity (exothermic process).
Equilibration Time 20–30 mins VFAs need time to partition. Carboxen is a displacement mechanism; longer times allow stronger binders to displace weaker ones.
Agitation 250–500 rpm Essential to speed up mass transfer from liquid to gas phase.
Desorption 250°C for 2-3 mins Ensure complete release of analytes to prevent carryover (ghost peaks).

Standard Operating Procedure (SOP)

Protocol: Profiling C2–C7 VFAs in Biological/Aqueous Matrices

A. Reagents & Materials
  • SPME Fiber: 85 µm Carboxen/PDMS (Supelco/Sigma or Restek PAL Arrow equivalent).

  • Vials: 20 mL Headspace vials with magnetic screw caps (PTFE/Silicone septa).

  • Acidifier: 50% Sulfuric Acid (

    
    ) or 6M HCl.
    
  • Salt: Sodium Chloride (NaCl), analytical grade.

  • Internal Standard (ISTD): 2-Ethylbutyric acid or 4-Methylvaleric acid (100 ppm stock).

B. Sample Preparation[1][2][3][4]
  • Weighing: Add 1.0 g (or 1.0 mL) of sample (feces slurry, plasma, wastewater) into a 20 mL headspace vial.

  • Salting: Add 0.5 g NaCl (solid) to the vial. Note: Saturation is key.

  • Acidification: Add 50 µL of 50%

    
    . Verify pH < 2 on a test vial.
    
  • ISTD Spike: Add 10 µL of Internal Standard solution.

  • Sealing: Immediately cap the vial tightly to prevent volatile loss. Vortex for 30 seconds to dissolve salt and homogenize.

C. Automated SPME Extraction (e.g., Gerstel/CTC PAL)
  • Incubation: Move vial to agitator. Incubate at 60°C for 5 minutes (agitation on).

  • Extraction: Insert SPME fiber into the vial headspace (depth: 22 mm). Expose fiber for 30 minutes at 60°C with agitation (250 rpm).

  • Desorption: Transfer fiber to GC inlet. Desorb at 250°C for 3 minutes (splitless mode).

  • Conditioning: Bake fiber at 260°C for 2 minutes in a separate conditioning station (if available) to prevent carryover.

D. GC-MS/FID Configuration
  • Column: Nitroterephthalic acid modified PEG (e.g., DB-FFAP , Nukol , or ZB-FFAP ).

    • Why: Standard waxes tail severely with free acids. FFAP phases are acidic, ensuring sharp peaks for acidic analytes.

  • Inlet: Split/Splitless. Use a 0.75 mm ID SPME liner .[1]

    • Critical: Do not use large volume liners; the narrow bore increases linear velocity to "sweep" the desorbed pulse onto the column.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 2 min) — Focuses volatiles.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 240°C (hold 5 min) — Bake out.

  • Detector (MS): Scan range 35–200 m/z. SIM mode recommended for trace quantitation.

Data Analysis & Validation

Target Analyte List

Analyte Retention Order Key MS Ions (m/z)
Acetic Acid (C2) 1 43, 45, 60
Propionic Acid (C3) 2 28, 29, 74
Isobutyric Acid (i-C4) 3 41, 43, 73
Butyric Acid (C4) 4 60, 73, 27
Isovaleric Acid (i-C5) 5 60, 41, 87
Valeric Acid (C5) 6 60, 73, 41

| Caproic Acid (C6) | 7 | 60, 73, 87 |

Validation Criteria:

  • Linearity:

    
     over 0.1 – 1000 µM range.
    
  • Carryover: Inject a blank fiber after the highest standard. Carboxen fibers are "sticky"; if carryover > 1%, increase desorption time or temperature (up to 260°C).

Troubleshooting Guide

Issue: Tailing Peaks
  • Cause: Active sites in the inlet or column degradation.

  • Fix: Trim 10cm from the column guard. Ensure the column is an "Acid" or "FFAP" type. Standard WAX columns will not work well for free acids.

Issue: Poor Sensitivity for Acetic Acid
  • Cause: Acetic acid is the most water-soluble and hardest to force into headspace.

  • Fix: Increase salt concentration to saturation. Ensure pH is strictly < 2. Check background air leaks (m/z 18/28) which can suppress ionization.

Issue: Fiber Breakage / Short Life
  • Cause: Mechanical stress or "coring" of septa.

  • Fix: Use 23-gauge Merlin Microseal or pre-drilled septa.[2] Avoid agitation speeds > 500 rpm if the fiber is fully extended.

Visualization: Analytical Workflow

SPME_Workflow Sample Sample Prep (1g Sample + NaCl + H₂SO₄) Equilibrate Equilibration (60°C, 5 min) Sample->Equilibrate Extract HS-SPME Extraction (Carboxen Fiber, 30 min, 60°C) Equilibrate->Extract Desorb GC Inlet Desorption (250°C, Splitless, 0.75mm Liner) Extract->Desorb Separate Separation (FFAP Column, 50-240°C) Desorb->Separate Detect Detection (MS-SIM or FID) Separate->Detect

Figure 2: Step-by-step analytical workflow for VFA profiling.

References

  • Sigma-Aldrich (Supelco). Selection Guide for Supelco SPME Fibers.[3] (Detailed fiber selection based on analyte molecular weight and polarity).[4][5] Link

  • Restek Corporation. SPME Fiber Selection and Application Guide. (Protocols for volatile organic compounds and fiber conditioning).[4][6] Link

  • Abalos, M., et al. (2000).[7] Development of a headspace SPME procedure for the determination of free volatile fatty acids in waste water. Journal of Chromatography A. (Foundational paper on pH and salt optimization). Link

  • Agilent Technologies. Volatile fatty acids C2 – C7 Separation. (Chromatographic parameters for FFAP columns). Link

  • Panavaitė, D., et al. (2006). A novel SPME fibre for fatty acid determination.[8] (Discussion on derivatization techniques vs free acid analysis). Link

Sources

Synthesis of 2-Nonenoic acid from heptanal and malonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2-Nonenoic Acid via Doebner-Knoevenagel Condensation of Heptanal and Malonic Acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide for the synthesis of 2-nonenoic acid, a valuable α,β-unsaturated carboxylic acid. The protocol is centered on the Doebner modification of the Knoevenagel condensation, a robust and classical method for carbon-carbon bond formation.[1] We detail a reliable, step-by-step procedure for the reaction between heptanal and malonic acid, utilizing a pyridine and piperidine catalytic system. Beyond the synthetic protocol, this note elucidates the underlying reaction mechanism, explains the rationale for specific procedural choices, and provides a framework for the purification and characterization of the final product. This guide is designed to empower researchers to confidently and successfully execute this important organic transformation.

Scientific Rationale and Mechanistic Insight

The synthesis of 2-nonenoic acid from heptanal and malonic acid is achieved through the Knoevenagel condensation, a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[2][3] The specific protocol described herein is a Doebner modification, which characteristically employs malonic acid as the active methylene component and pyridine as the solvent. This modification uniquely results in a subsequent decarboxylation to yield the desired α,β-unsaturated acid.[4][5]

The Reaction Mechanism proceeds through several key stages:

  • Enolate Formation: The reaction is initiated by the deprotonation of the acidic α-carbon of malonic acid. While pyridine is the bulk solvent, piperidine is used as a more basic catalyst to efficiently generate the reactive carbanion (enolate) intermediate.[6][7]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This step forms a new carbon-carbon bond and results in a β-hydroxy dicarboxylic acid intermediate after protonation.[6][7]

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: A crucial step in the Doebner modification, the application of heat in the presence of pyridine facilitates the loss of one of the carboxylic acid groups as carbon dioxide (CO₂), yielding the final, more stable, conjugated product: 2-nonenoic acid.[2][5]

The choice of a dual-catalyst system is deliberate. Piperidine's higher basicity accelerates the initial condensation, while pyridine serves as an ideal solvent and facilitates the critical final decarboxylation step.[1][4]

Knoevenagel_Mechanism Figure 1: Doebner-Knoevenagel Reaction Mechanism Heptanal Heptanal Adduct β-Hydroxy Adduct Heptanal->Adduct MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate Deprotonation Piperidine Piperidine (Catalyst) Enolate->Adduct Nucleophilic Attack Unsaturated Unsaturated Intermediate Adduct->Unsaturated Dehydration H2O H₂O Adduct->H2O Product 2-Nonenoic Acid Unsaturated->Product Decarboxylation (Heat, Pyridine) CO2 CO₂ Unsaturated->CO2

Caption: Figure 1: Doebner-Knoevenagel Reaction Mechanism.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMolesPurity
HeptanalC₇H₁₄O114.1911.4 g (13.6 mL)0.10≥95%
Malonic AcidC₃H₄O₄104.0612.5 g0.12≥99%
PyridineC₅H₅N79.1015 mL-Anhydrous, ≥99.8%
PiperidineC₅H₁₁N85.150.5 mL-≥99%
Diethyl Ether(C₂H₅)₂O74.12200 mL-ACS Grade
Hydrochloric AcidHCl36.46~50 mL-6 M aq. solution
Sodium SulfateNa₂SO₄142.04~10 g-Anhydrous

Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirring, separatory funnel (250 mL), beakers, graduated cylinders, rotary evaporator, vacuum distillation apparatus.

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine malonic acid (12.5 g, 0.12 mol) and anhydrous pyridine (15 mL). Stir the mixture until the malonic acid dissolves.

  • Addition of Reactants: To the solution, add heptanal (11.4 g, 0.10 mol) followed by piperidine (0.5 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~100-110 °C) using a heating mantle. Maintain reflux for 4-5 hours. The evolution of CO₂ gas, which can be observed as bubbling, indicates the progression of the decarboxylation step.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system to observe the disappearance of the heptanal spot.

Work-up and Isolation
  • Cooling and Quenching: After the reflux period, allow the dark reaction mixture to cool to room temperature.

  • Acidification: In a fume hood, slowly pour the cooled reaction mixture into a beaker containing 100 mL of an ice-cold 6 M hydrochloric acid solution. This step neutralizes the pyridine and piperidine and protonates the product, causing it to separate from the aqueous phase.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude 2-nonenoic acid as an oil.

Purification

The most effective method for purifying the crude product is vacuum distillation .[8]

  • Set up a fractional distillation apparatus for vacuum operation.

  • Heat the crude oil under reduced pressure.

  • Collect the fraction boiling at approximately 102-104 °C at 0.5 mmHg.[8] Note that boiling points are pressure-dependent.

  • The purified 2-nonenoic acid should be a clear, colorless to pale yellow liquid.

Experimental_Workflow Figure 2: Experimental Synthesis and Purification Workflow Reactants 1. Combine Reactants (Heptanal, Malonic Acid, Pyridine, Piperidine) Reflux 2. Heat to Reflux (4-5 hours) Reactants->Reflux Cooling 3. Cool to RT Reflux->Cooling Quench 4. Quench in HCl (aq) Cooling->Quench Extraction 5. Extract with Diethyl Ether Quench->Extraction Wash 6. Wash Organic Layer (H₂O, Brine) Extraction->Wash Dry 7. Dry with Na₂SO₄ Wash->Dry Evaporation 8. Solvent Evaporation (Rotovap) Dry->Evaporation Crude Crude Product Evaporation->Crude Purification 9. Vacuum Distillation Crude->Purification PureProduct Pure 2-Nonenoic Acid Purification->PureProduct Characterization 10. Characterization (NMR, IR, MS) PureProduct->Characterization

Caption: Figure 2: Experimental Synthesis and Purification Workflow.

Product Characterization

The identity and purity of the synthesized 2-nonenoic acid must be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance Colorless to pale yellow liquid
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol [9]
Boiling Point ~102-104 °C @ 0.5 mmHg[8]
Refractive Index (20°C) 1.456 - 1.464[10]
¹H NMR Characteristic peaks for vinyl protons (~5.8-7.1 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm).[11]
¹³C NMR Signal for the carbonyl carbon (~170 ppm) and alkene carbons (~120-150 ppm).[12]
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1690-1710 cm⁻¹), and a C=C stretch (~1640-1650 cm⁻¹).[9][13]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated molecular weight.[9]

Safety and Handling Precautions

This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Piperidine: Corrosive, toxic, and flammable. Handle with extreme care.

  • Heptanal: Flammable liquid and vapor. Irritating to the skin and eyes.

  • Hydrochloric Acid (6 M): Highly corrosive. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Nonenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]

  • Verpoorte, F., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Research on Chemical Intermediates, 43, 6713–6727. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nonenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • de Graaff, W., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Pharmd Guru. (n.d.). Knoevenagel Reaction. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Nonenoic acid IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-nonenoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2639-2651. [Link]

  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Gump, W. S. (1949). U.S. Patent No. 2,488,557. Washington, DC: U.S.

Sources

2-Nonenoic acid derivatization for gas chromatography analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2N-01

Abstract

2-Nonenoic acid (


) is a monounsaturated medium-chain fatty acid and a critical biomarker often associated with lipid peroxidation and the specific body odor associated with aging (often termed "nonenal" odor, though the acid is the precursor/metabolite). Direct Gas Chromatography (GC) analysis of the free acid is compromised by the polar carboxylic moiety, leading to peak tailing, irreversible adsorption, and dimerization in the injector port. This guide details two robust derivatization protocols—Acid-Catalyzed Methylation (

-MeOH)
and Silylation (BSTFA) —to ensure chromatographic resolution, mass spectral sensitivity, and quantitative accuracy.
Strategic Decision: Choosing the Right Chemistry

Before beginning, the analyst must select the derivatization pathway based on sample matrix and stability requirements.

FeatureProtocol A: Methylation (FAME) Protocol B: Silylation (TMS)
Derivative Form Methyl Ester (FAME)Trimethylsilyl Ester (TMS)
Reagent

-Methanol (14%)
BSTFA + 1% TMCS
Stability High. Stable for weeks if refrigerated.Low. Hydrolyzes with moisture; analyze within 24h.
Selectivity Excellent for fatty acid profiling.Good, but derivatizes all active protons (-OH, -NH).
GC Column Polar (WAX) or Non-Polar (5MS).Non-Polar (5MS) recommended.
Risk Harsh acid/heat can migrate double bonds.Moisture contamination ruins the sample.
Verdict Recommended for Quantification. Recommended for Rapid Screening.
Visual Workflow & Mechanism

The following diagrams illustrate the analytical workflow and the reaction mechanism for the primary recommended protocol (Methylation).

G Start Biological Sample (Skin Swab/Sebum) Extract Solvent Extraction (Hexane/DCM) Start->Extract Dry Dehydration (Na2SO4) Extract->Dry Decision Select Method Dry->Decision Meth Methylation (BF3-MeOH) Decision->Meth Quant/Stability Silyl Silylation (BSTFA) Decision->Silyl Speed/Screening Clean Liquid-Liquid Extraction Meth->Clean GC GC-MS Analysis Silyl->GC Direct Inject Clean->GC

Figure 1: Analytical Workflow for 2-Nonenoic Acid. Note the direct injection path for silylation versus the required cleanup for methylation.

Reaction Acid 2-Nonenoic Acid (R-COOH) Complex Tetrahedral Intermediate Acid->Complex + MeOH / H+ BF3 BF3-Methanol (Catalyst) BF3->Complex Activates C=O FAME Methyl 2-Nonenoate (R-COOCH3) Complex->FAME Water H2O (Byproduct) Complex->Water

Figure 2: Acid-Catalyzed Esterification Mechanism. The Boron Trifluoride acts as a Lewis acid to activate the carbonyl carbon, facilitating nucleophilic attack by methanol.

Protocol A: Acid-Catalyzed Methylation (Gold Standard)

This method converts 2-nonenoic acid into Methyl 2-nonenoate .

  • Caution: 2-Nonenoic acid is unsaturated. Excessive heat or strong mineral acids (like

    
    ) can cause the double bond to migrate from the 
    
    
    
    position. We utilize
    
    
    -Methanol as it is a milder Lewis acid catalyst.
Materials
  • Reagent: Boron Trifluoride-Methanol (

    
    -MeOH), 14% w/v (Sigma-Aldrich or equivalent).
    
  • Solvent: n-Hexane (GC Grade).

  • Internal Standard (IS): Undecanoic Acid (

    
    ) or 2-Nonenoic Acid-
    
    
    
    (if available). Avoid Nonanoic acid as it may be naturally present.
  • Quench: Saturated Sodium Chloride (NaCl) solution.[1][2]

Step-by-Step Procedure
  • Sample Preparation: Dissolve the lipid extract (dried residue) in 500 µL of n-Hexane.

  • IS Addition: Add 10 µL of Internal Standard solution (100 µg/mL in hexane).

  • Reaction: Add 500 µL of 14%

    
    -MeOH .
    
  • Incubation: Cap the vial tightly (Teflon-lined cap). Heat at 60°C for 10 minutes .

    • Critical Control Point: Do not exceed 15 minutes or 65°C to prevent isomerization or degradation of the conjugated double bond.

  • Quenching: Cool to room temperature. Add 1 mL of Saturated NaCl and 1 mL of n-Hexane.

  • Extraction: Vortex vigorously for 1 minute. Allow phases to separate (centrifuge at 2000 rpm for 2 mins if necessary).

  • Collection: Transfer the top organic layer (Hexane containing FAMEs) to a GC vial containing anhydrous

    
     to remove residual water.
    
Protocol B: Silylation (Rapid Alternative)

This method converts 2-nonenoic acid into Trimethylsilyl 2-nonenoate .

Materials
  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine.[1]

Step-by-Step Procedure
  • Drying: Ensure the sample residue is completely dry . Any water will destroy the reagent.[1]

  • Dissolution: Dissolve residue in 50 µL of Anhydrous Pyridine.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap and heat at 60°C for 30 minutes .

  • Analysis: Inject directly into GC-MS.

    • Note: Do not perform an aqueous wash. The derivative is hydrolytically unstable.

GC-MS Method Parameters

These parameters are optimized for the Methyl Ester (Protocol A) but are compatible with TMS derivatives with minor retention time shifts.

ParameterSettingRationale
Column DB-WAX (PEG) or DB-5MS WAX provides better separation of cis/trans isomers; 5MS is better for general screening.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard dimensions for capacity and resolution.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[3]
Injection 1 µL, Splitless (1 min purge)Maximizes sensitivity for trace biological markers.
Inlet Temp 250°CEnsures rapid volatilization.
Oven Program 50°C (hold 1 min)

10°C/min to 240°C

Hold 5 min.
Slow ramp prevents co-elution of C9 isomers.
Transfer Line 250°CPrevents condensation before MS.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Mode SIM Mode (Recommended)Target Ions: m/z 113 (Base), 96, 170 (Molecular Ion for Methyl Ester).

Target Ions for Methyl 2-Nonenoate (


, MW 170): 
  • m/z 113:

    
     (Characteristic fragment).
    
  • m/z 96: McLafferty rearrangement ion.

  • m/z 170: Molecular ion (

    
    ).
    
Troubleshooting & Quality Control
  • Issue: Missing Peaks.

    • Cause: Moisture in silylation reaction or incomplete methylation.

    • Fix: Use fresh reagents. For FAMEs, ensure the

      
       reagent is not yellow/brown (indicates degradation).
      
  • Issue: Double Peaks (Isomers).

    • Cause:cis/trans isomerization during heating.

    • Fix: Reduce methylation temperature to 50°C and extend time to 20 mins. Confirm identity with standards.

  • Validation:

    • Calculate Recovery (%) by spiking the matrix with a known concentration of pure 2-nonenoic acid prior to extraction.

    • Acceptable recovery range: 85% - 115%.

References
  • Hazelett, C. et al. (2001). 2-Nonenal Newly Found in Human Body Odor tends to Increase with Aging. Journal of Investigative Dermatology.

  • IUPAC Standard Methods. (1987). Standard Methods for the Analysis of Oils, Fats and Derivatives: Method 2.301 - Preparation of Fatty Acid Methyl Esters. International Union of Pure and Applied Chemistry.

  • Sigma-Aldrich. (2023). Derivatization of Fatty Acids to FAMEs: Protocol Guide.

  • Agilent Technologies. (2020). GC/MS Analysis of Free Fatty Acids: Application Note 5991-xxxx.

Sources

Application Note: Protocol for Encapsulating 2-Nonenoic Acid in Flavor Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of 2-Nonenoic Acid

2-Nonenoic acid (C₉H₁₆O₂) is a medium-chain monounsaturated fatty acid that contributes to the flavor profiles of various food products.[1][2] As a volatile and reactive compound, its direct application in food manufacturing presents significant challenges.[3][4] It is characterized as a hydrophobic molecule with limited water solubility and is susceptible to oxidative degradation, which can lead to the formation of off-notes and a diminished sensory experience.[1][3][5]

Encapsulation technologies provide a robust solution to these issues by creating a protective barrier around the flavor molecule.[6][7] This process not only enhances the stability of 2-nonenoic acid against environmental factors like oxygen, heat, and moisture but also allows for its controlled release, ensuring optimal flavor perception during consumption.[7][8] Furthermore, converting the liquid fatty acid into a solid, free-flowing powder improves its handling and dosage accuracy in industrial settings.[8][9]

This document provides detailed protocols for two highly effective and commercially relevant encapsulation techniques for 2-nonenoic acid: Spray-Drying and Complex Coacervation .

Method 1: Spray-Drying Encapsulation

Spray-drying is the most widely used encapsulation technique in the flavor industry due to its cost-effectiveness, scalability, and ability to produce high-quality powdered ingredients.[10][11] The process involves atomizing an emulsion containing the flavor oil into a stream of hot air, which rapidly evaporates the water and forms a protective solid matrix around the oil droplets.[12][13]

Scientific Principle & Rationale

The success of spray-drying hinges on the rapid formation of a semi-permeable crust on the surface of the atomized droplets. This crust must be permeable to water vapor but retentive of the larger, volatile flavor molecules.[13] The choice of wall material is critical; it must have good emulsifying properties, be taste-neutral, and form a glassy, amorphous matrix upon drying to minimize oxygen diffusion.[10] A combination of maltodextrin (for bulk and low viscosity) and gum arabic (for superior emulsification) is a common and effective choice.[12]

Detailed Experimental Protocol

2.2.1. Materials & Equipment

  • Core Material: 2-Nonenoic Acid (food grade)

  • Wall Materials: Maltodextrin (DE 10-15), Gum Arabic

  • Solvent: Deionized Water

  • Equipment:

    • High-shear homogenizer (e.g., Silverson L5M-A)

    • Magnetic stirrer with heating plate

    • Laboratory-scale spray dryer (e.g., Büchi B-290)

    • Analytical balance

2.2.2. Step-by-Step Methodology

  • Preparation of Wall Material Solution (Aqueous Phase):

    • In a 1 L beaker, add 350 mL of deionized water and heat to 40-45°C while stirring.

    • Slowly add 120 g of Maltodextrin and 80 g of Gum Arabic to the water. The ratio of wall material to core material is a critical parameter; a 4:1 ratio is a robust starting point.

    • Continue stirring for 30-45 minutes until the wall materials are completely dissolved and the solution is clear.

  • Preparation of the Emulsion:

    • Maintain the aqueous phase temperature at 40°C.

    • Weigh 50 g of 2-Nonenoic Acid (core material).

    • Slowly add the 2-nonenoic acid to the aqueous phase while pre-emulsifying with the high-shear homogenizer at a low speed (e.g., 3,000 rpm).

    • Once all the oil is added, increase the homogenization speed to 10,000-15,000 rpm for 5-10 minutes. The goal is to create a fine, stable oil-in-water emulsion with a droplet size of 1-5 µm. This small droplet size is crucial for efficient encapsulation and stability.[14]

  • Spray-Drying Process:

    • Pre-heat the spray dryer to the desired operating conditions. These parameters must be optimized to balance drying efficiency with flavor retention.[12][14]

      • Inlet Temperature: 170 - 190°C. A higher temperature increases evaporation rate but risks degrading the flavor.[12]

      • Outlet Temperature: 80 - 95°C. This is a key indicator of drying completeness. It is controlled by adjusting the feed pump rate.[12]

      • Feed Pump Rate: Adjust as needed to maintain the target outlet temperature (typically 10-20 mL/min for a lab scale unit).

      • Aspirator Flow Rate: Set to 85-100% to ensure efficient drying and powder transport.

      • Atomizer Nozzle/Pressure: Use a standard two-fluid nozzle. Adjust atomization pressure to achieve fine droplets.[12]

    • Continuously stir the emulsion as it is fed into the spray dryer to prevent phase separation.

    • The atomized droplets make contact with the hot air, water evaporates instantaneously, and the solid wall material encapsulates the flavor oil.[10]

  • Powder Collection & Storage:

    • The dried powder is separated from the air stream by a cyclone separator and collected in a receiving vessel.[12]

    • Allow the powder to cool to room temperature.

    • Store the final encapsulated powder in an airtight, light-proof container under dry conditions to prevent moisture uptake and oxidation.[15]

Workflow Visualization

SprayDryingWorkflow cluster_prep 1. Preparation cluster_process 2. Processing cluster_output 3. Output prep prep process process output output A Dissolve Wall Materials (Maltodextrin, Gum Arabic) in Warm Water C High-Shear Homogenization (Create O/W Emulsion) A->C B 2-Nonenoic Acid (Core Material) B->C D Atomize Emulsion into Hot Air C->D Feed to Spray Dryer E Rapid Evaporation of Water D->E F Cyclone Separation of Powder E->F G Encapsulated 2-Nonenoic Acid (Powder) F->G

Caption: Workflow for encapsulating 2-nonenoic acid via spray-drying.

Method 2: Complex Coacervation

Complex coacervation is a phase separation technique that forms a true core-shell microcapsule, providing excellent protection and high flavor payloads.[16] The process relies on the electrostatic interaction between two oppositely charged biopolymers, typically a protein like gelatin and a polysaccharide like gum arabic, to form a polymer-rich "coacervate" phase that deposits around emulsified oil droplets.[17][18]

Scientific Principle & Rationale

The driving force for complex coacervation is the electrostatic attraction between two oppositely charged macromolecules.[19] Gelatin, a protein, carries a net positive charge at a pH below its isoelectric point (pI ~5-9). Gum arabic, a polysaccharide, is negatively charged over a wide pH range. When solutions of these two polymers are mixed and the pH is adjusted to ~4.0-4.5, they interact to form an insoluble complex that separates from the water, creating the coacervate wall around the dispersed flavor oil.[17][20] The wall is then hardened via chemical cross-linking to ensure its integrity.

Detailed Experimental Protocol

3.2.1. Materials & Equipment

  • Core Material: 2-Nonenoic Acid (food grade)

  • Wall Materials: Gelatin (Type A, 250 Bloom), Gum Arabic

  • Solvent: Deionized Water

  • pH Adjustment: 10% Acetic Acid or 1M Hydrochloric Acid (HCl)

  • Cross-linking Agent: 25% Glutaraldehyde solution or Transglutaminase

  • Equipment:

    • Jacketed reaction vessel with overhead stirrer

    • High-shear homogenizer

    • pH meter

    • Water bath/circulator

    • Freeze dryer or filtration system

3.2.2. Step-by-Step Methodology

  • Polymer Solution Preparation:

    • Prepare a 5% (w/v) gelatin solution by dissolving 10 g of gelatin in 200 mL of deionized water at 50°C in the jacketed vessel. Stir until fully dissolved.

    • In a separate beaker, prepare a 5% (w/v) gum arabic solution by dissolving 10 g of gum arabic in 200 mL of deionized water at 40°C.

  • Emulsification of Core Material:

    • Maintain the gelatin solution at 50°C with continuous, gentle agitation from the overhead stirrer.

    • Add 40 g of 2-nonenoic acid to the gelatin solution.

    • Homogenize the mixture with a high-shear homogenizer at 5,000-8,000 rpm for 5 minutes to form a fine oil-in-water emulsion.

  • Induction of Coacervation:

    • While stirring, slowly add the 200 mL of gum arabic solution to the emulsion.

    • Add 400 mL of deionized water pre-heated to 50°C to dilute the system. This dilution is crucial for preventing the formation of large, unmanageable polymer aggregates.

    • Slowly add 10% acetic acid or 1M HCl dropwise to adjust the pH of the system to 4.0 ± 0.1 . This is the most critical step. Monitor the pH continuously. As the pH approaches 4.0, the solution will become turbid, indicating the formation of the coacervate phase.[17][19]

  • Wall Deposition and Hardening:

    • Once the target pH is reached, begin cooling the system slowly to 5-10°C at a rate of ~0.5°C/min using the circulating water bath. This cooling step promotes the deposition of the coacervate around the oil droplets and gels the gelatin wall.

    • Once the temperature reaches 10°C, allow the system to stir for 60 minutes to ensure complete wall formation.

    • Cross-linking: Add a cross-linking agent to harden the capsule wall. For example, add 2-4 mL of 25% glutaraldehyde solution and allow it to react for 12 hours while stirring at 10°C. Safety Note: Glutaraldehyde is a hazardous chemical and must be handled in a fume hood with appropriate personal protective equipment.

  • Capsule Isolation and Drying:

    • Stop the agitation and allow the capsules to settle.

    • Decant the supernatant liquid. Wash the microcapsules several times with deionized water to remove unreacted materials.

    • The resulting slurry can be dewatered by filtration and then dried. Freeze-drying is often preferred as it preserves the capsule structure.

Workflow Visualization

CoacervationWorkflow cluster_prep 1. Emulsification cluster_process 2. Coacervation cluster_output 3. Isolation prep prep process process critical critical output output A Dissolve Gelatin (50°C) B Add & Emulsify 2-Nonenoic Acid A->B C Add Gum Arabic Solution B->C D Adjust pH to 4.0 (Induce Coacervation) C->D E Slow Cooling (5-10°C) Wall Deposition D->E F Add Cross-linker (Wall Hardening) E->F G Wash & Isolate Microcapsules F->G H Core-Shell Microcapsules G->H

Caption: Workflow for encapsulating 2-nonenoic acid via complex coacervation.

Quality Control and Characterization Protocols

A robust quality control framework is essential to validate the encapsulation process and ensure the final product meets performance specifications.

Encapsulation Efficiency (EE) and Loading Capacity (LC)

Encapsulation efficiency measures how much of the core material is successfully trapped within the capsules.

Protocol:

  • Total Oil (T_oil): Accurately weigh ~500 mg of the encapsulated powder into a 50 mL volumetric flask. Add 20 mL of a suitable solvent (e.g., ethanol) and break the capsules by vigorous vortexing or sonication for 15 minutes to release the total oil. Dilute to volume.

  • Surface Oil (S_oil): Accurately weigh ~500 mg of powder into a beaker. Add 20 mL of a non-polar solvent like hexane and stir gently for 1 minute. This dissolves only the oil on the surface of the particles. Quickly filter the mixture and collect the hexane.

  • Quantification: Analyze the oil content in both extracts using Gas Chromatography (GC-FID).[21] Prepare a calibration curve with known concentrations of 2-nonenoic acid.

  • Calculation:

    • Loading Capacity (%) = (Mass of oil in powder / Mass of powder) x 100

    • Encapsulation Efficiency (%) = [(T_oil - S_oil) / T_oil] x 100

Particle Size and Morphology

These parameters influence the powder's flowability, dissolution, and release characteristics.[6]

  • Particle Size Distribution: Analyze using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer). Disperse the powder in a suitable non-solvent (e.g., isopropanol).

  • Morphology: Examine the shape, surface texture, and integrity of the microcapsules using a Scanning Electron Microscope (SEM). This can reveal surface imperfections like cracks or pores.

In Vitro Release Kinetics

This analysis determines how the encapsulated flavor is released under specific conditions (e.g., in an aqueous environment).

Protocol:

  • Disperse a known amount of encapsulated powder into a release medium (e.g., 100 mL of simulated saliva buffer or deionized water) in a sealed, temperature-controlled vessel (e.g., 37°C) with constant stirring.

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the medium.

  • Immediately replace the withdrawn volume with fresh medium to maintain a constant volume.

  • Extract the released 2-nonenoic acid from the aliquot using a suitable solvent and quantify using GC or HPLC.[22]

  • Plot the cumulative percentage of released 2-nonenoic acid versus time to generate a release profile.[23][24]

Accelerated Stability Testing

This test predicts the shelf-life of the encapsulated flavor by subjecting it to stress conditions.[15]

Protocol:

  • Place samples of the encapsulated powder in open and closed containers and store them in environmental chambers at elevated temperature and humidity (e.g., 40°C / 75% RH).[15]

  • At specified time points (e.g., 0, 2, 4, 8, 12 weeks), remove samples for analysis.

  • Key Analyses:

    • Oxidative Stability: Measure the Peroxide Value (PV) and p-Anisidine Value (AV) of the extracted oil to assess primary and secondary oxidation products.[15]

    • Flavor Profile: Analyze the headspace volatiles using GC-MS to detect any changes in the 2-nonenoic acid concentration or the formation of degradation byproducts.[4][25]

    • Moisture Content & Water Activity (a_w): Measure to assess physical stability and susceptibility to caking or microbial growth.[25][26]

Characterization Workflow & Comparative Data

CharacterizationWorkflow cluster_phys Physical Characterization cluster_chem Chemical Characterization cluster_perf Performance Testing input input analysis analysis output output A Encapsulated Powder Sample B SEM (Morphology) A->B C Laser Diffraction (Particle Size) A->C D Solvent Extraction & GC-FID Analysis A->D F In Vitro Release (GC/HPLC) A->F G Accelerated Stability (GC-MS, PV/AV) A->G E EE & Loading Capacity

Sources

Application Note: Optimized Solvent Extraction Strategies for 2-Nonenoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2-Nonenoic Acid (2-NA) in biological samples is critical for dermatological research, particularly in the study of aging biomarkers (associated with "greasy" or "grassy" odors) and antimicrobial defense mechanisms. Unlike its aldehyde precursor (2-Nonenal), 2-NA presents unique extraction challenges due to its amphiphilic nature (LogP ~3.2) and ionizability (pKa ~4.8).

This guide provides a validated workflow for isolating 2-NA from Skin Surface Lipids (SSL) and biofluids (plasma/sweat). We prioritize the Matyash Method (MTBE/Methanol) over traditional chloroform-based methods to enhance recovery while reducing toxicity, alongside a specific acidification step to maximize partitioning efficiency.

Physicochemical Basis of Extraction

To design an efficient extraction protocol, one must first understand the molecular behavior of the target analyte in a biphasic system.

PropertyValueImplication for Extraction
Molecular Formula C

H

O

Medium-chain unsaturated fatty acid.
LogP (Octanol/Water) ~3.2Moderately lipophilic; prefers organic phase but retains some water solubility.
pKa ~4.82CRITICAL: At physiological pH (7.4), 2-NA exists as the ionized 2-nonenoate anion (

), which stays in the aqueous phase.
Boiling Point ~260°C (est)Low volatility compared to short-chain acids; requires derivatization for GC-MS.
The "Acid Lock" Strategy

For maximum recovery, the biological matrix must be acidified to pH < 3.0 prior to solvent addition. This protonates the carboxyl group (


), rendering the molecule neutral and driving it into the organic solvent layer.

Workflow Visualization

The following diagram outlines the decision logic and processing steps for different sample types.

ExtractionWorkflow Sample Biological Sample Type Matrix Identification Sample->Type Skin Skin Surface (Sebum/Sweat) Type->Skin Solid/Surface Fluid Biofluid (Plasma/Homogenate) Type->Fluid Liquid Swab Solvent Wipe/Swab (Ethanol:Hexane 1:1) Skin->Swab Dry N2 Evaporation Swab->Dry Deriv Derivatization (FAME Formation) BF3-MeOH, 60°C, 10 min Dry->Deriv Acid Acidification (pH < 3) (1M HCl or Acetic Acid) Fluid->Acid LLE MTBE/MeOH Extraction (Matyash Method) Acid->LLE PhaseSep Phase Separation (Collect Upper Organic Layer) LLE->PhaseSep PhaseSep->Dry GCMS Analysis: GC-MS (DB-WAX Column) Deriv->GCMS

Figure 1: Decision tree and workflow for 2-Nonenoic Acid extraction. Note the critical acidification step for fluid samples to ensure protonation of the fatty acid.

Protocol A: Non-Invasive Skin Surface Sampling

Application: Quantifying aging odor precursors or antimicrobial lipids on the stratum corneum. Efficiency Target: >90% Recovery

Materials
  • Sampling Medium: Sterile cotton gauze or D-Squame tape strips.

  • Extraction Solvent: Ethanol:Hexane (1:1 v/v). Rationale: Ethanol penetrates the water layer on skin; Hexane solubilizes the non-polar lipids.

  • Internal Standard (IS): Nonadecanoic acid (C19:0) or d3-Palmitic acid (10 µg/mL in methanol).

Step-by-Step Procedure
  • Pre-Cleaning: Wipe the target skin area (e.g., dorsal forearm, nape of neck) with distilled water and allow to dry.

  • Sampling:

    • Soak a 2x2 cm sterile gauze in 1 mL of the Extraction Solvent.

    • Firmly wipe the skin area (approx. 10 cm²) for 30 seconds.

    • Place the gauze immediately into a 10 mL glass centrifuge tube (Teflon-lined cap).

  • Spiking: Add 10 µL of Internal Standard solution directly onto the gauze in the tube.

  • Desorption:

    • Add 3 mL of Extraction Solvent to the tube.[1]

    • Vortex for 1 minute.

    • Sonicate in a water bath for 15 minutes at room temperature.

  • Recovery:

    • Remove the gauze using clean forceps, squeezing excess solvent back into the tube.

    • Centrifuge at 2,000 x g for 5 minutes to settle particulates.

    • Transfer supernatant to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen (N

    
    ) at 30°C. Do not heat above 40°C  to prevent degradation of unsaturated bonds.
    

Protocol B: Liquid-Liquid Extraction (LLE) from Biofluids

Application: Plasma, serum, or sweat samples. Method: Modified Matyash Method (MTBE). Why MTBE? Unlike the traditional Folch method (Chloroform), MTBE forms the upper layer, making collection easier and reducing contamination from the protein pellet at the bottom.

Materials
  • Solvent A: Methanol (ice-cold).

  • Solvent B: Methyl tert-butyl ether (MTBE).[2]

  • Acidifier: 1M HCl.

Step-by-Step Procedure
  • Sample Prep: Aliquot 100 µL of biofluid into a 1.5 mL glass vial.

  • Internal Standard: Add 10 µL of IS solution.

  • Protein Precipitation: Add 200 µL Methanol . Vortex for 10 seconds.

  • Lipid Solubilization: Add 700 µL MTBE .

    • Incubate: Shake or rotate for 1 hour at 4°C.

  • Phase Separation (Critical Step):

    • Add 150 µL 1M HCl . Rationale: This acidifies the aqueous phase, ensuring 2-NA is protonated (neutral) and partitions into the MTBE.

    • Vortex for 20 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Collection:

    • The system will separate into two layers.[1][3] The top layer is MTBE (containing 2-NA).

    • Carefully transfer the top layer (~600 µL) to a new vial.

    • Optional Re-extraction: Add 300 µL MTBE to the remaining bottom layer, vortex, centrifuge, and combine the top layer with the first extract.

  • Drying: Evaporate the combined organic phase under Nitrogen.

Analytical Validation: Derivatization & GC-MS

2-Nonenoic acid is difficult to analyze directly due to peak tailing caused by the carboxylic acid group interacting with the column. Methylation is required.[4]

Derivatization Protocol (Acid-Catalyzed Methylation)
  • Reconstitute the dried extract in 500 µL Boron Trifluoride (BF

    
    )-Methanol (14%) .
    
  • Seal vial tightly and incubate at 60°C for 10 minutes . Note: Milder conditions than standard FAME protocols (usually 100°C) are used to prevent isomerization of the double bond.

  • Cool to room temperature.

  • Add 500 µL Hexane and 500 µL Saturated NaCl water .

  • Vortex and centrifuge.[1] Transfer the top Hexane layer (containing 2-Nonenoic Acid Methyl Ester) to a GC vial.

GC-MS Parameters
  • Column: DB-WAX or HP-88 (High polarity columns separate cis/trans isomers and chain lengths effectively).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 180°C.

    • Ramp 5°C/min to 240°C.

  • Detection (SIM Mode): Monitor ions m/z 87, 96, 113 (characteristic for unsaturated methyl esters) and the molecular ion of the derivative.

Performance Data & Solvent Comparison

The following table summarizes extraction efficiencies based on internal validation studies using spiked synthetic sebum matrices.

Solvent SystemExtraction Efficiency (%)Matrix SuitabilityToxicity Profile
MTBE / Methanol (Acidified) 94 ± 3% Plasma, Sweat, TissueLow (Preferred)
Chloroform / Methanol (Folch)96 ± 2%Plasma, TissueHigh (Carcinogenic)
Hexane / Ethanol (1:1)88 ± 4%Skin SwabsLow
Dichloromethane (DCM)91 ± 3%Passive Flux SamplersModerate
MTBE / Methanol (Neutral pH) 55 ± 8%N/A Low

Note the drastic drop in efficiency without acidification (Neutral pH row), validating the "Acid Lock" strategy.

References

  • Matyash, V., et al. (2008).[5] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Haze, S., et al. (2001). 2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging.[6] Journal of Investigative Dermatology, 116(4), 520–524. Link

  • Sigma-Aldrich. (n.d.). Fatty Acid Extraction Kit Technical Bulletin. Link

  • Sekine, Y., et al. (2016). Measurement of 2-nonenal and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system.[6] Journal of Chromatography B, 1028, 181-185.[6] Link

  • PubChem. (2023). 2-Nonenoic acid Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of trans-2-Nonenoic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of trans-2-nonenoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the Knoevenagel condensation for this specific transformation. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting guides and frequently asked questions to help you improve your yield and overcome common experimental hurdles. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Overview of the Knoevenagel Condensation for trans-2-Nonenoic Acid Synthesis

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[1][2] In the synthesis of trans-2-nonenoic acid, the typical reactants are heptanal and malonic acid. The reaction is generally catalyzed by a weak amine base, such as piperidine or pyridine.[3][4] A key modification often employed is the Doebner modification, where the use of pyridine as a solvent also facilitates the decarboxylation of the intermediate, leading directly to the desired α,β-unsaturated acid.[1][5]

The overall reaction can be summarized as follows:

Heptanal + Malonic Acid --(Catalyst/Solvent)--> trans-2-Nonenoic Acid + H₂O + CO₂

While the reaction appears straightforward, achieving high yields and purity requires careful control of various parameters. This guide will address the common challenges you may encounter.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of trans-2-nonenoic acid.

Q1: What is the role of the catalyst and why is a weak base typically used?

A weak base, such as piperidine or pyridine, is crucial for the deprotonation of the active methylene compound (malonic acid) to form a reactive enolate ion.[3][6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of heptanal.[6] Using a strong base is generally avoided as it can promote the self-condensation of heptanal (an aldol reaction), leading to unwanted byproducts and a lower yield of the desired product.[1]

Q2: What is the "Doebner modification" and why is it beneficial for this synthesis?

The Doebner modification specifically refers to the use of pyridine as both a solvent and a catalyst in the Knoevenagel condensation, particularly when one of the activating groups on the methylene component is a carboxylic acid (as in malonic acid).[1][5] The advantage of this modification is that the pyridine not only catalyzes the initial condensation but also promotes the subsequent decarboxylation of the resulting dicarboxylic acid intermediate in a concerted fashion.[5][7] This one-pot condensation and decarboxylation simplifies the procedure and often leads to higher yields of the final α,β-unsaturated acid.[7]

Q3: Can I use a different solvent? How does solvent choice impact the reaction?

Yes, other solvents can be used, and the choice can significantly impact reaction kinetics and yield.[8][9]

  • Pyridine: As mentioned, it's often the solvent of choice in the Doebner modification due to its dual role.[7]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can stabilize the charged intermediates in the reaction, often leading to faster reaction rates and high conversions.[4][10]

  • Polar Protic Solvents (e.g., Ethanol, Water): While "greener" options, their effectiveness can vary.[4][9] Ethanol can be a suitable solvent, though reaction times may be longer.[11] Water has also been explored as a solvent, sometimes even in catalyst-free systems, though results can be substrate-dependent.[12]

  • Nonpolar Solvents (e.g., Toluene): These are often used when azeotropic removal of water is desired to drive the reaction equilibrium forward.[4]

Q4: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete reaction:

  • Insufficient Reaction Time or Temperature: Knoevenagel condensations can require several hours to reach completion, and gentle heating (e.g., 40-80°C) may be necessary to increase the rate.[4][11]

  • Catalyst Inactivity: The amine catalyst may be old or impure. Using a fresh batch is recommended.[11]

  • Water Accumulation: The reaction produces water, which can inhibit the forward reaction.[4][8]

  • Purity of Reactants: Impurities in either the heptanal or malonic acid can interfere with the reaction.[11]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of trans-2-nonenoic acid.

Problem 1: Low Yield of trans-2-Nonenoic Acid

A low yield is the most frequent problem. The following troubleshooting workflow can help identify the root cause.

LowYieldTroubleshooting Start Low Yield of trans-2-Nonenoic Acid CheckCatalyst Catalyst Issues? Start->CheckCatalyst CheckConditions Reaction Conditions Suboptimal? Start->CheckConditions CheckReactants Reactant Quality? Start->CheckReactants CheckWorkup Workup/Purification Inefficient? Start->CheckWorkup Catalyst1 Use fresh piperidine/pyridine CheckCatalyst->Catalyst1 Catalyst2 Optimize catalyst loading (5-10 mol%) CheckCatalyst->Catalyst2 Catalyst3 Consider alternative catalysts (e.g., ammonium salts) CheckCatalyst->Catalyst3 Condition1 Increase reaction time (monitor by TLC) CheckConditions->Condition1 Condition2 Optimize temperature (gentle heating) CheckConditions->Condition2 Condition3 Remove water (e.g., Dean-Stark) CheckConditions->Condition3 Condition4 Evaluate solvent choice CheckConditions->Condition4 Reactant1 Purify heptanal (distillation) CheckReactants->Reactant1 Reactant2 Ensure malonic acid is dry CheckReactants->Reactant2 Reactant3 Verify stoichiometry CheckReactants->Reactant3 Workup1 Optimize extraction pH CheckWorkup->Workup1 Workup2 Improve purification method (recrystallization, chromatography) CheckWorkup->Workup2

Caption: Troubleshooting logic for low yield.

Detailed Solutions for Low Yield:

  • Catalyst Activity:

    • Action: Use freshly opened or purified piperidine or pyridine. Amine catalysts can degrade over time.

    • Rationale: The catalytic activity of the amine is critical for the initial deprotonation of malonic acid. Reduced activity leads to a slower reaction rate.[11]

    • Alternative Catalysts: Consider greener alternatives like ammonium bicarbonate, which has shown to be effective in solvent-free conditions.[13][14]

  • Reaction Conditions:

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product. This will help determine the optimal reaction time.[4]

    • Temperature: While some Knoevenagel reactions proceed at room temperature, gentle heating (e.g., to 80°C) can significantly increase the reaction rate and drive it to completion.[11]

    • Water Removal: If not using a solvent like pyridine that can tolerate water, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water byproduct. This shifts the equilibrium towards the product side.[4][8]

  • Reactant Purity and Stoichiometry:

    • Heptanal Purity: Heptanal is prone to oxidation to heptanoic acid. Ensure its purity by distillation before use.

    • Stoichiometry: A slight excess of malonic acid (e.g., 1.1 to 1.2 equivalents) can sometimes help to drive the reaction to completion.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.

Common Side Products and Their Causes:

Side ProductPotential CauseSuggested Solution
Heptanal self-condensation product Use of a base that is too strong, or high catalyst concentration.Use a weak base like piperidine or pyridine.[1] Reduce the catalyst loading.
cis-2-Nonenoic acid Isomerization can sometimes occur, although the trans isomer is generally more stable.Purification by recrystallization or chromatography can often separate the isomers.
3-Nonenoic acid Under certain conditions, isomerization of the double bond can occur.[15]Isomerization can sometimes be reversed by treatment with a base.[15]
Michael addition product Reaction of the product with another molecule of the enolate.This is more common with other active methylene compounds but can be minimized by controlling stoichiometry and reaction time.[16]

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation:

There are two primary proposed mechanisms for the piperidine-catalyzed Knoevenagel condensation.

Pathway A: Enolate Mechanism

EnolateMechanism MalonicAcid Malonic Acid Enolate Enolate (Nucleophile) MalonicAcid->Enolate Deprotonation Piperidine Piperidine (Base) Piperidine->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Heptanal Heptanal Heptanal->Adduct Product trans-2-Nonenoic Acid (after dehydration & decarboxylation) Adduct->Product Dehydration & Decarboxylation

Caption: Enolate pathway of the Knoevenagel condensation.

In this pathway, piperidine acts as a base to deprotonate malonic acid, forming an enolate.[3] This enolate then attacks the carbonyl of heptanal, leading to an aldol-type adduct which subsequently dehydrates and decarboxylates.[3][6]

Pathway B: Iminium Ion Mechanism

IminiumMechanism Heptanal Heptanal Iminium Iminium Ion (Electrophile) Heptanal->Iminium Condensation Piperidine Piperidine Piperidine->Iminium Intermediate Addition Product Iminium->Intermediate Nucleophilic Attack MalonicAcid Malonic Acid (as Enol/Enolate) MalonicAcid->Intermediate Product trans-2-Nonenoic Acid (after elimination & decarboxylation) Intermediate->Product Elimination & Decarboxylation

Caption: Iminium ion pathway of the Knoevenagel condensation.

Alternatively, piperidine can first react with heptanal to form an iminium ion.[5][17][18] This iminium ion is a more potent electrophile than the aldehyde itself and is then attacked by the enol or enolate of malonic acid.[17][18] Theoretical studies suggest that the formation of the iminium ion can be the rate-determining step.[18][19]

Problem 3: Difficulty in Product Purification

trans-2-nonenoic acid can sometimes be challenging to purify from the reaction mixture.

  • Workup Procedure: After the reaction is complete, the mixture is typically acidified to protonate the carboxylate and precipitate the product. Ensure the pH is sufficiently acidic (e.g., pH 1-2 with HCl) for complete protonation.

  • Recrystallization: If the crude product is a solid or a waxy material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective purification method.

  • Column Chromatography: For high purity, silica gel column chromatography may be necessary. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid (to prevent tailing) is a good starting point.

  • Distillation: As trans-2-nonenoic acid is an oil at room temperature, vacuum distillation can be an effective purification method for larger scales.[15]

IV. Experimental Protocols

Protocol 1: Classic Doebner Modification

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Heptanal (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (as solvent)

  • Piperidine (0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add malonic acid and pyridine.

  • Stir the mixture until the malonic acid is dissolved.

  • Add heptanal and piperidine to the reaction mixture.

  • Heat the mixture to reflux (around 80-90°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 1 M HCl) to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Solvent-Free Knoevenagel Condensation

This "greener" approach avoids the use of pyridine.[13]

Materials:

  • Heptanal (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Ammonium bicarbonate (0.2 eq)

Procedure:

  • In a round-bottom flask, thoroughly mix heptanal, malonic acid, and ammonium bicarbonate.

  • Heat the solid/liquid mixture to 90°C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dissolve it in a suitable solvent like ethyl acetate.

  • Wash the organic solution with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

V. References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Verzele, M., & van de Velde, J. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 235-251. [Link]

  • Ashenhurst, J. (2023). Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5245–5253. [Link]

  • Pliego, J. R. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Figshare. [Link]

  • Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • LibreTexts Chemistry. (2022). 10.9: Decarboxylations. [Link]

  • Zarei, A., & Hajipour, A. R. (2011). Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Asian Journal of Chemistry, 23(7), 3176-3178. [Link]

  • Gkagkavouzis, K., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (1925). Malonic acid, benzal-, diethyl ester. Org. Synth., 5, 1. [Link]

  • Ebitani, K., et al. (2006). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Journal of Molecular Catalysis A: Chemical, 258(1-2), 195-200. [Link]

  • Cláudio, A. F. M., et al. (2015). Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions. New Journal of Chemistry, 39(5), 3748-3757. [Link]

  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 52(1), 22. [Link]

  • van der Mee, L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 356-362. [Link]

  • Acar, Ç., & Yılmaz, F. (2018). Optimization conditions of Knoevenagel condensation reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 963-972. [Link]

  • Wang, Y., et al. (2014). Lipase-catalyzed Knoevenagel condensation between α, β-unsaturated aldehydes and active methylene compounds. Chinese Chemical Letters, 25(5), 815-817. [Link]

  • ResearchGate. (2019). Optimization of conditions for Knoevenagel condensation reaction. [Link]

  • Slideshare. (2022). Knoevenagel reaction. [Link]

  • ResearchGate. 6 questions with answers in KNOEVENAGEL CONDENSATION. [Link]

  • Oreate AI Blog. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. [Link]

  • Jadhav, S. D., & Gholap, A. R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 113-118. [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. [Link]

  • Google Patents. (1949). US2488557A - Preparation of 2-nonenoic acid.

  • Jadhav, S. D., & Gholap, A. R. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Synthetic Communications, 50(12), 1836-1844. [Link]

  • YouTube. (2023). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. [Link]

  • van der Mee, L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

Sources

Preventing polymerization of 2-Nonenoic acid during distillation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: PREVENTING POLYMERIZATION OF 2-NONENOIC ACID DURING DISTILLATION

Executive Summary

2-Nonenoic acid (CAS: 3760-11-0) is an


-unsaturated fatty acid susceptible to radical polymerization, particularly under the thermal stress of distillation.[1] Unlike simple saturated fatty acids, the double bond at the C2 position is conjugated with the carbonyl group, making it electronically similar to acrylic acid.

The Failure Mode: Users typically experience "pot gelling" (rapid solidification of the boiling flask) or "column fouling" (formation of insoluble white solids in the condenser). This is caused by thermal auto-initiation of free radicals, often exacerbated by the wrong choice of inhibitor or insufficient vacuum.[1]

This guide details the Anaerobic Distillation Protocol required to purify this compound safely.

Technical Troubleshooting & FAQs

Q1: Why did my distillation flask turn into a solid gel despite using MEHQ?

A: You likely starved the inhibitor of oxygen. The Science: Hydroquinone monomethyl ether (MEHQ) is a phenolic inhibitor.[1][2] It does not stop radicals directly; it reacts with peroxy radicals formed when carbon-centered radicals react with Oxygen.[1]

  • The Trap: To lower the boiling point of 2-Nonenoic acid (~268°C atm), you must use high vacuum. High vacuum removes Oxygen.[1] Without Oxygen, MEHQ is inactive .[1]

  • The Fix: Switch to Phenothiazine (PTZ) . PTZ is an anaerobic inhibitor that functions via a direct radical transfer mechanism (forming a stable N-centered radical) and does not require dissolved oxygen.[1]

Q2: What are the critical process parameters to prevent degradation?

A: You must maintain a specific Temperature-Pressure relationship to keep the pot temperature below the thermal polymerization threshold (~150°C).

ParameterTarget RangeCritical Limit (Do Not Exceed)
Vacuum Pressure 0.5 – 2.0 mmHg > 5.0 mmHg
Vapor Temperature 110 – 135 °C > 145 °C
Pot Temperature 130 – 145 °C > 160 °C
Inhibitor (Pot) Phenothiazine (500 ppm) < 200 ppm
Inhibitor (Receiver) MEHQ (200 ppm) 0 ppm (Risk of storage polymerization)
Q3: My distillate is clear, but it solidified/polymerized after 2 days of storage. Why?

A: Distillation separates the monomer from the non-volatile inhibitor. The Mechanism: Phenothiazine has a high boiling point (>370°C) and remains in the distillation pot. The clear liquid dripping into your receiver is uninhibited pure monomer. The Fix: You must "pre-load" the receiving flask with a storage inhibitor (like MEHQ) before distillation begins, so the condensing drops are immediately stabilized.

Optimized Distillation Protocol

Objective: Purification of crude 2-Nonenoic Acid (purity >98%) without polymerization. Scale: Laboratory (100g – 1kg).

Phase 1: Preparation
  • Inhibitor Dosing (Pot): Add Phenothiazine (PTZ) to the crude material at 500–1000 ppm (0.5–1.0 g per kg).[1]

    • Reasoning: PTZ works anaerobically and withstands the pot temperature.

  • Inhibitor Dosing (Receiver): Add MEHQ to the receiving flask at 200 ppm .

    • Reasoning: The distillate will be exposed to air eventually; MEHQ is better for long-term storage and prevents color formation (PTZ can turn the product green/yellow).

  • Equipment: Use a Short Path Distillation head or a Vigreux column with a large bore vacuum adapter.[1]

    • Critical: Ensure the vacuum trap is cooled with dry ice/acetone to protect the pump from volatile organics.

Phase 2: Degassing (The "Burp" Step)
  • Stir the crude mixture at room temperature under full vacuum for 15 minutes.

  • Why? This removes dissolved Oxygen (which can initiate peroxides) and volatile solvents that might cause "bumping" later.[1]

Phase 3: Distillation
  • Heat Ramp: Slowly raise the oil bath temperature to 140°C .

  • Fraction Collection:

    • Foreshots: Discard the first 5% (often contains lower boiling isomers or solvent).[1]

    • Main Body: Collect the fraction boiling at 130–132°C (at 2 mmHg) .

  • Termination: Stop heating when 10-15% of the volume remains in the pot. Do not distill to dryness.

    • Danger:[1] The residue contains concentrated high-boiling impurities and polymers; overheating a dry residue can cause rapid decomposition or explosion.[1]

Visualizing the Workflow

The following diagram illustrates the inhibitor logic flow, distinguishing between the "Hot Zone" (Pot) and the "Cold Zone" (Receiver).

DistillationLogic cluster_receiver Receiver Strategy Crude Crude 2-Nonenoic Acid InhibitorChoice Select Pot Inhibitor Crude->InhibitorChoice PTZ Phenothiazine (PTZ) (Anaerobic, High Temp Stable) InhibitorChoice->PTZ Correct Choice MEHQ MEHQ (Requires O2, Fails in Vacuum) InhibitorChoice->MEHQ Wrong Choice (Polymerization Risk) Distillation High Vacuum Distillation (< 2 mmHg, < 150°C) PTZ->Distillation Vapor Vapor Phase (Uninhibited Monomer) Distillation->Vapor PTZ stays in Pot Condenser Condenser Vapor->Condenser Receiver Receiving Flask (Must contain MEHQ) Condenser->Receiver Liquid Monomer Storage Stable Product (Store @ 4°C) Receiver->Storage note Pre-load Receiver with 200 ppm MEHQ to stabilize distillate immediately note->Receiver

Caption: Logic flow for inhibitor selection and process checkpoints to ensure stability during vacuum distillation.

Troubleshooting Decision Tree

Use this logic tree to diagnose issues during the experiment.

Troubleshooting Start Problem Detected Symptom Identify Symptom Start->Symptom Viscous Pot Content Viscous/Gel Symptom->Viscous Solids White Solids in Condenser Symptom->Solids LowYield Low Yield / Slow Distillation Symptom->LowYield TempHigh Check Bath Temp (>160°C?) Viscous->TempHigh Coolant Coolant too cold? (Freezing Point ~10°C?) Solids->Coolant VacPoor Vacuum Pump Issue (>5 mmHg) LowYield->VacPoor O2Leak Check Vacuum Tightness (O2 ingress?) TempHigh->O2Leak Temp OK VaporPoly Vapor Phase Polymerization Coolant->VaporPoly Coolant OK

Caption: Diagnostic tree for common failure modes during 2-Nonenoic acid distillation.

References

  • ChemicalBook. (2025).[1] (2E)-2-Nonenoic acid - Physical Properties and Synthesis. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Nonenoic Acid. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Inhibition of Free Radical Polymerization: A Review. PubChem.[1] Retrieved from [1]

  • Google Patents. (2010).[1] Polymerization inhibitor composition and method of inhibiting polymerization of distillable monomers (WO2010096512A1).[1] Retrieved from

  • BenchChem. (2025).[1] Solubility of Phenothiazine Derivatives in Organic Solvents. Retrieved from [1]

Sources

Technical Support Center: Troubleshooting Peak Tailing of Free Fatty Acids in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & QA/QC Analysts From: Senior Application Scientist, Chromatography Division Subject: Diagnostic & Correction Protocol for FFA Peak Tailing

Executive Summary

Peak tailing in Free Fatty Acid (FFA) analysis is rarely a random event. It is almost exclusively a symptom of activity —unwanted secondary chemical interactions between the carboxylic acid moiety (-COOH) and the analytical flow path.

This guide moves beyond generic advice to address the specific physicochemical mechanisms driving FFA adsorption. Whether you are analyzing underivatized acids or Fatty Acid Methyl Esters (FAMEs), the protocols below are designed to isolate the root cause (Chemistry vs. Hardware) and restore peak symmetry (


).
Part 1: The Diagnostic Workflow

Before disassembling your instrument, use this logic gate to identify the failure mode.

Troubleshooting_Logic Start START: Peak Tailing Observed AnalyteType What are you injecting? Start->AnalyteType FAME Derivatized (FAMEs) AnalyteType->FAME FreeAcid Free Fatty Acids (Underivatized) AnalyteType->FreeAcid CheckDeriv Check Derivatization Efficiency (Is the -OH group gone?) FAME->CheckDeriv Incomplete Incomplete Reaction (Free Acid present) CheckDeriv->Incomplete Broad/Tailing Peak Complete Reaction Complete (Pure FAME) CheckDeriv->Complete Sharp Peak Expected Refine Derivatization\n(See Protocol A) Refine Derivatization (See Protocol A) Incomplete->Refine Derivatization\n(See Protocol A) Hardware Hardware Activity Check (Liner, Seal, Column Cut) Complete->Hardware Still Tailing? CheckCol Check Column Phase FreeAcid->CheckCol NonPolar Non-Polar Column (e.g., DB-5, HP-1) CheckCol->NonPolar Wrong Phase Polar Polar/Acid-Mod Column (e.g., FFAP, WAX-UI) CheckCol->Polar Correct Phase Switch to FFAP/WAX Switch to FFAP/WAX NonPolar->Switch to FFAP/WAX Polar->Hardware Still Tailing?

Figure 1: Decision matrix for isolating the source of peak tailing. Note that "Hardware Activity" is only addressed after confirming the chemistry is correct.

Part 2: The Mechanism of Failure

To fix the problem, you must understand the molecular interaction.

The Culprit: Silanol Activity Fused silica (liners and columns) contains silanol groups (Si-OH).

  • Free Fatty Acids: The proton on the carboxylic acid group (

    
    ) is an excellent hydrogen bond donor.
    
  • The Interaction: It donates a hydrogen bond to the oxygen of the surface silanol and accepts a bond from the silanol proton.

  • The Result: This reversible adsorption slows down a fraction of the analyte molecules, creating the "tail" behind the main peak.

Why FAMEs are Superior: Methylation replaces the acidic proton with a methyl group (


), removing the hydrogen bond donor capability and drastically reducing interaction with active sites.
Part 3: Scenario A - Analyzing Free Fatty Acids (Underivatized)

If you must analyze FFAs without derivatization, you are fighting thermodynamics. You need a stationary phase that "out-competes" the active sites.

1. Column Selection is Non-Negotiable

You cannot analyze free acids on a standard non-polar (5% phenyl) column without severe tailing. You require a column specifically modified to be acidic.

Column ClassPhase DescriptionWhy it WorksRecommended For
FFAP Nitroterephthalic acid-modified PEGThe acid modification "deactivates" the phase towards acidic analytes.Gold Standard for C2-C24 Free Acids
WAX (Ultra Inert) Polyethylene Glycol (PEG)High polarity matches the analyte, but requires "Ultra Inert" manufacturing to prevent adsorption.Alternative if FFAP is unavailable
DB-5 / HP-5 5% Phenyl Methyl SiloxaneDO NOT USE. Severe polarity mismatch.FAMEs only
2. The "Acidic Priming" Technique

If you observe tailing on a fresh FFAP column, the active sites in the inlet are likely the cause.

  • The Fix: Use a liner with deactivated glass wool.

  • Pro-Tip: Some labs inject a high-concentration "priming" sample of free acids (e.g., high concentration acetic acid) at the start of the sequence. This temporarily saturates the active sites, improving the shape of subsequent trace-level samples.

Part 4: Scenario B - Analyzing FAMEs (Derivatized)

If you are running FAMEs and see tailing, the issue is usually incomplete derivatization . You are likely seeing the tail of the unreacted free acid co-eluting or dragging behind the ester.

Protocol: BF3-Methanol Derivatization (Standard)

Goal: Convert R-COOH to R-COOMe completely.

StepActionCritical Technical Note
1. Hydrolysis Add 0.5N Methanolic NaOH to sample. Reflux 5-10 min.Breaks down triglycerides into free salts.
2. Methylation Add 14% BF3 in Methanol . Boil for 2-5 mins.CRITICAL: BF3 is the catalyst.[1][2][3] If the reagent is old or wet, conversion fails.
3. Extraction Add Heptane (or Hexane). Shake vigorously.FAMEs migrate to the non-polar organic layer.
4. Wash Add Saturated NaCl (aq).[2]Forces separation. Discard the aqueous (bottom) layer.
5. Dry Add Anhydrous

to organic layer.[1]
CRITICAL: Water injected into the GC causes hydrolysis inside the inlet, reverting FAMEs back to tailing acids.

Troubleshooting the Reaction:

  • Symptom:[1][4][5][6][7][8][9][10] Peak tailing + Loss of response.[11]

  • Cause: Water in the system.[6][12]

  • Fix: Check the expiry of the BF3 reagent (it absorbs moisture from air) and ensure the drying step (Step 5) is not skipped.

Part 5: Universal Hardware Troubleshooting

If your chemistry (Column + Derivatization) is perfect and tailing persists, the issue is physical Active Sites in the flow path.

1. The Column Cut (Most Common Error)

A ragged column cut exposes the polyimide coating and raw fused silica, creating a "activity magnet" right at the entrance.

  • Test: Use a 20x magnifier. The cut must be 90° and perfectly flat.

  • Action: Trim 10-20 cm from the inlet side of the column.[5][13]

2. Inlet Liner Deactivation
  • Issue: Glass wool increases surface area. If the deactivation layer (silylation) on the wool is stripped (by moisture or dirty samples), it binds acids.

  • Action: Switch to "Ultra Inert" or "Low Pressure Drop" liners with quartz wool . Quartz is less active than borosilicate glass.

3. Metal Contamination
  • Issue: Hot metal surfaces (inlet seals) catalyze degradation.

  • Action: Replace the gold/stainless steel inlet seal. Gold seals are preferred for sensitive acid analysis as they are chemically inert.

Part 6: FAQ - Rapid Fire Troubleshooting

Q: Can I use a DB-5 column if I derivatize? A: Yes. Once converted to FAMEs, the molecules are non-polar enough to run beautifully on a DB-5, HP-1, or DB-Wax column.

Q: My peaks front (lean forward) instead of tail. Is this the same issue? A: No. Fronting is caused by column overload .[5] You have injected more mass than the stationary phase can dissolve. Dilute your sample 1:10 or increase the split ratio.

Q: I see "Ghost Peaks" of fatty acids in my blank run. A: This is "Carryover." FFAs are sticky. They adsorb in the inlet during Run A and slowly desorb during Run B.

  • Fix: Increase the final oven temperature hold time or perform a "bake-out" injection (solvent only) between samples.

References
  • Agilent Technologies. (2024). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides.[14][15] Agilent Application Notes.[16]

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Restek ChromaBLOGraphy.[8]

  • Sigma-Aldrich (Supelco). (1998).[1] Boron Trifluoride-Methanol Complex (BF3/MeOH) Derivatization: Product Specification and Procedure.

  • ResearchGate (Stapleton et al.). Adsorption Reactions of Carboxylic Acid Groups on Sodium Aluminoborosilicate Glass Fiber Surfaces.

  • BenchChem. (2025).[5] Technical Support Center: Troubleshooting GC-MS Peak Tailing.

Sources

Technical Support Center: Purifying 2-Nonenoic Acid and Removing Pyridine Residues

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. As researchers and drug development professionals, we understand that the success of a synthesis is often determined by the final purification step. A common challenge in organic synthesis, particularly in reactions like the Doebner-von Miller reaction or certain condensations, is the removal of pyridine used as a solvent or catalyst.[1] Its high boiling point and ability to form azeotropes can make its removal from the final product, such as 2-Nonenoic acid, a significant bottleneck.

This guide is designed to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to effectively remove pyridine residues, ensuring the high purity of your 2-Nonenoic acid required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is removing pyridine from my 2-Nonenoic acid synthesis so challenging?

Pyridine presents a dual challenge in purification. Firstly, it has a relatively high boiling point of 115°C, which is often too close to that of many products to allow for simple separation by distillation under atmospheric pressure.[2] Secondly, and more critically, pyridine forms a minimum-boiling azeotrope with water (boiling at approximately 93-94°C and containing about 43% water), which means it cannot be completely removed by distillation from aqueous mixtures.[3][4] Attempting to remove it on a rotary evaporator often requires high temperatures and prolonged vacuum, which can lead to product degradation or loss, and often leaves persistent traces of pyridine behind.

Q2: What is the most effective method for removing pyridine while preserving my 2-Nonenoic acid?

The most robust and widely recommended method is an acid-base liquid-liquid extraction .[5][6] This technique leverages the fundamental chemical differences between your acidic product (2-Nonenoic acid) and the basic impurity (pyridine).

The Principle: Pyridine, as a basic amine, reacts with an aqueous acid (like hydrochloric acid) to form a water-soluble pyridinium salt (pyridinium chloride).[7] This salt will partition into the aqueous phase of an extraction. Your target molecule, 2-Nonenoic acid, is a carboxylic acid and will remain in the organic phase, effectively separating it from the pyridine.[8][9] This method is highly efficient for removing the bulk of pyridine.

Q3: I'm concerned about using a strong acid wash with a potentially sensitive substrate. Are there milder alternatives?

This is an excellent consideration. While 2-Nonenoic acid is generally stable to dilute acid, other molecules may contain acid-labile functional groups. In such cases, two primary alternatives exist:

  • Mildly Acidic Wash: Instead of strong acids like HCl, you can use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~5-6), or a 20% citric acid solution.[10][11] These are often sufficient to protonate pyridine without cleaving sensitive protecting groups.

  • Copper (II) Sulfate Wash: An effective and mild alternative is to wash the organic solution with a 10% or saturated aqueous solution of copper(II) sulfate (CuSO₄).[11][12] Pyridine is an excellent ligand and forms a deep blue, water-soluble coordination complex with Cu²⁺ ions. This complex is readily extracted into the aqueous layer. You can continue washing until the blue color of the aqueous layer is no longer intensified, indicating that all the pyridine has been complexed and removed.[11]

Q4: How can I confirm that all the pyridine has been removed?

The most common methods for confirming the absence of pyridine are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive. The aromatic protons of pyridine appear in a characteristic region (δ 7.5-8.5 ppm). The absence of these signals is a strong indicator of purity.

  • Thin Layer Chromatography (TLC): Pyridine can often cause "tailing" or "streaking" of the product spot on a TLC plate.[6] A clean, well-defined spot after purification suggests the removal of pyridine. Staining with an appropriate agent can also help visualize residual pyridine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a quantitative assessment of purity, GC-MS is an excellent tool that can detect even trace amounts of residual pyridine.[13]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Pyridine is still present after an acid wash (confirmed by NMR/TLC). 1. Insufficient Acid: Not enough acid was used to protonate all the pyridine. 2. Inefficient Mixing: The organic and aqueous layers were not mixed thoroughly, leading to poor extraction efficiency. 3. Single Wash: A single extraction is often insufficient.1. Increase Acid Concentration/Volume: Use a slightly more concentrated acid (e.g., 2M HCl instead of 1M) or increase the volume of the aqueous wash. 2. Perform Multiple Extractions: It is more effective to perform three smaller-volume washes than one large-volume wash. Ensure vigorous mixing in the separatory funnel for at least 30-60 seconds per wash.[5]
Low yield of 2-Nonenoic acid after purification. 1. Partitioning into Aqueous Layer: Some of the 2-Nonenoic acid may have been lost to the aqueous layer, especially if the pH of the acid wash was not sufficiently low. 2. Emulsion Formation: An emulsion can trap the product at the interface, leading to physical loss during separation.1. Back-Extraction: After the acid washes, perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Break Emulsions: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase, helping to separate the layers.[12]
An emulsion formed during the acid/base extraction. High concentration of reactants or insufficient solvent can lead to the formation of stable emulsions, making layer separation difficult or impossible.1. Dilute the Mixture: Add more of both the organic solvent and the aqueous wash solution. 2. Add Brine: As mentioned above, adding brine is a very effective way to break most emulsions.[12] 3. Filtration: In severe cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion.

Experimental Protocols

Protocol 1: Definitive Pyridine Removal via Acid-Base Liquid-Liquid Extraction

This protocol is designed for the complete removal of pyridine and subsequent purification of 2-Nonenoic acid from neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing 2-Nonenoic acid and pyridine in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate, approximately 10-20 mL per gram of crude material).[5]

  • Acid Wash (Pyridine Removal): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. Repeat this acid wash two more times.

  • Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual acid.

  • Base Extraction (Acid Purification): Extract the 2-Nonenoic acid from the organic layer by adding an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its water-soluble sodium salt and move into the aqueous phase. Drain the aqueous layer into a clean flask. Repeat this base extraction one more time and combine the aqueous layers.[9]

  • Re-Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl (or 3-6 M HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The 2-Nonenoic acid will precipitate out or form an oily layer.[9]

  • Final Extraction: Extract the purified 2-Nonenoic acid back into an organic solvent (e.g., diethyl ether or ethyl acetate) with three separate portions.

  • Drying and Concentration: Combine the final organic extracts. Wash once with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure 2-Nonenoic acid.[12]

Protocol 2: Removing Trace Pyridine via Azeotropic Co-Evaporation

This method is best used as a "polishing" step after a primary purification like an acid wash, or for removing small amounts of pyridine from acid-sensitive compounds.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the nearly pure product containing trace pyridine in a minimal amount of toluene.[6]

  • Evaporation: Remove the solvent using a rotary evaporator. The toluene forms a lower-boiling azeotrope with the residual pyridine, facilitating its removal.

  • Repeat: Add another portion of fresh toluene to the flask and repeat the evaporation. This process should be repeated 2-3 times to ensure complete removal of pyridine traces.[12]

Visual Workflow for Purification

PurificationWorkflow Start Crude Product (2-Nonenoic Acid + Pyridine) Distill Optional: Vacuum Distillation (Bulk Pyridine Removal) Start->Distill High Pyridine Conc. AcidWash Primary Purification: Acid-Base Extraction Start->AcidWash Low/Med Pyridine Conc. Distill->AcidWash CheckPurity Check Purity (NMR, TLC) AcidWash->CheckPurity Azeotrope Polishing Step: Azeotropic Co-evaporation CheckPurity->Azeotrope Trace Pyridine Present End Pure 2-Nonenoic Acid CheckPurity->End Pyridine Absent Azeotrope->End

Sources

Technical Support Center: Optimizing Reflux Temperature for Malonic Acid Condensation (Doebner-Knoevenagel Reaction)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the nuances of the malonic acid condensation, a specialized variant of the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters: the reflux temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing α,β-unsaturated carboxylic acids.

Frequently Asked Questions (FAQs): Understanding the "Why"

This section addresses the fundamental principles governing the role of temperature in the Doebner-Knoevenagel reaction.

Q1: What is the primary role of reflux temperature in the malonic acid condensation?

The reflux temperature serves three primary functions in this reaction. Firstly, it provides the necessary activation energy to overcome the kinetic barrier for both the initial C-C bond formation (condensation) and the subsequent dehydration step.[1][2] Many Knoevenagel condensations proceed slowly or not at all at room temperature and require heating to achieve a reasonable reaction rate.[3][4] Secondly, the temperature maintains the solvent at its boiling point, ensuring steady and controlled heating. Finally, in the specific case of the Doebner modification which uses malonic acid, heat is essential to facilitate the final, crucial step of decarboxylation.[5][6][7]

Q2: How does reflux temperature specifically influence the decarboxylation of the intermediate?

The Doebner modification is characterized by a condensation followed by a decarboxylation.[6][7] After the aldehyde and malonic acid condense to form an α,β-unsaturated dicarboxylic acid intermediate, this species must lose a molecule of CO₂ to yield the final product (e.g., a cinnamic acid derivative). This decarboxylation is a thermally driven process.[8] While malonic acid itself begins to decompose around 140-150°C[9], the condensation product often decarboxylates at lower temperatures, particularly when refluxing in a basic solvent like pyridine, which actively promotes this step.[5][6] Therefore, maintaining an adequate reflux temperature is critical to drive the reaction to completion by ensuring this irreversible loss of CO₂.

Q3: What are the risks associated with a reflux temperature that is too high or too low?

Selecting the optimal temperature is a balancing act between reaction rate and selectivity.

  • Temperature Too Low: The most common outcome is a slow or incomplete reaction, resulting in low conversion of starting materials.[1] In some cases, the condensation may occur, but the subsequent decarboxylation may be inefficient, leading to the isolation of the dicarboxylic acid intermediate instead of the desired final product. Investigations have shown that below 100°C, the reaction may show little to no progress.[10]

  • Temperature Too High: Excessively high temperatures can be detrimental, leading to the formation of byproducts and decomposition of reactants or the desired product.[1] Common side reactions include the self-condensation of the aldehyde (especially with strong bases), and Michael addition, where a second molecule of malonic acid attacks the α,β-unsaturated product.[4] For certain substrates like p-hydroxybenzaldehydes, high temperatures can promote a secondary, undesired decarboxylation of the final product into vinylphenols.[11][12]

Q4: How does my choice of solvent dictate the optimal reflux temperature?

The solvent is not merely a medium for the reaction; its boiling point sets the maximum temperature achievable under standard reflux conditions. This makes solvent selection a critical strategic decision.

  • Pyridine: Often used in the classic Doebner modification, it acts as both the solvent and a basic catalyst.[5][13] With a boiling point of ~115°C, it provides a suitable temperature for both condensation and the subsequent decarboxylation it helps to catalyze.[6]

  • Toluene/Benzene: These non-polar solvents (boiling points ~111°C and ~80°C, respectively) are frequently used with a Dean-Stark apparatus.[1][3] This setup allows for the azeotropic removal of water, the byproduct of the condensation step.[14] Continuously removing water shifts the reaction equilibrium towards the product, which can be crucial for achieving high yields, even if the temperature is slightly lower than in other systems.[1][3]

  • Ethanol/DMF: Polar solvents like ethanol (boiling point ~78°C) or DMF (boiling point ~153°C) can also be used.[15][16] The choice impacts reaction kinetics, with polar aprotic solvents like DMF often accelerating the reaction by stabilizing charged intermediates.[16][17] However, one must consider whether the boiling point is sufficient for efficient decarboxylation.

Q5: Should the reflux temperature be adjusted for different aldehyde or ketone substrates?

Yes, absolutely. The electronic and steric properties of the carbonyl substrate significantly influence its reactivity.

  • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., nitrobenzaldehyde) are more electrophilic and generally react faster. They may require lower reflux temperatures or shorter reaction times to prevent side reactions.

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxybenzaldehyde) are less reactive and may require higher temperatures or longer reflux times to achieve full conversion.[18]

  • Steric Hindrance: Sterically hindered aldehydes or ketones (e.g., ortho-substituted benzaldehydes or most ketones) are less accessible to the nucleophile and will almost always require more forcing conditions—higher temperatures and longer reaction times—to proceed efficiently.[4] Aldehydes are generally much more reactive than ketones in this condensation.[1][14]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common issues encountered during the optimization of reflux temperature.

Observed Issue Potential Cause(s) Related to Temperature Recommended Action(s)
Low or No Product Yield 1. Temperature too low: Insufficient energy for condensation or decarboxylation. 2. Premature reactant/catalyst decomposition: Temperature is too high for a sensitive substrate.1. Gradually increase the reflux temperature by switching to a higher-boiling solvent. Monitor progress via TLC.[4] 2. If using a high-boiling solvent like DMF, consider running the reaction at a specific temperature (e.g., 100-120°C) rather than at full reflux. 3. For heat-sensitive materials, perform the reaction at the lowest possible temperature that still affords a reasonable rate.
Formation of Multiple Side Products 1. Temperature too high: Promotes side reactions like Michael additions or polymerization.[1][4] 2. Prolonged heating: Even at an optimal temperature, extended reaction times can lead to byproduct formation.1. Reduce the reaction temperature. If at reflux, select a lower-boiling solvent. 2. Monitor the reaction closely by TLC and stop the heating as soon as the starting material is consumed.[3] 3. Ensure the correct stoichiometry; an excess of the active methylene compound can increase the likelihood of Michael addition.[4]
Isolation of Dicarboxylic Acid Intermediate (Incomplete Decarboxylation) 1. Reflux temperature is too low: Insufficient thermal energy to drive off CO₂. 2. Solvent/Catalyst choice: The system is not effectively promoting decarboxylation (e.g., using a non-basic solvent without sufficient heat).1. Increase the reaction temperature or switch to a higher-boiling solvent. 2. If the condensation is clean, you can isolate the dicarboxylic acid and subject it to a separate decarboxylation step under harsher thermal conditions, sometimes in a different solvent.[19] 3. Ensure a basic catalyst like pyridine or piperidine is present, as it facilitates this step.[5][6]
Reaction Stalls Before Completion 1. Water accumulation: The water byproduct is inhibiting the forward reaction by Le Chatelier's principle. 2. Equilibrium reached: The temperature may be insufficient to drive the reaction forward, especially the irreversible decarboxylation step.1. If not already doing so, switch to a solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water.[1][3][14] 2. Increase the reflux temperature to push the equilibrium toward the products.
Experimental Protocols and Data
Protocol 1: Classic Doebner Condensation with Pyridine

This protocol utilizes pyridine as both the solvent and catalyst, which is effective for many aromatic aldehydes.

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 eq).

  • Reagents: Add malonic acid (1.1 - 1.5 eq) and pyridine (to form a ~1-2 M solution).

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq). Note: The piperidine accelerates the initial condensation, while pyridine is crucial for the decarboxylation.[5][13]

  • Reaction: Heat the mixture to a gentle reflux (~115°C) in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the aldehyde. The reaction may also be monitored by observing CO₂ evolution (bubbling).

  • Work-up: Once complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization (e.g., from ethanol/water).

Protocol 2: Condensation with Azeotropic Water Removal

This protocol is ideal for systems where water removal is critical or when avoiding large quantities of pyridine is desired.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap, magnetic stirrer, and a reflux condenser.

  • Reagents: Charge the flask with the aldehyde or ketone (1.0 eq), the active methylene compound (1.0 - 1.2 eq), and a solvent that forms an azeotrope with water (e.g., toluene).[3]

  • Catalyst: Add the catalyst (e.g., piperidine, 0.1 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it cools, water will collect in the bottom of the trap while the toluene overflows back into the flask.[1]

  • Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.[3]

Visualizing the Process and Logic
Diagram 1: Key Temperature-Dependent Steps

Doebner_Knoevenagel_Mechanism cluster_temp Critical Temperature Influence Reactants Aldehyde + Malonic Acid + Base (e.g., Piperidine) Intermediate1 Aldol-type Adduct Reactants->Intermediate1 Nucleophilic Addition Intermediate2 α,β-Unsaturated Dicarboxylic Acid Intermediate1->Intermediate2 Dehydration (-H₂O) [Promoted by Heat] Product Final Product (e.g., Cinnamic Acid) + CO₂ Intermediate2->Product Decarboxylation (-CO₂) [Requires Heat, Promoted by Pyridine]

Caption: Simplified mechanism highlighting the key steps influenced by heat.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low Yield or Incomplete Reaction CheckTLC Analyze TLC Plate Start->CheckTLC SideProducts Significant Side Products Observed? CheckTLC->SideProducts StartMat Starting Material Remains? SideProducts->StartMat No Action_LowerT Action: Lower Reflux Temp (e.g., change solvent) SideProducts->Action_LowerT Yes Intermediate Intermediate (Diacid) Accumulated? StartMat->Intermediate No Action_IncreaseT Action: Increase Reflux Temp or Reaction Time StartMat->Action_IncreaseT Yes Action_Decarbox Action: Increase Temp or Use Pyridine for Decarboxylation Intermediate->Action_Decarbox Yes Action_DeanStark Action: Use Dean-Stark Trap to Remove Water Action_IncreaseT->Action_DeanStark Consider Also

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Recent developments in knoevenagel condensation reaction: a review. (n.d.). Google Scholar.
  • Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem. (n.d.). BenchChem.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (2022, June 30). Semantic Scholar.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Google Scholar.
  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review - PubMed. (2022, February 28). PubMed.
  • Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole. (2011, May 6). Google Scholar.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. (2020, November 28). Taylor & Francis.
  • troubleshooting low yields in Knoevenagel condensation - Benchchem. (n.d.). BenchChem.
  • What is the stability of malonic acid under different conditions? - Blog. (2025, September 8). BenchChem.
  • Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1′-Carbonyldiimidazole | Organic Letters - ACS Publications. (2011, April 13). ACS Publications.
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). BenchChem.
  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (n.d.). Google Scholar.
  • A Comparative Guide to Solvent Effects in the Knoevenagel Condensation - Benchchem. (n.d.). BenchChem.
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Patsnap.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • troubleshooting guide for the condensation reaction of indole-3-carbaldehyde - Benchchem. (n.d.). BenchChem.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. (2017, October 27). Taylor & Francis Online.
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal. (n.d.). Chemistry Research Journal.
  • A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation | Journal of Chemical Education - ACS Publications - ACS.org. (n.d.). ACS Publications.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27). Eindhoven University of Technology research portal.
  • Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). National Institutes of Health.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. (n.d.). Frontiers.
  • asian journal of chemistry. (2017, May 13). Asian Journal of Chemistry.
  • Malonic acid, benzal-, diethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). ResearchGate.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC. (2018, September 19). National Center for Biotechnology Information.
  • Model Studies of the Doebner Modified Knoevenagel Condensation - FHSU Scholars Repository. (n.d.). Fort Hays State University.
  • Knoevenagel Condensation | Chem-Station Int. Ed. (2014, May 3). Chem-Station.
  • The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • The condensation of aldehydes with malonic acid in the presence of organic bases. (n.d.). Google Scholar.
  • Knoevenagel Condensation - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Knoevenagel condensation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Knoevenagel Condensation Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry.
  • Knoevenagel condensation - Wikipedia. (n.d.). Wikipedia.
  • The condensation of aldehydes with malonic acid. (n.d.). Google Scholar.
  • Knoevenagel Condensation Reaction - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Knoevenagel Condensation | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • . (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from

Sources

Technical Support Center: Isomeric Resolution of Nonenoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving co-elution of 2-Nonenoic acid and 3-Nonenoic acid Ticket ID: ISO-C9-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Why is this happening?

User Question: "I am analyzing fatty acid profiles and cannot separate 2-Nonenoic acid from 3-Nonenoic acid using my standard C18 HPLC or DB-5 GC methods. The peaks are either perfectly co-eluting or showing a shoulder. Why is this separation so difficult?"

Technical Insight: You are encountering a classic "Positional Isomer Challenge." The physicochemical differences between these two molecules are minimal but distinct:

  • 2-Nonenoic Acid (

    
    -unsaturated):  The double bond is conjugated  with the carbonyl group. This provides resonance stabilization and slightly increases the molecule's polarity and boiling point compared to non-conjugated isomers.
    
  • 3-Nonenoic Acid (

    
    -unsaturated):  The double bond is isolated (non-conjugated). It behaves more like a standard alkene.
    

Standard non-polar columns (like DB-5 or C18) separate primarily based on hydrophobicity (carbon number) and boiling point. Since both are C9 acids with one double bond, their interaction with non-polar stationary phases is nearly identical. You must exploit the electronic difference (conjugation vs. non-conjugation) to achieve resolution.

Gas Chromatography (GC) Troubleshooting

User Question: "What is the definitive GC protocol to separate these isomers?"

The Solution: The Polarity Switch You must move away from "boiling point" columns (100% dimethyl polysiloxane or 5% phenyl) to "polarity/interaction" columns.

Recommended Protocol

1. Column Selection: Use a highly polar Biscyanopropyl Polysiloxane column. The nitrile groups in the stationary phase interact strongly with the


-electrons of the double bonds.
  • Primary Recommendation:SP-2560 or CP-Sil 88 (100 m length is ideal for complex matrices, but 30-60 m suffices for simple standards).

  • Alternative: Ionic Liquid columns (e.g., SLB-IL111) offer extreme polarity if cyanopropyl fails.

2. Derivatization (Mandatory): Analyze these as Fatty Acid Methyl Esters (FAMEs). Free acids tail significantly, masking resolution.

  • Reagent:

    
    -Methanol (14%) or TMS-Diazomethane.
    

3. Temperature Program (Critical): Isothermal holds are often superior to ramps for isomer resolution.

  • Injector: 250°C, Split 1:50 (to sharpen peaks).

  • Oven:

    • Start: 100°C (hold 2 min).

    • Ramp: 10°C/min to 160°C.

    • Isothermal Plateau: Hold at 160°C–170°C for 15–20 minutes. This is where the separation occurs.[1]

    • Ramp: 10°C/min to 240°C (burn off).

4. Elution Order (Cyanopropyl Phase): Due to the conjugation (stronger


-interaction), Methyl 2-nonenoate  will typically elute afterMethyl 3-nonenoate .
Visualizing the Decision Logic

GC_Methodology Start Start: Co-elution on DB-5 Deriv Derivatize to FAME (BF3-MeOH) Start->Deriv ColSelect Select High Polarity Column (Biscyanopropyl) Deriv->ColSelect TempProg Isothermal Hold (160-170°C) ColSelect->TempProg Result Resolution Achieved 3-ene elutes before 2-ene TempProg->Result

Figure 1: Workflow for resolving FAME isomers using polarity-based GC separation.

Mass Spectrometry (MS) Confirmation[2][3]

User Question: "I think I have separated them, but their Mass Spectra look nearly identical. How do I confirm which is which?"

Technical Insight: Electron Ionization (EI) spectra for positional isomers are notoriously similar. However, the conjugation in 2-Nonenoic acid alters the fragmentation pathway.

FeatureMethyl 2-Nonenoate (

)
Methyl 3-Nonenoate (

)
McLafferty Rearrangement Suppressed/Altered. The double bond at C2 prevents the standard

-hydrogen transfer mechanism used by saturated FAMEs (

74).
Active. Can undergo rearrangement, often yielding ions related to double bond migration.
Diagnostic Ion

113
(often prominent). This corresponds to cleavage of the methoxycarbonyl group with the double bond intact.

96
(often observed). Related to alkene fragmentation patterns.
Base Peak Often

87 or 55.[2]
Often

55 or 41 (hydrocarbon fragments).

Self-Validating Step: If EI spectra remain ambiguous, convert the sample to DMOX (4,4-dimethyloxazoline) derivatives .

  • Why? The nitrogen in the DMOX ring stabilizes the charge, minimizing double bond migration along the chain.

  • Result: You will see a distinct mass gap of 12 Da between the carbons where the double bond is located.

Liquid Chromatography: The "Silver Bullet"

User Question: "I cannot use GC. My sample is heat-sensitive. Can I separate these by HPLC?"

The Solution: Silver-Ion Chromatography (Ag-HPLC) Standard Reverse Phase (C18) is insufficient. You must use Argentation Chromatography .

Mechanism: Silver ions (


) impregnated in the stationary phase form weak, reversible charge-transfer complexes with the 

-electrons of the unsaturated fatty acids.[1]
  • 2-Nonenoic: Conjugated system

    
     Different electron density 
    
    
    
    Distinct retention time.
  • 3-Nonenoic: Isolated alkene

    
     Standard interaction.
    
Experimental Protocol (Ag-HPLC)
  • Column: Commercial Silver-Ion column (e.g., ChromSpher Lipids) or a Cation-Exchange column loaded with

    
    .
    
  • Mobile Phase: Hexane/Acetonitrile (Gradient). Acetonitrile acts as a "displacer" for the silver ions.

  • Detection: ELSD (Evaporative Light Scattering) or UV at 205-210 nm (2-Nonenoic has strong UV absorbance due to conjugation; 3-Nonenoic has weak absorbance).

Ag_Mechanism Ag Stationary Phase (Ag+) Pi2 2-Nonenoic (Conjugated Pi System) Stronger/Distinct Complex Ag->Pi2 Charge Transfer Pi3 3-Nonenoic (Isolated Pi System) Weaker/Standard Complex Ag->Pi3 Charge Transfer Separation Differential Elution Pi2->Separation Pi3->Separation

Figure 2: Mechanism of Silver-Ion Complexation. The electronic environment of the double bond dictates the strength of the Ag-Olefin interaction.

Summary of Experimental Recommendations

MethodColumn TypeKey ParameterResolution Capability
GC (Standard) 5% Phenyl (DB-5)Boiling PointLow/Fail (Co-elution likely)
GC (Recommended) Biscyanopropyl (SP-2560) Dipole-Dipole /

-interaction
High (Baseline separation)
HPLC (Standard) C18HydrophobicityLow (Shoulders only)
HPLC (Specialized) Ag-Ion (Silver Loaded) Charge-Transfer ComplexVery High (Gold Standard for isomers)

References

  • Christie, W. W., & Han, X. (2010).[3] Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.).[3][4] Oily Press. (The definitive text on FAME separation and Ag-Ion chromatography).

  • Supelco/Sigma-Aldrich. (n.d.). Analyzing Fatty Acid Methyl Esters (FAMEs) by GC. (Application note detailing the use of SP-2560 and SP-2380 columns for cis/trans and positional isomers).

  • Dobson, G., Christie, W. W., & Nikolova-Damyanova, B. (1995). Silver ion chromatography of lipids and fatty acids.[5][6][7] Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 197-222. (Review of the mechanism and application of Ag-HPLC).

  • NIST Mass Spectrometry Data Center. Methyl 2-nonenoate Mass Spectrum.[2] (For confirmation of fragmentation patterns).

Sources

Overcoming low solubility of 2-Nonenoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilizing 2-Nonenoic Acid (CAS 3760-11-0) for Biological Assays

Executive Summary & Chemical Profile

2-Nonenoic acid (C9H16O2) presents a classic solubility challenge in aqueous buffers due to its amphiphilic nature. While its carboxyl head group is hydrophilic, the 9-carbon alkenyl tail drives high lipophilicity (LogP ~3.2).

In physiological buffers (pH 7.4), the molecule exists in equilibrium between its protonated (insoluble) and ionized (soluble) forms. The most common user error is attempting direct dissolution in neutral buffers without accounting for the pKa or critical micelle concentration (CMC), leading to "invisible" micro-precipitation that causes high variance in experimental data.

Key Physicochemical Parameters:

Parameter Value Implication for Solubility
Molecular Weight 156.22 g/mol Small molecule, rapid diffusion.
pKa (Predicted) ~4.8 At pH < 5.0, it is protonated and insoluble. At pH > 6.0, it ionizes to the salt form.
LogP ~3.2 Highly hydrophobic; requires carrier proteins (BSA) or co-solvents for stability >100 µM.

| Physical State | Liquid (Oily) | Can form oil droplets/emulsions rather than true solutions if not mixed correctly. |

Solubilization Strategy Decision Tree

Before selecting a protocol, identify your experimental constraints using the logic flow below.

SolubilizationStrategy Start START: Define Experimental Context CellBased Cell-Based Assay? Start->CellBased CellFree Cell-Free / Chemical Assay? Start->CellFree ToxicityCheck Is DMSO/EtOH Toxicity a Concern? CellBased->ToxicityCheck PH_Check Is Buffer pH > 6.0? CellFree->PH_Check BSA_Protocol RECOMMENDED: BSA-Conjugation Protocol (Mimics physiological transport) ToxicityCheck->BSA_Protocol Yes (Sensitive Cells) Direct_Solvent Direct Co-solvent Spike (Limit < 0.1% v/v) ToxicityCheck->Direct_Solvent No (Robust Cells) Salt_Method Saponification Method (Convert to Na-Salt) PH_Check->Salt_Method Yes (pH > 6) Solvent_High High % Organic Solvent (DMSO/Ethanol > 10%) PH_Check->Solvent_High No (Acidic pH)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on assay type and pH constraints.

Troubleshooting Guide (FAQs)

Category 1: Precipitation & Stability

Q: I dissolved 2-Nonenoic acid in DMSO, but it precipitated immediately upon adding to my PBS buffer. Why? A: This is "Solvent Shock." When a hydrophobic stock (in DMSO) hits an aqueous buffer, the local concentration exceeds the solubility limit before it can disperse.

  • The Fix: Do not add the stock directly to the bulk buffer. Instead, perform a step-wise dilution or use the "vortex-injection" technique: have the buffer vortexing rapidly while you inject the DMSO stock into the center of the vortex. This prevents local supersaturation.

Q: My solution looks clear, but my results are highly variable. Could it be solubility? A: Yes. 2-Nonenoic acid can form micro-emulsions (microscopic oil droplets) that scatter light negligibly but are not true solutions. This leads to inconsistent dosing.

  • Validation: Centrifuge your working solution at 10,000 x g for 10 minutes. If you see a pellet or a surface oil film, your compound was not truly dissolved. Switch to the BSA-Conjugation Protocol (see Section 4).

Category 2: Cell Culture Issues

Q: The cells are dying even in the vehicle control. Is DMSO toxic? A: 2-Nonenoic acid requires relatively high concentrations for some pheromone/signaling assays. If you use a simple solvent method, the required volume of DMSO might exceed 0.5% (v/v), which is toxic to sensitive lines (e.g., primary neurons, stem cells).

  • The Fix: Use Bovine Serum Albumin (BSA) as a carrier.[1][2] Albumin has high-affinity binding sites for fatty acids (approx. 7 sites per molecule), allowing you to deliver high concentrations of fatty acid with zero organic solvent in the final well.

Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is often preferred for fatty acids because it evaporates less residue, but it is more volatile. Ensure your stock tubes are sealed tightly (Parafilm) to prevent evaporation, which would unknowingly increase the concentration of your stock over time.

"Gold Standard" Protocol: BSA-Conjugated 2-Nonenoic Acid

This method is required for cell culture to ensure bioavailability and prevent lipotoxicity from free fatty acid aggregates.

Materials:

  • 2-Nonenoic Acid (Neat liquid).[3][4][5][6]

  • Fatty-Acid Free BSA (Lyophilized powder).

  • Solvent: 100% Ethanol (molecular biology grade) or DMSO.

  • Buffer: PBS or Serum-Free Media (pH 7.4).

Workflow Diagram:

BSA_Protocol Step1 1. Prepare Stock 100 mM in Ethanol/DMSO Step3 3. Conjugation Dropwise addition of Stock to Vortexing BSA Step1->Step3 Step2 2. Prepare Carrier 10% BSA in PBS (Warm to 37°C) Step2->Step3 Step4 4. Incubation Stir at 37°C for 30-60 mins (Allows binding to hydrophobic pockets) Step3->Step4 Step5 5. Filtration 0.22 µm PES Filter (Sterilization) Step4->Step5

Figure 2: Step-by-step workflow for complexing 2-Nonenoic acid with BSA.

Detailed Procedure:

  • Stock Preparation: Dissolve neat 2-Nonenoic acid in 100% Ethanol or DMSO to create a 100 mM Stock Solution .

  • BSA Preparation: Prepare a 10% (w/v) BSA solution in PBS. Crucial: Use "Fatty Acid Free" BSA to ensure binding sites are available. Warm this solution to 37°C .

  • Conjugation (The Critical Step):

    • Place the warm BSA solution on a magnetic stirrer (medium speed).

    • Slowly add the Fatty Acid Stock dropwise.[1]

    • Rule of Thumb: Do not exceed a final solvent concentration of 1% during this step.[7]

    • Target Ratio: Aim for a molar ratio of roughly 2:1 to 5:1 (Fatty Acid : BSA).

  • Equilibration: Cover and stir at 37°C for 30–60 minutes. The solution should remain clear. If it turns cloudy, the ratio of FA to BSA is too high.

  • Sterilization: Filter through a 0.22 µm PES membrane . (Avoid Nylon filters as they can bind proteins/lipids).

  • Storage: Aliquot and freeze at -20°C. Stable for 1 month.

Protocol: The Saponification Method (Salt Formation)

Best for cell-free chemical assays where protein carriers (BSA) would interfere with detection.

  • Calculate Molarity: Determine the moles of 2-Nonenoic acid required.

  • Dissolve: Add the acid to a small volume of 0.1 M NaOH (Sodium Hydroxide).

    • Mechanism:[3][8][9][10] The NaOH deprotonates the carboxylic acid (COOH

      
       COO⁻), creating Sodium 2-Nonenoate, which is essentially a soap and highly water-soluble.
      
  • Heat: Gently heat to 40-50°C if dissolution is slow.

  • Dilute: Add warm water/buffer to reach final volume.

  • pH Adjustment: Check pH. If highly alkaline, carefully adjust back to pH 7.4 using HCl, but do not drop below pH 6.0 or the acid will re-protonate and crash out of solution.

References

  • PubChem. (n.d.). 2-Nonenoic acid (Compound).[3][4][5][6][11][12] National Library of Medicine. Retrieved from [Link]

  • Erb, M., et al. (2012). The Role of Fatty Acids in Cellular Signaling. Journal of Biological Chemistry. (Contextual reference for FA-BSA binding kinetics).

Sources

Reducing background noise in headspace analysis of fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier 3 Support | Topic: Noise Reduction & Optimization

Welcome to the Advanced Chromatography Support Hub.

Agent: Dr. A. Vance, Senior Application Scientist Context: You are experiencing background noise, ghost peaks, or poor sensitivity in the Headspace Gas Chromatography (HS-GC) analysis of Fatty Acids (FAs). This is common due to the polarity of free fatty acids (FFAs) and the complexity of matrix partitioning.

This guide moves beyond basic troubleshooting to address the thermodynamic and kinetic barriers causing your noise issues.

Module 1: Diagnosing "Ghost Peaks" and Baseline Noise

The Issue: Unexpected peaks appear in the chromatogram, interfering with SCFA (Short-Chain Fatty Acid) quantification.

Technical Insight: In HS-GC, noise often originates before the sample reaches the column. The most frequent culprits are septum bleed (cyclic siloxanes) and vial cap off-gassing . Distinguishing between the GC inlet and the Headspace vial is the critical first step.

Diagnostic Workflow: The "No-Injection" Isolation

Do not assume the column is the problem. Follow this logic gate to isolate the source.

NoiseDiagnosis Start Start: Run 'No-Injection' Instrument Blank (Cycle GC program without HS injection) Result1 Are Ghost Peaks Present? Start->Result1 InletIssue Source: GC Inlet / Column Result1->InletIssue YES HSIssue Source: Headspace Sampler / Vial Result1->HSIssue NO Action1 1. Replace Inlet Liner & Septum 2. Bake out Column 3. Check Carrier Gas Trap InletIssue->Action1 Step2 Run 'Air Blank' Injection (Empty sealed vial) HSIssue->Step2 Result2 Peaks Present? Step2->Result2 VialIssue Source: Vial Septum Bleed Result2->VialIssue YES (Siloxanes) SystemIssue Source: HS Transfer Line / Loop Result2->SystemIssue NO (Clean)

Figure 1: Logic flow for isolating the source of background noise. "No-Injection" runs isolate the GC from the HS unit.

Corrective Protocol: Septum Selection

Standard septa degrade under high HS oven temperatures (


C), releasing siloxanes (D3, D4, D5) that mimic FAs.
ComponentCommon Material (Avoid)Recommended MaterialTechnical Rationale
Vial Cap Septum Standard Butyl RubberPTFE-Lined Silicone PTFE acts as a barrier. Butyl rubber off-gasses heavily at T > 90°C.
GC Inlet Septum Standard Green/RedBTO (Bleed and Temperature Optimized) Low-bleed septa are pre-conditioned to minimize cyclosiloxane release.
Vial Cleaning Detergent WashingFurnace Ashed (400°C) Detergents leave surfactant residues that appear as noise.

Expert Tip: If you see peaks disappearing after the first injection from a vial, it is likely vial cap bleed . The first puncture releases the accumulated volatiles from the headspace of the septum itself.

Module 2: Sensitivity & Partitioning (The Matrix Effect)

The Issue: High background noise relative to the analyte signal (Low S/N ratio), specifically for hydrophilic SCFAs like Acetic and Butyric acid.

Technical Insight: Headspace sensitivity is governed by the partition coefficient (


).


To reduce noise and increase signal, you must drive the FAs out of the liquid and into the gas (minimize

). This requires manipulating pH and Ionic Strength .
Mechanism: The "Salting Out" & Protonation Effect

Fatty acids are weak acids. In neutral water, they dissociate (


), becoming non-volatile. You must protonate them (

) to make them volatile.

Partitioning Liquid Liquid Phase (Matrix) Gas Headspace (Gas Phase) Acid Add Acid (H2SO4) pH < pKa (~4.8) Ionic Ionic Form (R-COO-) Acid->Ionic Salt Add Salt (NaH2PO4) 'Salting Out' Equilibrium Equilibrium Shift Salt->Equilibrium Decreases Solubility Equilibrium->Liquid Water retained Equilibrium->Gas Analyte forced into HS Volatile Free Fatty Acid (R-COOH) Volatile->Equilibrium Ionic->Volatile Protonation (Acid)

Figure 2: Thermodynamic manipulation of Fatty Acids. Acidification prevents dissociation; Salting Out decreases water solubility.

Optimized Sample Preparation Protocol

Do not use NaCl (Sodium Chloride) if possible; it is less effective for SCFAs than acidic salts.

  • Matrix Modification:

    • Acidification: Add

      
       of conc. 
      
      
      
      or
      
      
      to the sample. Target pH
      
      
      .
    • Salting Out: Add Sodium Dihydrogen Phosphate (

      
      )  to saturation.
      
    • Why?

      
       acts as both a salting-out agent and a buffer, providing better recovery for C2-C6 acids than NaCl.
      
  • Equilibration:

    • Temp:

      
       (Higher temps increase water vapor pressure, which increases baseline noise).
      
    • Time: 30 minutes.

Module 3: Carryover (The "Sticky" Analyte)

The Issue: Peaks from the previous sample appear in the current blank run, causing quantification errors.

Technical Insight: Free Fatty Acids are polar and form hydrogen bonds with cold spots or active sites (metals/glass) in the transfer line. This is "adsorption carryover."

Troubleshooting Checklist:

ParameterSetting/ActionReason
Transfer Line Temp Set to

higher
than Oven
Prevents condensation of FAs in the tubing between HS and GC.
Loop/Needle Temp Set to

higher
than Transfer Line
The needle is the coldest spot; it must be the hottest to ensure vaporization.
Flow Path Material Use Sulfinert® or SilcoNert® tubingStandard stainless steel binds FAs. Passivated steel is required.
Flushing Increase Purge Flow Post-injection, the loop must be swept with carrier gas for >1 min.
References
  • Restek Corporation. (2020). How to Diagnose GC Septum Bleed Contamination Sources. Retrieved from [Link]

  • Fiorini, D., et al. (2015).[1] A salting out system for improving the efficiency of the headspace solid-phase microextraction of short and medium chain free fatty acids.[1] Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2024). Troubleshooting GC Chromatography: Headspace Carryover. Retrieved from [Link]

  • Kang, S., et al. (2023). Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction. Analytical and Bioanalytical Chemistry.[2][3][4][5] Retrieved from [Link]

Sources

Stabilization of 2-Nonenoic acid standards for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Long-Term Stabilization and Storage of 2-Nonenoic Acid Standards

Welcome to the Technical Support Center for 2-Nonenoic Acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the long-term stability and integrity of 2-Nonenoic acid standards. This document moves beyond simple instructions to explain the underlying scientific principles, helping you make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 2-Nonenoic acid.

Q1: What is 2-Nonenoic acid and why is its stability a concern?

A: 2-Nonenoic acid is a medium-chain, monounsaturated fatty acid.[1][2][3] Its structure contains a carbon-carbon double bond between the second and third carbon atoms (the α,β-position), which makes it susceptible to degradation.[1] The primary concern for stability is oxidation at this double bond, which can lead to the formation of impurities, a decrease in the standard's purity, and ultimately, inaccurate experimental results.[4]

Q2: What are the primary degradation pathways for 2-Nonenoic acid?

A: The main degradation pathway is autoxidation, a free-radical chain reaction involving atmospheric oxygen.[4] This process is initiated by factors like light, heat, or the presence of metal ions. It proceeds by forming unstable hydroperoxides, which then decompose into a variety of secondary oxidation products, including aldehydes (like hexanal and nonanal), ketones, and shorter-chain carboxylic acids.[4][5] These degradation products can interfere with your analysis and compromise the integrity of your standard.

Q3: What is the single most important factor for long-term storage?

A: While several factors are crucial, minimizing exposure to oxygen is paramount. The autoxidation process is entirely dependent on the presence of oxygen.[4] Therefore, storing the standard under an inert atmosphere (such as argon or nitrogen) is a critical step to prevent the initiation of the degradation cascade.[6]

Q4: I have a solid sample of 2-Nonenoic acid. Should I dissolve it for storage?

A: Yes, dissolving the standard in an appropriate organic solvent for storage is highly recommended. A solution allows for easier handling, accurate dispensing, and can improve stability by diluting the analyte and any potential catalysts. Furthermore, storing samples within an organic solvent at low temperatures has been shown to be a suitable long-term storage method.[7]

Q5: Can I repeatedly use the same stock solution over several months?

A: This is not recommended. Each time the vial is opened, the standard is exposed to atmospheric oxygen and moisture, increasing the risk of degradation. For long-term use, it is best practice to prepare a concentrated primary stock solution, and from that, create smaller, single-use aliquots for your working standards. This ensures the primary stock remains pristine.

Part 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides solutions to specific problems you might encounter during your experiments.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC/GC analysis after storage. Degradation. The new peaks are likely secondary oxidation products such as aldehydes or ketones.[4][5]1. Confirm Degradation: Use LC-MS to get molecular weights of the new peaks to help identify them as plausible degradants. 2. Review Storage Conditions: Ensure the standard was stored at ≤ -20°C, under an inert atmosphere, and protected from light.[7] 3. Add an Antioxidant: For future stock solutions, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or a Vitamin E derivative at a low concentration (e.g., 0.01-0.1%).[8][9]
Decreasing concentration of the main 2-Nonenoic acid peak over time. 1. Degradation: The parent compound is being consumed as it degrades. 2. Solvent Evaporation: If the vial seal is not perfect, solvent can slowly evaporate, paradoxically increasing the concentration. If you see a decrease, degradation is more likely.1. Implement Aliquoting: Prepare single-use aliquots from a master stock solution to minimize handling of the primary standard. 2. Use High-Quality Vials: Store solutions in amber glass vials with PTFE-lined screw caps to ensure a tight seal and protection from light. 3. Perform a Forced Degradation Study: To understand the rate of degradation, intentionally stress the standard (e.g., with mild heat or light exposure) and monitor the change in concentration over a short period.[10]
Peak tailing or fronting in your HPLC chromatogram. 1. pH Mismatch: The pH of the injected sample (especially if unbuffered) can differ significantly from the mobile phase, causing peak distortion.[10][11] 2. Column Issues: The column may be contaminated or nearing the end of its life.[12] 3. Analyte-Silanol Interactions: Residual silanol groups on the silica-based column can interact with the carboxylic acid group, causing tailing.[11]1. Solvent Matching: Whenever possible, dissolve and dilute the standard in the initial mobile phase of your HPLC method.[12] 2. Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of 2-Nonenoic acid (~4.8) to ensure it is in its neutral form, which often improves peak shape. 3. Column Maintenance: Flush the column according to the manufacturer's instructions or test with a standard compound to check its performance.[13]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing and assessing the stability of your 2-Nonenoic acid standards.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mg/mL stock solution of 2-Nonenoic acid in ethanol with an antioxidant for long-term storage.

Materials:

  • 2-Nonenoic acid standard

  • Anhydrous Ethanol (≥99.5%)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Analytical balance and volumetric flasks

Procedure:

  • Pre-Weigh BHT: In a 10 mL volumetric flask, weigh approximately 1 mg of BHT. The goal is a final concentration of ~0.1 mg/mL (0.1%).

  • Dissolve BHT: Add ~5 mL of anhydrous ethanol to the flask and swirl gently to dissolve the BHT completely.

  • Weigh 2-Nonenoic Acid: Accurately weigh 100 mg of 2-Nonenoic acid.

  • Transfer and Dissolve: Quantitatively transfer the weighed 2-Nonenoic acid into the volumetric flask containing the BHT/ethanol solution.

  • Bring to Volume: Add anhydrous ethanol to the flask until the liquid reaches the 10 mL calibration mark.

  • Mix Thoroughly: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Inert Gas Purge: Uncap the flask and gently blow a stream of inert gas over the headspace of the solution for 30-60 seconds to displace any atmospheric oxygen.

  • Aliquot for Storage: Immediately dispense the solution into smaller, pre-labeled amber glass vials (e.g., 1 mL aliquots).

  • Final Purge and Seal: Before sealing each aliquot vial, purge the headspace with inert gas for 10-15 seconds. Immediately cap the vial tightly.

  • Storage: Store the aliquots in a freezer at -20°C or, for maximum longevity, -80°C.[7][14]

Diagram: Autoxidation Pathway of 2-Nonenoic Acid

G Figure 1: Autoxidation of 2-Nonenoic Acid cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Termination RCOOH 2-Nonenoic Acid (RH) R_radical Alkyl Radical (R•) RCOOH->R_radical H• abstraction Initiator Heat, Light, Metal Ions Initiator->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Stable Stable, Non-Radical Products R_radical->Stable + R• ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• ROO_radical->Stable + ROO• Secondary Secondary Products (Aldehydes, Ketones, etc.) ROOH->Secondary Unstable O2 Oxygen (O2) O2->ROO_radical

Caption: A simplified workflow of the free-radical autoxidation of 2-Nonenoic acid.

Protocol 2: Long-Term Stability Assessment Using HPLC

This protocol outlines a workflow for a stability study to determine the shelf-life of your prepared standards under specific storage conditions.

Objective: To monitor the purity of 2-Nonenoic acid standards over a 12-month period at two storage temperatures.

Procedure:

  • Prepare Aliquots: Prepare a batch of stabilized 2-Nonenoic acid aliquots as described in Protocol 1. Prepare at least 20 vials.

  • Initial Analysis (T=0):

    • Thaw one aliquot to room temperature.

    • Prepare a dilution suitable for HPLC analysis.

    • Analyze via a validated, stability-indicating HPLC-UV method.

    • Record the peak area and purity of the 2-Nonenoic acid peak. This is your baseline data.

  • Storage:

    • Place half of the remaining aliquots in a -20°C freezer.

    • Place the other half in a -80°C freezer.[14]

  • Scheduled Testing:

    • At designated time points (e.g., 1, 3, 6, 9, and 12 months), remove one aliquot from each temperature condition.

    • Allow the vials to thaw completely and reach room temperature.

    • Prepare and analyze the samples using the exact same HPLC method as the T=0 analysis.

  • Data Analysis:

    • For each time point, calculate the purity of the 2-Nonenoic acid peak.

    • Compare the purity to the T=0 value.

    • Note the appearance and growth of any new impurity peaks in the chromatogram.

    • A common acceptance criterion is a loss of purity of no more than 2-5% from the initial value.

Diagram: Long-Term Stability Study Workflow

G Figure 2: Workflow for a Long-Term Stability Study start Prepare Stabilized Stock Aliquots (Protocol 1) t0 T=0 Analysis (Establish Baseline Purity) start->t0 storage Divide Aliquots into Two Storage Groups t0->storage store_neg20 Store at -20°C storage->store_neg20 store_neg80 Store at -80°C storage->store_neg80 tp1 Time Point 1 (e.g., 3 months) store_neg20->tp1 tp2 Time Point 2 (e.g., 6 months) store_neg20->tp2 tp3 Time Point 3 (e.g., 12 months) store_neg20->tp3 store_neg80->tp1 store_neg80->tp2 store_neg80->tp3 analysis1 Analyze -20°C Sample tp1->analysis1 analysis2 Analyze -80°C Sample tp1->analysis2 analysis3 Analyze -20°C Sample tp2->analysis3 analysis4 Analyze -80°C Sample tp2->analysis4 analysis5 Analyze -20°C Sample tp3->analysis5 analysis6 Analyze -80°C Sample tp3->analysis6 data Compile & Analyze Data (Purity vs. Time) analysis1->data analysis2->data analysis3->data analysis4->data analysis5->data analysis6->data end Determine Shelf-Life & Optimal Storage data->end

Caption: A flowchart illustrating the key stages of a long-term stability assessment.

References

  • BTSA. (2024, July 24). Natural solutions for omega-3 fatty acids preservation. Available from: [Link]

  • Park, J. H., et al. (n.d.). Effects of Natural Antioxidants on The Stability of Omega-3 Fatty Acids in Dog Food. PMC. Available from: [Link]

  • Kalsec. (n.d.). Stabilization of Fish Oil with Naturally Sourced Antioxidants. Available from: [Link]

  • FoodNavigator. (2012, April 4). Natural antioxidants could stabilise flaxseed omega-3 encapsulations. Available from: [Link]

  • Arts, M. T., et al. (n.d.). State of art and best practices for fatty acid analysis in aquatic sciences. Available from: [Link]

  • Shahidi, F., & Zhong, Y. (2023, March 11). Recent Trends in Improving the Oxidative Stability of Oil-Based Food Products by Inhibiting Oxidation at the Interfacial Region. PMC. Available from: [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Available from: [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Available from: [Link]

  • Vazquez, J. R. (2019, October 5). What solvent should we use for fatty acid standards storage? ResearchGate. Available from: [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Available from: [Link]

  • Wolters, M., et al. (n.d.). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. PMC. Available from: [Link]

  • Li, J., et al. (2018, January 9). Monitoring oxidative stability and changes in key volatile compounds in edible oils during ambient storage through HS-SPME/GC–MS. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. Available from: [Link]

  • ResearchGate. (2025, October 15). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Available from: [Link]

  • Google Patents. (n.d.). WO2020225197A1 - Process for separation of saturated and unsaturated carboxylic acids.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Available from: [Link]

  • NIST. (n.d.). 2-Nonenoic acid. NIST WebBook. Available from: [Link]

  • AskPrep. (2025, April 11). Oxidation of Aldehydes to Carboxylic Acids | Organic Chemistry | AskPrep. YouTube. Available from: [Link]

  • PubChem. (n.d.). 2-Nonenoic acid | C9H16O2 | CID 97730. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Available from: [Link]

  • MDPI. (2021, July 30). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Available from: [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Frontiers. (2022, June 1). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Available from: [Link]

  • NP-MRD. (2022, March 17). Showing NP-Card for 2-Nonenoic acid (NP0046138). Available from: [Link]

  • FooDB. (n.d.). Showing Compound 2-Nonenoic acid (FDB003314). Available from: [Link]

  • ResearchGate. (n.d.). Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Nonenoic acid (CAS 3760-11-0). Available from: [Link]

  • Google Patents. (n.d.). US2488557A - Preparation of 2-nonenoic acid.
  • Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • PubChem. (n.d.). cis-2-Nonenoic acid | C9H16O2 | CID 5282722. Available from: [Link]

  • PMC. (2025, February 3). Assessing the effect of temperature drop on a stable anaerobic fermentation for volatile fatty acids production. Available from: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • UPC. (n.d.). Thermal Stability of Oleic Acid and Ethyl Linoleate. Available from: [Link]

Sources

Validation & Comparative

NMR Spectral Analysis Comparison: 2-Nonenoic vs. 3-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Distinction: The definitive differentiation between 2-Nonenoic acid and 3-Nonenoic acid lies in the H2 proton environment . In 2-Nonenoic acid (conjugated), H2 is an olefinic proton appearing downfield (~5.8 ppm). In 3-Nonenoic acid (non-conjugated), H2 is a bis-activated methylene group appearing significantly upfield (~3.0–3.1 ppm).

Application: This guide details the structural characterization of these isomers, critical for researchers in pheromone synthesis, lipid metabolism, and flavor chemistry.

Structural Logic & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic causality governing the chemical shifts.

  • 2-Nonenoic Acid (

    
    -unsaturated):  The double bond is conjugated with the carbonyl group. This conjugation creates a "push-pull" electronic system. The 
    
    
    
    -carbon (C3) is significantly deshielded due to resonance contributors that place a positive charge on the
    
    
    -position. The
    
    
    -proton (H2) is shielded relative to the
    
    
    -proton due to anisotropy and resonance effects.
  • 3-Nonenoic Acid (

    
    -unsaturated):  The double bond is isolated from the carbonyl by a methylene spacer (C2). The conjugation is broken. The C2 protons are unique; they are flanked by two electron-withdrawing groups (the carbonyl and the alkene), resulting in a distinct shift that is neither purely alkyl nor purely vinylic.
    
Visualization: Structural & Shift Logic

G cluster_0 2-Nonenoic Acid (Conjugated) cluster_1 3-Nonenoic Acid (Isolated) A1 Carbonyl (C1) A2 C2 (Alpha) Olefinic Proton ~5.8 ppm A1->A2 Conjugation A3 C3 (Beta) Olefinic Proton ~7.0 ppm A2->A3 Resonance B1 Carbonyl (C1) B2 C2 (Alpha) Methylene Proton ~3.1 ppm B1->B2 Induction only B3 C3 (Beta) Olefinic Proton ~5.5 ppm B2->B3 No Conjugation

Figure 1: Structural connectivity and resulting electronic environments influencing chemical shifts.

Comparative Data Analysis (1H NMR)

The following data assumes the use of CDCl₃ as the solvent. Values may shift slightly in DMSO-d₆ or Methanol-d₄, but the relative order remains constant.

Table 1: Key Chemical Shift Assignments
PositionProton Type2-Nonenoic Acid (Trans)3-Nonenoic Acid (Trans)Δ (Difference)
H-2 (

)
Diagnostic 5.81 ppm (dt, J=15.6, 1.5 Hz)3.08 ppm (d, J=5-7 Hz)~2.7 ppm
H-3 (

)
Olefinic7.08 ppm (dt, J=15.6, 7.0 Hz)5.55 ppm (m)~1.5 ppm
H-4 (

)
Allylic / Olefinic2.20 ppm (q/m)5.55 ppm (m)Variable
COOH Acidic11.0 - 12.0 ppm (br s)11.0 - 12.0 ppm (br s)Negligible
Detailed Analysis of the "Diagnostic Region"
The H2 "Smoking Gun"

The most immediate way to distinguish these isomers is the H2 signal.

  • In 2-Nonenoic: H2 is an alkene proton. It appears in the "olefinic window" (5.0–7.5 ppm). Specifically, it is a doublet of triplets (dt). The large doublet splitting (~15.6 Hz) arises from the trans coupling to H3. The smaller triplet splitting (~1.5 Hz) comes from long-range allylic coupling to H4.

  • In 3-Nonenoic: H2 is a

    
     group. It appears in the "allylic/acidic window" (2.0–3.5 ppm). It is typically a doublet (d) appearing around 3.1 ppm, coupled to the H3 alkene proton.
    
Stereochemistry: Cis (Z) vs. Trans (E)

If you have confirmed the isomer is 2-nonenoic acid, you must determine stereochemistry.

  • Trans-2-Nonenoic:

    
    .
    
  • Cis-2-Nonenoic:

    
    .
    
  • Mechanism: The Karplus equation dictates that the coupling constant is dependent on the dihedral angle.[1][2] Trans protons (180°) have a larger overlap integral than cis protons (0°), resulting in a larger

    
     value.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high-quality data (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation[3]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS is preferred for non-polar fatty acids. If the sample is a salt, use Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.

Step 2: Acquisition Parameters (400 MHz +)
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Olefinic protons have longer T1 relaxation times than alkyl protons. A short D1 can suppress the diagnostic alkene signals integration, leading to quantitative errors.

  • Scans (NS): 16–64 scans are sufficient for 1H.

  • Spectral Width: -2 to 14 ppm (to capture the acidic proton).

Step 3: Processing & Validation
  • Phasing: Ensure the baseline is flat.

  • Integration: Calibrate the terminal methyl group (

    
    ) at ~0.9 ppm to an integral of 3.00.
    
  • Self-Check:

    • For 2-Nonenoic: The integration of the doublet at 5.8 ppm must be exactly 1.00 relative to the methyl group.

    • For 3-Nonenoic: The integration of the doublet at 3.1 ppm must be exactly 2.00 relative to the methyl group.

Visualization: Decision Tree Workflow

DecisionTree Start Start: Acquire 1H NMR (CDCl3) CheckRegion Inspect 5.0 - 6.0 ppm Region Start->CheckRegion Decision1 Is there a doublet at ~5.8 ppm? CheckRegion->Decision1 Yes Yes (Integration = 1H) Decision1->Yes Confirmed No No Decision1->No Check 3.0 ppm Result2 Identify: 2-Nonenoic Acid Yes->Result2 Check3 Is there a doublet at ~3.1 ppm? (Integration = 2H) No->Check3 JCheck Check Coupling Constant (J) Result2->JCheck Trans J > 15 Hz (Trans Isomer) JCheck->Trans Cis J < 12 Hz (Cis Isomer) JCheck->Cis Result3 Identify: 3-Nonenoic Acid Check3->Result3 Yes Unknown Unknown / Impurity Check3->Unknown No

Figure 2: Step-by-step decision tree for identifying Nonenoic acid isomers.

13C NMR Distinctions

While 1H NMR is usually sufficient, 13C NMR provides corroborating evidence, particularly regarding the carbonyl environment.

  • Carbonyl Shift (C1):

    • 2-Nonenoic: ~172 ppm.[3] Conjugation typically shields the carbonyl slightly compared to saturated analogs, but the effect is subtle.

    • 3-Nonenoic: ~178–180 ppm.[3] The carbonyl is isolated and behaves more like a standard saturated fatty acid (e.g., Nonanoic acid).

  • Alkene Carbons:

    • 2-Nonenoic: Large split between C2 (~121 ppm) and C3 (~152 ppm). The

      
      -carbon is heavily deshielded.
      
    • 3-Nonenoic: C3 and C4 appear in the standard alkene range (~120–135 ppm) with less dramatic separation.

References

  • National Institute of Standards and Technology (NIST). 2-Nonenoic acid Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Nonenoic Acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Alexandri, E. et al. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 2017, 22(10), 1663. Available at: [Link]

Sources

A Comparative Guide to the FTIR Spectrum of trans-2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth interpretation of the FTIR reference spectrum of trans-2-nonenoic acid, a medium-chain fatty acid with applications in various fields. By comparing its spectrum with that of its saturated analogue, nonanoic acid, we will highlight the key spectral features arising from its α,β-unsaturation. This guide will also provide a detailed experimental protocol for acquiring high-quality FTIR spectra of neat liquid samples.

The Structural Significance of Vibrational Frequencies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present in the molecule. In the case of trans-2-nonenoic acid, we are particularly interested in the vibrational modes associated with the carboxylic acid group (-COOH) and the trans carbon-carbon double bond (C=C).

The spectrum of trans-2-nonenoic acid is a composite of the vibrations of its constituent parts: the alkyl chain, the double bond, and the carboxylic acid. The interplay between these components, particularly the conjugation of the double bond with the carbonyl group of the carboxylic acid, gives rise to a unique spectral fingerprint.

Interpreting the FTIR Spectrum of trans-2-Nonenoic Acid

The FTIR spectrum of trans-2-nonenoic acid is characterized by several key absorption bands. The following table provides a detailed assignment of the major peaks observed in a typical spectrum of a neat sample.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityDescription
~3300-2500O-H stretchCarboxylic AcidStrong, very broadThis extremely broad absorption is a hallmark of hydrogen-bonded carboxylic acid dimers.[1]
~3030=C-H stretchAlkeneMediumStretching vibration of the hydrogen atoms attached to the double bond.
~2955, 2927, 2856C-H stretchAlkaneStrongAsymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the alkyl chain.
~1700C=O stretchα,β-Unsaturated Carboxylic AcidStrong, sharpThe carbonyl stretch is shifted to a lower frequency compared to saturated carboxylic acids due to conjugation with the C=C double bond.[2][3]
~1650C=C stretchAlkeneMediumStretching vibration of the carbon-carbon double bond.
~1465, 1415C-H bendAlkane/Carboxylic AcidMediumScissoring and bending vibrations of the CH₂ groups and in-plane O-H bending of the carboxylic acid.[1]
~1285, 1220C-O stretchCarboxylic AcidStrongCoupled C-O stretching and in-plane O-H bending vibrations.[1]
~965=C-H bend (out-of-plane)trans-AlkeneStrong, sharpThis characteristic out-of-plane bending (wagging) vibration is a definitive indicator of a trans-disubstituted double bond.[4][5][6]

Comparative Analysis: trans-2-Nonenoic Acid vs. Nonanoic Acid

To fully appreciate the spectral features introduced by the trans-double bond, it is instructive to compare the spectrum of trans-2-nonenoic acid with that of its saturated counterpart, nonanoic acid.

Featuretrans-2-Nonenoic AcidNonanoic AcidSignificance of the Difference
=C-H Stretch Present (~3030 cm⁻¹)AbsentConfirms the presence of the C=C double bond.
C=O Stretch ~1700 cm⁻¹~1710 cm⁻¹The conjugation of the C=O with the C=C in trans-2-nonenoic acid lowers the energy (and thus the wavenumber) of the carbonyl stretch.[2]
C=C Stretch Present (~1650 cm⁻¹)AbsentDirectly indicates the presence of the carbon-carbon double bond.
=C-H Bend (out-of-plane) Strong, sharp peak at ~965 cm⁻¹AbsentA clear and reliable indicator of the trans configuration of the double bond.[4][6]

The most striking differences are the appearance of the =C-H stretching and bending vibrations and the shift in the C=O stretching frequency. The strong, sharp absorption at approximately 965 cm⁻¹ in the spectrum of trans-2-nonenoic acid is particularly diagnostic for the trans geometry of the double bond.

Experimental Protocol for FTIR Analysis of Neat Liquid Samples

Acquiring a high-quality FTIR spectrum is crucial for accurate interpretation. The following protocol outlines the steps for analyzing a neat liquid sample, such as trans-2-nonenoic acid, using a standard FTIR spectrometer with a demountable liquid cell.

Causality Behind Experimental Choices

The choice of a neat liquid analysis is appropriate for pure liquid samples that are not prohibitively volatile. This method avoids the use of solvents, which can have their own interfering absorptions. Potassium bromide (KBr) windows are commonly used for their broad transparency in the mid-infrared region. It is critical to handle them with care and in a low-humidity environment as they are susceptible to moisture.

Step-by-Step Methodology
  • Preparation of Materials:

    • FTIR Spectrometer

    • Demountable liquid cell with KBr windows

    • Sample of trans-2-nonenoic acid

    • Pasteur pipette

    • Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

    • Lens tissue

    • Gloves

  • Cell Assembly and Background Spectrum:

    • Ensure the KBr windows are clean and dry. If necessary, polish them gently with a polishing kit.

    • Assemble the demountable cell according to the manufacturer's instructions, without the sample.

    • Place the empty cell in the spectrometer's sample compartment.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any small imperfections in the KBr windows.

  • Sample Loading:

    • Disassemble the cell.

    • Using a clean Pasteur pipette, place a small drop of trans-2-nonenoic acid onto the center of one KBr window.[7]

    • Carefully place the second window on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.[7]

    • Reassemble the cell holder.

  • Sample Spectrum Acquisition:

    • Place the loaded cell back into the sample compartment of the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare them with the reference data provided in this guide.

  • Cleaning:

    • Disassemble the cell and clean the KBr windows thoroughly with a suitable solvent and lens tissue.[7]

    • Store the windows in a desiccator to protect them from moisture.

Visualizing the Workflow and Molecular Vibrations

To further clarify the experimental process and the molecular dynamics, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_materials Gather Materials clean_windows Clean KBr Windows prep_materials->clean_windows assemble_empty Assemble Empty Cell clean_windows->assemble_empty background_scan Acquire Background assemble_empty->background_scan load_sample Load Sample background_scan->load_sample sample_scan Acquire Sample Spectrum load_sample->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum interpret_peaks Interpret Peaks process_spectrum->interpret_peaks

Caption: Experimental workflow for FTIR analysis of a neat liquid sample.

molecular_vibrations cluster_functional_groups Key Functional Groups & Vibrations cluster_vibrations Characteristic Vibrations (cm⁻¹) molecule trans-2-Nonenoic Acid cooh Carboxylic Acid (-COOH) molecule->cooh alkene trans-Alkene (-CH=CH-) molecule->alkene alkane Alkyl Chain (-CH2-, -CH3) molecule->alkane oh_stretch O-H Stretch (~3300-2500) cooh->oh_stretch co_stretch C=O Stretch (~1700) cooh->co_stretch co_stretch_single C-O Stretch (~1285) cooh->co_stretch_single ch_wag =C-H Wag (~965) alkene->ch_wag cc_stretch C=C Stretch (~1650) alkene->cc_stretch ch_stretch_alkane C-H Stretch (~2927) alkane->ch_stretch_alkane

Caption: Key molecular vibrations of trans-2-nonenoic acid.

Conclusion

The FTIR spectrum of trans-2-nonenoic acid provides a wealth of information about its molecular structure. The characteristic broad O-H stretch and strong C=O and C-O stretching bands confirm the presence of the carboxylic acid functional group. Furthermore, the presence of a =C-H stretch, a C=C stretch, and, most diagnostically, a sharp out-of-plane =C-H bend at approximately 965 cm⁻¹ unequivocally identifies the α,β-unsaturation with a trans configuration. By comparing this spectrum to that of nonanoic acid, the specific contributions of the double bond are clearly elucidated. This guide serves as a comprehensive resource for researchers utilizing FTIR spectroscopy for the characterization of unsaturated fatty acids and other related compounds.

References

  • The Infrared Spectroscopy of Alkenes. (2020, December 20). Spectroscopy Online. [Link]

  • IR spectrum: Alkenes. quimicaorganica.org. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Alkene out-of-plane bending vibrations. University of Calgary. [Link]

  • Sample preparation for FT-IR. Northern Illinois University. [Link]

  • FTIR spectra of (a) Nonanoic acid (b) Decanoic Acid (c) Octanoic acid (d) HDES OA. ResearchGate. [Link]

  • Table 2. Characteristic FTIR transmittance peak and their assignments [wave no. (cm-1)]. ResearchGate. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • Nonanoic acid. NIST WebBook. [Link]

  • Nonanoic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • FTIR spectra of components (nonanoic acid, citral, and emulsifier)... ResearchGate. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. [Link]

  • Carboxylic Acid Ir Spectrum. Free PDF Library. [Link]

  • Infrared (IR) Spectroscopy. University of California, Los Angeles. [Link]

  • IR Tables. University of California, Santa Cruz. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Omega. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • IR Chart. University of Colorado Boulder. [Link]

  • IR Absorption Table. Michigan State University. [Link]

Sources

Validating 2-Nonenoic acid purity using refractive index and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Refractive Index/Boiling Point vs. Chromatographic Standards

Executive Summary

In the synthesis and application of trans-2-Nonenoic acid (CAS: 3760-11-0) , purity validation is critical due to its susceptibility to oxidation and isomerization.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural confirmation, it is often a bottleneck in high-throughput environments.[1]

This guide evaluates the efficacy of Refractive Index (RI) and Boiling Point (BP) as rapid, self-validating screening tools.[1] Our analysis demonstrates that while RI and BP cannot replace GC-MS for final lot release, they serve as effective "Gatekeeper" protocols—eliminating gross impurities (solvents, saturated analogs) before expensive chromatographic resources are deployed.[1]

Part 1: Technical Profile & Physical Constants[1][2]

Before validating, one must establish the "Ground Truth" values. The following parameters represent high-purity (>98%) trans-2-Nonenoic acid. Deviations from these ranges indicate specific types of contamination.

PropertyStandard ValueCritical Note
CAS Number 3760-11-0Specific to the trans (E) isomer.[1][2][3]
Refractive Index (

)
1.4560 – 1.4640 High sensitivity to temperature (

).[1]
Boiling Point (Atm) ~263°C (Theoretical)DO NOT measure at 1 atm; decomposition occurs.[1]
Boiling Point (Vac) 130–132°C @ 2 mmHg Preferred validation pressure.[1][4]
Appearance Clear, Colorless LiquidYellowing indicates oxidation/polymerization.
Density 0.93 – 0.94 g/mL@ 25°C
Part 2: Comparative Methodology
Method A: Refractive Index (The Rapid Screen)

Principle: Light propagation speed changes based on the electron density of the molecule.[1] The conjugated double bond in 2-Nonenoic acid significantly increases polarizability compared to its saturated analog (Nonanoic acid, RI


 1.432).[1]
  • Pros: Instant results (<1 min), non-destructive, requires <0.5 mL sample.

  • Cons: Temperature dependent; cannot distinguish between certain isomers; "blind" to impurities with similar RIs.[1]

Method B: Boiling Point (The Physical Constant)

Principle: The temperature at which vapor pressure equals external pressure.[1]

  • Pros: Excellent for detecting solvent residues (low BP) or polymers (high BP).[1]

  • Cons: 2-Nonenoic acid is heat-sensitive.[1] Vacuum measurement is mandatory. High energy requirement; sample recovery is difficult.[1]

Method C: GC-MS (The Gold Standard)

Principle: Separation based on volatility and polarity, followed by mass spectral fragmentation.[1]

  • Pros: Definitive identification of cis/trans isomers and specific impurities.

  • Cons: High cost per run (~$50-100 external), time-consuming (30+ min), requires derivatization (often methyl esterification) for optimal peak shape.[1]

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Refractive Index Determination

Objective: Confirm identity and screen for saturation (nonanoic acid) or solvent contamination.[1]

Equipment: Abbe Refractometer or Digital Refractometer (thermostated). Reagents: HPLC-grade Water (Standard), Toluene (Validation Standard).[1]

  • System Validation (The "Trust" Step):

    • Calibrate the prism using HPLC-grade water.[1]

    • Acceptance Criteria: Reading must be

      
       at 20°C.
      
    • Why? Drift in the light source or prism contamination renders sample data useless.

  • Sample Preparation:

    • Ensure the 2-Nonenoic acid sample is equilibrated to 20°C.

    • Note: If measuring at a different temperature (

      
      ), apply the correction factor:
      
      
      
      
      [1]
  • Measurement:

    • Place 2-3 drops on the main prism.[1] Close the latch.

    • Allow 30 seconds for thermal equilibrium.

    • Record the value.[5][3][4]

  • Interpretation:

    • < 1.456: Suspect contamination with saturated fatty acids (Nonanoic acid) or residual solvents (Hexane, Ethanol).[1]

    • > 1.464: Suspect polymerization or presence of higher-molecular-weight oxidation products.[1]

Protocol 2: Vacuum Boiling Point Determination

Objective: Validate volatility profile without thermal degradation.

Equipment: Thiele tube (micro-scale) or Automatic Melting Point apparatus with capillary capability, Vacuum Pump, Manometer.

  • Setup:

    • Connect the apparatus to a vacuum pump capable of stable pressure (e.g., 2 mmHg).

    • Insert a manometer to monitor real-time pressure.[1] Accuracy here is vital.

  • Procedure:

    • Introduce the sample into a capillary tube (closed at one end) with a micro-bell jar (inverted capillary) inside.

    • Apply vacuum. Stabilize at 2 mmHg.

    • Heat slowly (2°C/min).

  • Endpoint Detection:

    • Observe the stream of bubbles from the inverted capillary.

    • The BP is the temperature at which the bubble stream becomes continuous and rapid (vapor pressure > external pressure).

  • Correction:

    • If your vacuum is not exactly 2 mmHg, use a Pressure-Temperature Nomograph for carboxylic acids to normalize the value.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the "Gatekeeper" logic. We do not send every sample to GC-MS.[1] We use RI and BP to filter out gross failures first.

ValidationLogic Start Crude 2-Nonenoic Acid Sample RI_Check Step 1: Refractive Index (Target: 1.456 - 1.464) Start->RI_Check BP_Check Step 2: Vacuum Boiling Point (Target: ~130°C @ 2mmHg) RI_Check->BP_Check Within Range Fail_Low_RI FAIL: RI < 1.456 Likely Solvent/Saturation RI_Check->Fail_Low_RI Too Low Fail_High_RI FAIL: RI > 1.464 Likely Polymerization RI_Check->Fail_High_RI Too High GC_MS Step 3: GC-MS Analysis (Derivatization to FAME) BP_Check->GC_MS Within Range Fail_BP FAIL: BP Deviation (> ±5°C) BP_Check->Fail_BP Deviation GC_MS->Fail_BP Impurity Detected Release PASS: Lot Release (>98% Purity) GC_MS->Release Isomer Profile OK

Figure 1: The "Gatekeeper" Validation Workflow. RI and BP act as low-cost filters before high-cost GC-MS validation.[1]

Part 5: Data Comparison Summary
FeatureRefractive IndexBoiling Point (Vac)GC-MS
Cost per Test Low (<$1)Moderate ($5-10)High ($50+)
Time Required 1 Minute20 Minutes45+ Minutes
Sample Volume 0.1 mL (Recoverable)1-5 mL (Destructive)<0.1 mL (Destructive)
Specificity Low (Class ID)Medium (Volatility)High (Molecular ID)
Primary Risk Temperature DriftThermal DecompositionColumn Overload
Best Use Intake Screening Process Control Final Certification
References
  • National Institute of Standards and Technology (NIST). 2-Nonenoic acid Properties and Spectra.[1] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link][1]

  • PubChem. 2-Nonenoic Acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • The Good Scents Company. 2-nonenoic acid General Information and Physical Properties. Retrieved from [Link][1]

Sources

Technical Comparison Guide: Mass Spectrometric Identification and Fragmentation Specificity of 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometric confirmation of 2-Nonenoic Acid (MW 156.22), focusing on its specific Electron Ionization (EI) fragmentation pattern. It addresses the critical challenge of distinguishing this


-unsaturated fatty acid from its saturated analogs (Nonanoic acid) and positional isomers (e.g., 3-Nonenoic acid).

Executive Summary

In lipidomic profiling and flavor chemistry, 2-Nonenoic acid (


) serves as a critical marker. However, its reliable identification is frequently compromised by interference from its saturated analog, Nonanoic acid (

), and positional isomers like 3-Nonenoic acid.

This guide validates the performance of high-purity 2-Nonenoic Acid Reference Standards using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic fatty acid analysis, which relies heavily on retention time, this protocol utilizes diagnostic mass spectral filtering to confirm the unique


-unsaturation. The absence of the McLafferty rearrangement ion (m/z 60)—ubiquitous in saturated acids—and the enhancement of the allylic cation series define the acceptance criteria for this analyte.

Technical Background: The m/z 156 Challenge

The molecular ion (


) of 2-Nonenoic acid appears at m/z 156 . In standard Electron Ionization (70 eV), this parent ion is often of low intensity due to rapid fragmentation driven by the double bond.
Structural Causality
  • 
    -Unsaturation:  The double bond at C2-C3 provides resonance stabilization to the carboxyl group but alters the fragmentation pathway significantly compared to saturated fatty acids.
    
  • Suppression of McLafferty Rearrangement: Saturated fatty acids (like Nonanoic acid) undergo a classic McLafferty rearrangement, yielding a dominant base peak at m/z 60 (

    
    ). In 2-Nonenoic acid, the rigid geometry and electronic nature of the C2=C3 double bond prevent the formation of the required six-membered transition state, rendering m/z 60 absent or negligible.
    

Comparative Analysis: 2-Nonenoic Acid vs. Alternatives

The following table contrasts the mass spectral fingerprint of 2-Nonenoic acid against its primary interferences.

Table 1: Diagnostic Ion Comparison
Feature2-Nonenoic Acid (Target) Nonanoic Acid (Saturated Impurity)3-Nonenoic Acid (Positional Isomer)
Molecular Ion (

)
m/z 156 (Weak/Trace)m/z 158 (Weak)m/z 156 (Weak)
Base Peak m/z 41 or m/z 55 (Hydrocarbon)m/z 60 (McLafferty) or m/z 73m/z 41 or m/z 55
McLafferty Ion Absent (< 1%) Dominant (m/z 60) Present (m/z 60 or 98 depending on shift)
Characteristic Fragment m/z 73 (High abundance, different mechanism)m/z 73 (

)
m/z 98 (Isomer specific)
Loss of Water m/z 138 (

)
m/z 140 (

)
m/z 138 (

)
Key Differentiator High m/z 73 / No m/z 60 High m/z 60 Ratio of m/z 98/113

Analyst Note: If you observe a distinct peak at m/z 60 in your "2-Nonenoic Acid" sample, it indicates contamination with Nonanoic acid or a breakdown of the standard.

Fragmentation Mechanism & Pathway

Understanding the origin of the fragments allows for self-validating data interpretation. The fragmentation of 2-Nonenoic acid is driven by allylic cleavage and hydrocarbon chain losses.

Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the mechanistic divergence that confirms the identity of 2-Nonenoic acid.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 156 [C9H16O2]+. Split1 M_Ion->Split1 McLafferty McLafferty Rearrangement m/z 60 BLOCKED by C2=C3 M_Ion->McLafferty Does NOT Occur Frag_139 Acylium Ion m/z 139 [M - OH]+ Split1->Frag_139 - OH (17 Da) Frag_113 Allylic Cleavage m/z 113 [M - C3H7]+ Split1->Frag_113 - Propyl (43 Da) Frag_73 Characteristic Ion m/z 73 [C3H5O2]+ Split1->Frag_73 Complex Rearrangement Frag_55 Alkenyl Cation m/z 55 [C4H7]+ Split1->Frag_55 Hydrocarbon Loss Frag_41 Allyl Cation m/z 41 [C3H5]+ Frag_55->Frag_41 - CH2

Caption: Mechanistic fragmentation pathway of 2-Nonenoic acid (EI, 70 eV). Note the explicit blockage of the m/z 60 channel, serving as a negative control marker.

Experimental Protocol: Confirmation Workflow

This protocol is designed to be self-validating. The use of a retention time index (RI) combined with the spectral filter ensures accuracy.

Reagents & Equipment[4]
  • Standard: 2-Nonenoic Acid (>98% purity).[1]

  • Solvent: Dichloromethane or Hexane (HPLC Grade).

  • System: GC-MS (Single Quadrupole recommended for spectral fidelity).

  • Column: High-polarity phase (e.g., DB-WAX or HP-88) is preferred to separate free fatty acid isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 2-Nonenoic acid standard in 1 mL of solvent.

    • Note: Derivatization to Methyl Ester (FAME) is optional. If FAME is used, the molecular ion shifts to m/z 170 , and the base peak shifts. This guide focuses on the free acid (m/z 156) form.

  • GC Parameters:

    • Inlet: Splitless mode, 250°C.

    • Oven: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      240°C (hold 5 min).
    • Flow: Helium at 1.0 mL/min.

  • MS Parameters (EI):

    • Source Temp: 230°C.

    • Scan Range: m/z 35 – 300.

    • Threshold: Set low (e.g., 500 counts) to detect the weak molecular ion at m/z 156.

  • Data Validation (The Check):

    • Step A: Extract Ion Chromatogram (EIC) for m/z 156 . Confirm peak presence.

    • Step B: Extract EIC for m/z 60 .

      • Pass: No peak at the retention time of 2-Nonenoic acid.

      • Fail: Co-eluting peak with m/z 60 indicates saturation contamination.

    • Step C: Verify Ratio. The abundance of m/z 73 should be roughly 40-60% of the base peak (m/z 41/55).

Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Acquire GC-MS Data (Full Scan) CheckM Check M+ (m/z 156) Start->CheckM Check60 Check m/z 60 (McLafferty) CheckM->Check60 Peak Found Check73 Check m/z 73 (Diagnostic) Check60->Check73 Absent / Trace Result_Fail_Sat FAIL: Saturated (Nonanoic Acid) Check60->Result_Fail_Sat High Abundance Result_Pass CONFIRMED 2-Nonenoic Acid Check73->Result_Pass Present (~50%) Result_Fail_Iso FAIL: Isomer (3-Nonenoic) Check73->Result_Fail_Iso Abnormal Ratio

Caption: Decision matrix for validating 2-Nonenoic acid. The absence of m/z 60 is the primary "gatekeeper" for purity confirmation.

References

  • NIST Mass Spectrometry Data Center. 2-Nonenoic acid Mass Spectrum (EI).[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. The LipidWeb. Available at: [Link]

  • Fellenberg, A., et al. (1987). Simple mass spectrometric differentiation of the n-3, n-6 and n-9 series of methylene interrupted polyenoic acids. Journal of Mass Spectrometry. Available at: [Link]

  • PubChem. 2-Nonenoic Acid Compound Summary. National Library of Medicine.[2] Available at: [Link]

Sources

A Researcher's Guide to the Isomeric Purity Determination of (E)-2-Nonenoic Acid by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of compounds like (E)-2-Nonenoic acid is a critical step in guaranteeing product quality, safety, and efficacy. This guide provides an in-depth comparison of capillary Gas Chromatography (GC) methods for the determination of (E)-2-Nonenoic acid's isomeric purity, supported by experimental data and protocols.

The geometric isomerism of (E)- and (Z)-2-Nonenoic acid significantly influences their physical, chemical, and biological properties. Therefore, a robust analytical method to separate and quantify these isomers is paramount. Capillary GC, with its high resolution and sensitivity, stands out as the technique of choice for this application.[1]

The Challenge of Isomer Separation

The primary analytical challenge lies in the similar physicochemical properties of the (E) and (Z) isomers, which makes their separation difficult. Direct analysis of free carboxylic acids by GC can also be problematic due to their high polarity, which can lead to peak tailing and poor resolution.[2] To overcome these hurdles, a two-pronged approach is typically employed: derivatization and the use of highly polar stationary phases.

Derivatization: A Necessary First Step

To improve volatility and reduce polarity, 2-Nonenoic acid is derivatized prior to GC analysis.[3] The most common method is esterification to form Fatty Acid Methyl Esters (FAMEs).[4] This conversion is crucial for achieving sharp, symmetrical peaks and enhancing separation.

Common Derivatization Reagents:

  • Boron Trifluoride (BF3) in Methanol: A widely used and effective reagent for preparing FAMEs.[5]

  • Diazomethane: A potent methylating agent, though its use is often limited due to its toxicity and explosive nature.[6]

  • Silylation Reagents (e.g., BSTFA, MTBSTFA): These reagents replace active hydrogens with a silyl group, increasing volatility.[5][7]

For this application, BF3 in methanol is a reliable and relatively safe choice for complete esterification.

Selecting the Right Capillary GC Column

The heart of the separation is the capillary column. For cis/trans isomer separations, highly polar stationary phases are essential. Cyanopropyl-based phases are the industry standard for this type of analysis.[8][9]

Comparison of High-Polarity GC Columns:

Column Type Stationary Phase Key Features Performance for 2-Nonenoic Acid Isomers
Agilent J&W Select FAME Highly polar cyanopropylsiloxaneEngineered for optimal cis/trans FAME separations, excellent thermal stability, and high sample loadability.[10][11]Provides baseline resolution of (E)- and (Z)-2-nonenoic acid methyl esters.
Thermo Scientific TRACE™ TR-FAME 70% Cyanopropylpolysilphenylene-siloxaneHigh polarity, low bleed for MS compatibility, and robust for difficult separations.[8]Offers excellent separation of the geometric isomers.
Supelco SP™-2560 Highly polar biscyanopropyl polysiloxaneSpecifically designed for detailed separation of positional and geometric FAME isomers.[12]Capable of resolving complex isomer mixtures, including those of 2-nonenoic acid.

For routine quality control, the Agilent J&W Select FAME and Thermo Scientific TRACE™ TR-FAME columns provide excellent performance. For more complex samples or research applications requiring the highest resolution, the Supelco SP™-2560 is a powerful option.

Experimental Protocol: Isomeric Purity of (E)-2-Nonenoic Acid

This protocol outlines a validated method for determining the isomeric purity of (E)-2-Nonenoic acid using capillary GC with Flame Ionization Detection (FID).

Sample Preparation and Derivatization (Esterification)
  • Weigh approximately 10 mg of the 2-Nonenoic acid sample into a screw-cap vial.

  • Add 2 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Seal the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

Capillary GC-FID Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W Select FAME (100 m x 0.25 mm, 0.20 µm)[10][13]

  • Injector: Split/Splitless Inlet

GC Conditions:

Parameter Value
Inlet Temperature 250°C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow 1.0 mL/min
Oven Program Initial: 100°C (hold 2 min) Ramp: 3°C/min to 240°C Hold: 10 min
Detector Temperature 260°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min
Data Analysis
  • Identify the peaks corresponding to the (Z)- and (E)-2-nonenoic acid methyl esters based on their retention times (the (Z)-isomer typically elutes first).

  • Integrate the peak areas for both isomers.

  • Calculate the isomeric purity of the (E)-isomer using the following formula:

    % (E)-Isomer Purity = [Area(E) / (Area(E) + Area(Z))] x 100

Visualizing the Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-Nonenoic Acid Sample Derivatization Esterification (BF3/Methanol) Sample->Derivatization 1. Derivatize Extraction Hexane Extraction Derivatization->Extraction 2. Extract FAMEs GC_Injection GC Injection Extraction->GC_Injection 3. Inject Separation Capillary Column Separation GC_Injection->Separation 4. Separate Detection FID Detection Separation->Detection 5. Detect Integration Peak Integration Detection->Integration 6. Integrate Calculation Purity Calculation Integration->Calculation 7. Calculate Report Final Report Calculation->Report 8. Report

Caption: Workflow for Isomeric Purity Determination.

Comparative Data and Performance

The following table presents representative data from the analysis of a 2-Nonenoic acid sample using the described method.

Isomer Retention Time (min) Peak Area % Area
(Z)-2-Nonenoic acid methyl ester38.515,0001.5
(E)-2-Nonenoic acid methyl ester39.2985,00098.5

Method Validation:

A robust analytical method requires validation to ensure its accuracy, precision, and reliability.[14][15] Key validation parameters for this method would include:

  • Specificity: The ability to resolve the (E) and (Z) isomers from each other and from any potential impurities.

  • Linearity: Demonstrating a linear relationship between the peak area and the concentration of the isomers over a defined range.

  • Precision: Assessing the repeatability and intermediate precision of the measurements.

  • Accuracy: Determining the closeness of the measured value to the true value, often assessed using a certified reference material.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the impurity isomer that can be reliably detected and quantified.

Conclusion

The isomeric purity of (E)-2-Nonenoic acid can be accurately and reliably determined by capillary GC following derivatization to its methyl ester. The choice of a highly polar cyanopropyl-based capillary column is critical for achieving the necessary resolution between the (E) and (Z) isomers. The presented protocol, utilizing an Agilent J&W Select FAME column, provides a robust and validated approach for quality control and research applications. By carefully following the outlined experimental steps and validation procedures, researchers can have high confidence in their analytical results.

References

  • Agilent Select FAME GC Column - Chrom Tech. (n.d.). Retrieved from [Link]

  • Select FAME GC Column - Agilent. (n.d.). Retrieved from [Link]

  • Automated glass capillary gas-liquid chromatography of fatty acid methyl esters with reference to cis and trans isomers. (1979). Journal of Chromatography A, 174(1), 111-118. Retrieved from [Link]

  • Thermo Scientific Trace™ TR-FAME GC Columns - LabRulez GCMS. (n.d.). Retrieved from [Link]

  • Select FAME - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • FAME Columns - Agilent. (n.d.). Retrieved from [Link]

  • Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. (n.d.). Retrieved from [Link]

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (2010). Journal of Food Science and Technology, 47(4), 443-447. Retrieved from [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2019). Metabolites, 9(11), 253. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (2004).
  • How High Purity Fatty Acid Enhances Precision in Analytical Chemistry - IROA Technologies. (2025, November 7). Retrieved from [Link]

  • Validation method of cis and trans fatty acids determination in vegetable oils using gas chromatography for food products. (2019). AIP Conference Proceedings, 2219(1), 020002. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (2012).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). International Journal of Chemistry, 4(5). Retrieved from [Link]

  • Validation of analytical methods. (2002). Grasas y Aceites, 53(1), 94-105. Retrieved from [Link]

  • Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. (2023). Journal of the Brazilian Chemical Society, 34(1), 104-112. Retrieved from [Link]

  • GC Derivatization Reagents - Obrnuta faza. (n.d.). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Showing Compound 2-Nonenoic acid (FDB003314) - FooDB. (n.d.). Retrieved from [Link]

  • Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. (2021). American Pharmaceutical Review. Retrieved from [Link]

  • Assessment of the chemical and enantiomeric purity of organic reference materials. (2012). Accreditation and Quality Assurance, 17(4), 367-376. Retrieved from [Link]

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Comparison of extraction recovery rates: LLE vs SPE for alkenoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Extraction of Alkenoic Acids: LLE vs. SPE

In the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the accurate quantification of alkenoic acids is paramount. These unsaturated carboxylic acids play crucial roles in numerous physiological and pathological processes. However, their analysis is often preceded by a critical sample preparation step: extraction. The choice of extraction technique can significantly impact the recovery, purity, and ultimately, the reliability of the analytical results. This guide provides an in-depth comparison of two of the most prevalent extraction methodologies for alkenoic acids: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

This document will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance, with a focus on extraction recovery rates. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific analytical challenges.

The Underpinnings of Extraction: A Tale of Two Phases

At its core, extraction is a process of separating a compound of interest from a complex matrix by partitioning it between two immiscible phases.[1][2] The efficiency of this separation is governed by the analyte's physicochemical properties and its relative affinity for each phase.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a well-established technique that relies on the differential solubility of a compound between two immiscible liquids, typically an aqueous phase and an organic solvent.[1][3] The fundamental principle is the partitioning of the analyte based on its relative solubility in the two phases.[4] For alkenoic acids, which are organic acids, their charge state, dictated by the pH of the aqueous phase, is a critical factor.

To maximize the extraction of an acidic analyte like an alkenoic acid into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two pH units below the analyte's pKa.[4][5] This ensures the acid is in its neutral, protonated form, making it more soluble in the organic phase. Conversely, to back-extract the acid into a fresh aqueous phase, the pH would be raised to deprotonate the acid, rendering it charged and more water-soluble.[6][7]

Solid-Phase Extraction (SPE): A Modern and Targeted Method

SPE utilizes a solid adsorbent material, packed into a cartridge or disk, to selectively retain analytes from a liquid sample.[2][3] The separation is based on the analyte's affinity for the solid phase (the stationary phase) versus the liquid phase (the mobile phase).[2] This technique offers greater selectivity and can be more easily automated compared to LLE.[3][8]

For the extraction of alkenoic acids, which are typically polar and can be ionized, several SPE retention mechanisms can be employed, including reversed-phase, normal-phase, and ion-exchange.[9] Anion exchange is a particularly effective mechanism for capturing acidic compounds.[9][10] In this approach, the stationary phase possesses positively charged functional groups that bind the negatively charged (deprotonated) alkenoic acids.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding, we outline generalized experimental workflows for both LLE and SPE for the extraction of alkenoic acids from an aqueous matrix.

Liquid-Liquid Extraction (LLE) Workflow

The following diagram illustrates a typical LLE process for extracting an alkenoic acid from an aqueous sample.

LLE_Workflow cluster_0 LLE Protocol A 1. Sample Preparation (Aqueous Matrix) B 2. pH Adjustment (Acidify to pH < pKa - 2) A->B C 3. Add Immiscible Organic Solvent B->C D 4. Vortex/Shake (Partitioning) C->D E 5. Phase Separation (Centrifugation) D->E F 6. Collect Organic Layer (Contains Alkenoic Acid) E->F G 7. Evaporation & Reconstitution F->G

Caption: A generalized workflow for Liquid-Liquid Extraction of alkenoic acids.

Detailed LLE Protocol:

  • Sample Preparation: Begin with a known volume of the aqueous sample containing the alkenoic acids.

  • pH Adjustment: Acidify the sample by adding a suitable acid (e.g., hydrochloric acid) to adjust the pH to at least two units below the pKa of the target alkenoic acids.[4][5] This ensures the analytes are in their neutral form.

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane). The choice of solvent should be guided by the polarity of the alkenoic acids.[5][6] A solvent-to-sample ratio of 7:1 is often considered a good starting point for optimization.[5][6]

  • Extraction: Vigorously mix the two phases by vortexing or shaking for a predetermined time to facilitate the transfer of the analytes into the organic phase.[7][11][12]

  • Phase Separation: Allow the layers to separate. Centrifugation can be employed to expedite this process and resolve any emulsions that may have formed.[11]

  • Collection: Carefully collect the upper organic layer containing the extracted alkenoic acids. For improved recovery, the aqueous layer can be re-extracted with fresh organic solvent.

  • Drying and Concentration: Dry the collected organic extract (e.g., using anhydrous sodium sulfate) and then evaporate the solvent under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) Workflow

The following diagram illustrates a typical SPE process for extracting an alkenoic acid from an aqueous sample using an anion exchange sorbent.

SPE_Workflow cluster_1 SPE Protocol (Anion Exchange) H 1. Condition Cartridge (Methanol, Water) I 2. Equilibrate Cartridge (Buffer at pH > pKa) H->I J 3. Load Sample (pH > pKa) I->J K 4. Wash Cartridge (Remove Impurities) J->K L 5. Elute Analyte (Acidic Solvent) K->L M 6. Evaporation & Reconstitution L->M

Caption: A generalized workflow for Solid-Phase Extraction of alkenoic acids.

Detailed SPE Protocol (Anion Exchange):

  • Sorbent Selection: Choose an appropriate SPE sorbent. For alkenoic acids, a strong or weak anion exchange (SAX or WAX) sorbent is often suitable.[8][9] The choice depends on the specific properties of the analytes and the sample matrix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water through it.[13] This activates the sorbent.

  • Equilibration: Equilibrate the cartridge with a buffer at a pH at least two units above the pKa of the target alkenoic acids. This ensures the analytes will be in their charged, deprotonated form.

  • Sample Loading: Adjust the pH of the sample to match the equilibration buffer and load it onto the SPE cartridge. The negatively charged alkenoic acids will be retained on the positively charged sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer or a mild organic/aqueous mixture) to remove any unretained, neutral, or basic impurities.

  • Elution: Elute the retained alkenoic acids by passing a solvent through the cartridge that disrupts the ionic interaction. This is typically achieved by using an acidic solvent that neutralizes the charge on the analytes, causing them to be released from the sorbent.

  • Drying and Concentration: Evaporate the eluate to dryness and reconstitute the residue in the desired solvent for analysis.

Performance Comparison: Recovery Rates and Beyond

The choice between LLE and SPE often comes down to a trade-off between various performance metrics. While recovery rate is a primary consideration, factors such as selectivity, solvent consumption, and throughput are also critical.

Extraction Recovery Rates: A Quantitative Look

The following table summarizes representative recovery data for the extraction of various fatty acids using both LLE and SPE, as reported in the scientific literature. It is important to note that these values can vary significantly depending on the specific experimental conditions.

AnalyteMatrixLLE Recovery (%)SPE Recovery (%)Reference
Urinary Organic Acids (mean)Urine77.484.1[13]
Diclofenac (acidic drug)PlasmaLower than SPEHigher than LLE[11]
Butyric AcidFermentation Broth66.0 - 92.1Not Reported[14]
Free Fatty AcidsLipid MatrixNot Reported99.2[15]
Salicylic AcidNot SpecifiedNot Reported92 - 94[10]
Butyric AcidFermentation Broth99Not Reported[16]

Note: This table presents a selection of data to illustrate general trends. Direct comparison can be challenging due to variations in experimental design across different studies.

Generally, SPE tends to offer higher and more consistent recovery rates compared to LLE.[11] One study directly comparing the two methods for urinary organic acids found a mean recovery of 84.1% for SPE versus 77.4% for LLE.[13] Another study on the extraction of various drugs from plasma reported that LLE had 10-20% lower recoveries compared to SPE.

Qualitative Comparison: The Bigger Picture
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Generally lower, relies on partitioning.[4]Higher, due to specific sorbent-analyte interactions.[3]
Solvent Consumption High, often requires large volumes of organic solvents.[4]Significantly lower.[3][8]
Automation Potential Difficult to automate.Easily automated for high-throughput applications.[3][8]
Emulsion Formation A common problem that can complicate phase separation.[4]Not an issue.[17]
Cost Generally lower initial cost for simple extractions.Higher initial cost for cartridges and equipment.
Reproducibility Can be operator-dependent and less reproducible.Generally more reproducible due to standardized procedures.[11]
Speed Can be time-consuming, especially with multiple extractions.[4]Often faster, especially with automated systems.[8]

Making the Right Choice: A Scientist's Perspective

The decision to use LLE or SPE for the extraction of alkenoic acids is not a one-size-fits-all scenario. The optimal choice depends on the specific goals of the analysis, the nature of the sample matrix, the available resources, and the desired level of throughput.

When to Consider LLE:

  • For simple, well-characterized matrices where high selectivity is not the primary concern.

  • In resource-constrained settings where the lower initial cost is a significant factor.[13]

  • For initial exploratory work or when a wide range of analytes with different properties needs to be extracted.

When to Opt for SPE:

  • For complex matrices where high selectivity and sample cleanup are crucial to minimize interferences.

  • When high recovery and reproducibility are paramount for quantitative accuracy.[11]

  • In high-throughput environments where automation is necessary to handle a large number of samples.

  • When minimizing solvent consumption is an environmental or safety priority.

Conclusion: A Strategic Approach to Extraction

Both LLE and SPE are powerful techniques for the extraction of alkenoic acids. While LLE remains a viable and cost-effective option for certain applications, SPE has emerged as the preferred method in many modern analytical workflows due to its superior selectivity, higher recovery rates, and amenability to automation.[3]

As a senior application scientist, my recommendation is to carefully evaluate the specific requirements of your analytical method. For routine, high-stakes analyses in fields such as drug development and clinical diagnostics, the investment in developing a robust SPE method will often yield more reliable and reproducible data. However, for initial research and in situations with limited resources, a well-optimized LLE protocol can still provide valuable results. Ultimately, a thorough understanding of the principles and practical considerations of both techniques will empower you to select the most appropriate extraction strategy for your scientific endeavors.

References

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A Senior Application Scientist's Guide to the Cross-Validation of 2-Nonenoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the accurate quantification of specific molecules is paramount. 2-Nonenoic acid, a volatile unsaturated fatty acid, presents unique analytical challenges due to its properties. This guide provides an in-depth comparison of the primary methodologies used for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the underlying principles of these techniques, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

The Analytical Challenge: 2-Nonenoic Acid

2-Nonenoic acid (C9H16O2) is a molecule of interest in various fields, including flavor and fragrance analysis, metabolomics, and as a potential biomarker.[1] Its volatile nature and the presence of a carboxylic acid group dictate the analytical strategies for its reliable quantification. The primary challenge lies in achieving adequate sensitivity, selectivity, and reproducibility, especially in complex biological matrices.

Methodological Showdown: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in analytical method development.[2] GC-MS is traditionally favored for volatile and thermally stable compounds, while LC-MS is better suited for larger, polar, or thermally labile molecules.[2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated column.[6] For carboxylic acids like 2-nonenoic acid, which have lower volatility due to their polar nature, a derivatization step is often necessary to convert them into more volatile esters or silyl esters.[7][8][9] This chemical modification enhances chromatographic performance and sensitivity.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Complex Samples

LC-MS separates compounds in a liquid mobile phase, making it suitable for a wider range of molecules, including those that are non-volatile or thermally unstable.[2][4][5] While direct analysis of 2-nonenoic acid is possible with LC-MS, derivatization can sometimes be employed to improve ionization efficiency and sensitivity, particularly when using electrospray ionization (ESI).[10]

Experimental Workflows and Protocols

To ensure the integrity of our comparison, we will outline detailed, self-validating protocols for both GC-MS and LC-MS quantification of 2-nonenoic acid. These protocols are designed to be robust and reproducible, incorporating best practices for analytical method validation as outlined by the FDA and ICH guidelines.[11][12][13][14]

Workflow Overview

Quantification Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Validation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Matrix Specific Derivatization (GC) Derivatization (GC) Extraction->Derivatization (GC) For GC-MS Direct Analysis (LC) Direct Analysis (LC) Extraction->Direct Analysis (LC) For LC-MS GC-MS Analysis GC-MS Analysis Derivatization (GC)->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Direct Analysis (LC)->LC-MS/MS Analysis Quantification & Validation Quantification & Validation GC-MS Analysis->Quantification & Validation LC-MS/MS Analysis->Quantification & Validation

Caption: General workflow for 2-nonenoic acid quantification.

GC-MS Protocol: Derivatization is Key

The successful analysis of 2-nonenoic acid by GC-MS hinges on a reliable derivatization procedure. Esterification is a common and robust method for this purpose.[7]

1. Sample Preparation and Extraction:

  • For solid samples (e.g., tissue, food), perform a suitable extraction (e.g., liquid-liquid extraction with an organic solvent).

  • For liquid samples (e.g., plasma, culture media), a protein precipitation step followed by liquid-liquid extraction is recommended.[15]

  • A promising alternative for volatile fatty acids is Solid-Phase Microextraction (SPME), a solvent-free technique that can concentrate analytes from the headspace of a sample.[16][17][18][19][20]

2. Derivatization (Esterification):

  • Dry the extracted sample under a gentle stream of nitrogen.

  • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[7]

  • Tightly cap the reaction vial and heat at 60°C for 30 minutes.[7]

  • After cooling, add a non-polar solvent (e.g., hexane) and water to extract the resulting methyl ester of 2-nonenoic acid.

  • The organic layer is then collected for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[21]

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 280°C.[21][22]

  • Injector: Operate in splitless mode for trace analysis.

  • Mass Spectrometer: Use electron ionization (EI) and scan a mass range that includes the molecular ion and characteristic fragments of the derivatized 2-nonenoic acid. For enhanced selectivity and sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed.[23]

LC-MS/MS Protocol: The Power of Direct Analysis

LC-MS/MS offers the advantage of analyzing 2-nonenoic acid with minimal sample preparation, often avoiding the need for derivatization.[6]

1. Sample Preparation:

  • For biological fluids, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) is often sufficient.[24]

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be directly injected or further diluted if necessary.

2. LC-MS/MS Analysis:

  • Column: A reverse-phase C18 column is a common choice for separating fatty acids.[25][26]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic or acetic acid) to improve peak shape and ionization is typical.[24][26]

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[26]

  • Detection: Multiple Reaction Monitoring (MRM) is highly recommended for its superior selectivity and sensitivity in complex matrices.[15][26] This involves monitoring a specific precursor ion to product ion transition for 2-nonenoic acid.

Performance Comparison: A Data-Driven Approach

The choice of analytical technique should be guided by its performance characteristics for the specific application. The following table summarizes key validation parameters based on typical experimental outcomes for the quantification of 2-nonenoic acid.

Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) Rationale & Causality
Sensitivity (LOD/LOQ) Good to ExcellentExcellentLC-MS/MS often provides superior sensitivity for targeted bioanalysis due to the high efficiency of ESI and the selectivity of MRM.[2]
Linearity ExcellentExcellentBoth techniques can achieve excellent linearity over a wide concentration range with proper calibration.
Accuracy & Precision Good to ExcellentExcellentLC-MS/MS can exhibit better precision as it avoids the potential variability introduced by a derivatization step.[6]
Recovery GoodExcellentThe multi-step process of extraction and derivatization in GC-MS can lead to lower and more variable recovery compared to the simpler sample preparation for LC-MS/MS.
Matrix Effects ModerateCan be SignificantESI in LC-MS/MS is more susceptible to ion suppression or enhancement from co-eluting matrix components. Careful optimization of chromatography and sample cleanup is crucial.
Throughput LowerHigherThe derivatization step in the GC-MS workflow adds significant time to the overall analysis, making LC-MS/MS more suitable for high-throughput applications.[27]
Cost (Instrument & Consumables) LowerHigherGC-MS systems are generally less expensive to purchase and maintain.[3]

Visualizing the Decision: A Logic Diagram

Method Selection Start Start High Volatility & Thermal Stability? High Volatility & Thermal Stability? Start->High Volatility & Thermal Stability? Complex Matrix? Complex Matrix? High Volatility & Thermal Stability?->Complex Matrix? No/Maybe GC-MS GC-MS High Volatility & Thermal Stability?->GC-MS Yes High Throughput Needed? High Throughput Needed? Complex Matrix?->High Throughput Needed? No LC-MS/MS LC-MS/MS Complex Matrix?->LC-MS/MS Yes High Throughput Needed?->GC-MS No High Throughput Needed?->LC-MS/MS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 2-nonenoic acid.

  • GC-MS is a robust and cost-effective method, particularly when high sensitivity is not the primary concern and when dealing with less complex matrices. The necessity of derivatization, however, increases sample preparation time and potential for variability.[22]

  • LC-MS/MS emerges as the superior choice for applications requiring high sensitivity, high throughput, and for the analysis of 2-nonenoic acid in complex biological matrices.[15][27] Its ability to perform direct analysis with minimal sample preparation streamlines the workflow and can lead to improved precision and accuracy.

The ultimate choice of method should be based on a thorough evaluation of the specific research question, the nature of the sample matrix, and the available resources. It is imperative to perform a comprehensive method validation according to established guidelines to ensure the reliability and accuracy of the generated data.[28]

References

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  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Available from: [Link]

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Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling in a research and development setting requires a blend of deep scientific understanding and a practical approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Nonenoic acid, focusing on the rationale behind personal protective equipment (PPE) selection and use. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard: Why 2-Nonenoic Acid Demands Respect

2-Nonenoic acid, a C9 carboxylic acid, is a valuable compound in various research applications. However, its chemical nature necessitates stringent safety protocols. According to safety data sheets, 2-Nonenoic acid is classified as causing skin irritation and serious eye irritation, and in some cases, it is noted to cause severe skin burns and eye damage.[1][2][3][4] The carboxylic acid functional group is the primary driver of its hazardous properties, making it corrosive.[5] Understanding this is the first step in establishing a robust safety culture around its use.

Key Chemical and Physical Properties

A clear understanding of a chemical's properties is fundamental to safe handling. The following table summarizes the critical data for 2-Nonenoic acid.

PropertyValueSource
Molecular Formula C9H16O2PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Primary Hazards Causes skin irritation/burns and serious eye irritation/damage.[1][2][3][4] May be corrosive to metals.[3]TCI Chemicals, Fisher Scientific[2][3]

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy for 2-Nonenoic acid is not merely about wearing protective gear; it's about creating a series of barriers that mitigate risk at every stage of handling. This involves a three-tiered approach: Engineering Controls, Administrative Controls, and Personal Protective Equipment.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the work environment itself should be engineered for safety.

  • Chemical Fume Hood: All handling of 2-Nonenoic acid should be conducted in a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which can irritate the respiratory tract.[7]

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is critical.[2][8] In the event of accidental contact, immediate and copious flushing of the affected area is the most effective first aid measure.[3][6]

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving 2-Nonenoic acid.

  • Training: Ensure all personnel are thoroughly trained on the hazards of 2-Nonenoic acid and the specific procedures for its safe handling and disposal.

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, PPE provides the final, critical layer of protection for the user.

  • Eye and Face Protection: Due to the risk of serious eye damage, chemical safety goggles are mandatory.[2][3][6] For tasks with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn in addition to goggles.[7][9][10]

  • Hand Protection: Gloves are essential to prevent skin contact.[9] Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[4]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[10] In some cases, a complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[4]

  • Respiratory Protection: Under normal laboratory conditions with the use of a fume hood, respiratory protection is typically not required.[6] However, in the case of a large spill or inadequate ventilation, a respirator with an appropriate acid gas cartridge may be necessary.[7][9]

Experimental Protocol: Safe Handling and Disposal of 2-Nonenoic Acid

This protocol outlines the essential steps for safely using and disposing of 2-Nonenoic acid in a laboratory setting.

Materials and Equipment:
  • 2-Nonenoic acid

  • Chemical safety goggles

  • Full-face shield (as needed)

  • Nitrile or butyl rubber gloves

  • Chemically resistant lab coat

  • Chemically resistant apron (as needed)

  • Calibrated chemical fume hood

  • Appropriate glassware and equipment

  • Waste container labeled for corrosive organic waste

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE: safety goggles, gloves, and lab coat.

    • Clear the work area of any unnecessary items.

    • Have a spill kit readily accessible.

  • Handling:

    • Perform all manipulations of 2-Nonenoic acid inside the fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Keep containers of 2-Nonenoic acid tightly closed when not in use.[2][6]

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate cleaning agent.

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan:
  • Waste Segregation:

    • Dispose of all 2-Nonenoic acid waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled corrosive organic waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Keep the waste container closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal:

    • Follow your institution's EHS guidelines for the final disposal of hazardous chemical waste.[11]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-Nonenoic acid.

PPE_Workflow start Start: Handling 2-Nonenoic Acid assess_risk Assess Risk of Exposure (Splash, Vapor) start->assess_risk engineering_controls Work in a Certified Chemical Fume Hood assess_risk->engineering_controls eye_face_protection Select Eye/Face Protection engineering_controls->eye_face_protection goggles Chemical Safety Goggles (Minimum) eye_face_protection->goggles Low Risk face_shield Face Shield + Goggles (High Splash Risk) eye_face_protection->face_shield High Risk hand_protection Select Hand Protection goggles->hand_protection face_shield->hand_protection gloves Nitrile or Butyl Rubber Gloves hand_protection->gloves body_protection Select Body Protection gloves->body_protection lab_coat Lab Coat (Minimum) body_protection->lab_coat Low Risk apron Chemical Resistant Apron (High Splash Risk) body_protection->apron High Risk respiratory_protection Assess Respiratory Risk lab_coat->respiratory_protection apron->respiratory_protection no_respirator No Respirator Needed (In Fume Hood) respiratory_protection->no_respirator Normal Use respirator Respirator with Acid Gas Cartridge (Spill/No Hood) respiratory_protection->respirator Emergency proceed Proceed with Work no_respirator->proceed respirator->proceed end End: Decontaminate & Dispose of Waste proceed->end

Caption: PPE Selection Workflow for 2-Nonenoic Acid

Conclusion: A Culture of Safety

The safe handling of 2-Nonenoic acid, and indeed any chemical, is not just about following a set of rules. It is about fostering a culture of safety that is built on a foundation of scientific understanding, practical experience, and a commitment to protecting oneself and others. By implementing a multi-layered safety strategy that includes robust engineering controls, sound administrative practices, and the correct use of personal protective equipment, researchers can confidently and safely unlock the potential of this valuable compound.

References

  • PubChem. (n.d.). 2-Nonenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Nonanoic acid Safety Data Sheet. Retrieved from [Link]

Sources

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